(-)-Scopolamine methyl bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO4.BrH/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;/h3-7,12-17,20H,8-10H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYRUNPLKGGUJF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of (-)-Scopolamine Methyl Bromide
Abstract
(-)-Scopolamine methyl bromide, also known as methylscopolamine bromide or hyoscine methyl bromide, is a peripherally acting antimuscarinic agent with significant applications in both clinical practice and pharmacological research. As a quaternary ammonium derivative of scopolamine, its positively charged nitrogen atom markedly restricts its passage across the blood-brain barrier, thereby minimizing central nervous system side effects while retaining potent activity at peripheral muscarinic receptors. This guide provides a comprehensive technical overview of the molecular mechanism of action of this compound, detailing its interaction with muscarinic acetylcholine receptor subtypes, the subsequent impact on intracellular signaling cascades, and its physiological consequences. This document is intended for researchers, scientists, and drug development professionals engaged in cholinergic pharmacology and related therapeutic areas.
Introduction: The Significance of Peripheral Muscarinic Antagonism
Acetylcholine (ACh) is a primary neurotransmitter of the parasympathetic nervous system, orchestrating a vast array of physiological processes through its interaction with muscarinic and nicotinic receptors. The muscarinic acetylcholine receptor (mAChR) family, comprising five distinct G protein-coupled receptor (GPCR) subtypes (M1-M5), mediates the majority of the parasympathetic effects of ACh.[1] The therapeutic and research utility of modulating these receptors is extensive.
This compound is a competitive antagonist of mAChRs.[2] Its defining characteristic is the methylation of the tertiary amine of its parent compound, scopolamine, creating a quaternary ammonium salt.[3] This structural modification imparts a permanent positive charge, significantly increasing the molecule's hydrophilicity and drastically limiting its ability to penetrate the lipophilic blood-brain barrier.[3][4] Consequently, the pharmacological effects of this compound are predominantly confined to the periphery, making it an invaluable tool for dissecting the roles of peripheral versus central muscarinic systems and a clinically useful agent for treating conditions characterized by excessive peripheral cholinergic activity.[4][5]
This guide will elucidate the nuanced molecular interactions and downstream cellular consequences of mAChR blockade by this compound.
Molecular Mechanism of Action: Competitive Antagonism at Muscarinic Receptors
The primary mechanism of action of this compound is competitive antagonism at all five subtypes of muscarinic acetylcholine receptors.[2] Structurally similar to the endogenous ligand acetylcholine, this compound binds to the orthosteric site of the mAChR, the same site that acetylcholine binds to.[6] However, unlike acetylcholine, the binding of this compound does not induce the conformational change in the receptor necessary for G protein coupling and the initiation of downstream signaling. Instead, it occupies the binding site, physically preventing acetylcholine from binding and activating the receptor.[4] This competitive and reversible inhibition effectively blocks the physiological actions of acetylcholine at postganglionic parasympathetic neuroeffector junctions.[7]
The following diagram illustrates the principle of competitive antagonism at the muscarinic receptor.
Caption: Competitive antagonism at the muscarinic receptor.
Receptor Subtype Binding Profile
While this compound is considered a non-selective muscarinic antagonist, subtle differences in its affinity for the five mAChR subtypes exist. Precise Ki values for this compound across all five subtypes are not consistently reported in a single study. However, the radiolabeled form, [³H]N-methylscopolamine ([³H]NMS), is a widely used tool in receptor binding assays, and its binding characteristics are considered a reliable proxy.[8] The affinity of [³H]NMS is high across the M1, M2, M3, and M4 subtypes, with Kd values in the picomolar range.[9]
| Receptor Subtype | Radioligand | Kd (pM) | Cell Source |
| M1 | [³H]-NMS | 180 | CHO Cells |
| M2 | [³H]-NMS | 215 | CHO Cells |
| M3 | [³H]-NMS | 110 | CHO Cells |
| M4 | [³H]-NMS | 120 | CHO Cells |
| Table 1: Binding Affinities of [³H]N-methylscopolamine for Muscarinic Receptor Subtypes.[9] |
Downstream Signaling Pathways Blocked by this compound
The physiological consequences of this compound administration are a direct result of its blockade of the distinct signaling pathways coupled to each mAChR subtype. Muscarinic receptors are broadly divided into two classes based on their G protein coupling.[1]
-
Gq/11-coupled receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[10]
-
Gi/o-coupled receptors (M2, M4): Activation of these receptors inhibits adenylyl cyclase (AC), resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the G protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels.[11][12]
This compound, by preventing acetylcholine from binding to these receptors, effectively inhibits these signaling cascades.
The following diagram illustrates the blockade of the primary muscarinic receptor signaling pathways.
Caption: Blockade of mAChR downstream signaling pathways.
Physiological Effects and Clinical Relevance
The peripheral blockade of muscarinic receptors by this compound leads to a range of physiological effects, which are exploited for therapeutic benefit.[13][14] These include:
-
Gastrointestinal Tract: Inhibition of M3 receptor-mediated smooth muscle contraction and M1/M3 receptor-mediated gastric acid secretion.[15] This leads to a reduction in gastrointestinal motility and secretions, making it effective in the adjunctive treatment of peptic ulcers and other gastrointestinal hypermotility and hypersecretory disorders.[7][16]
-
Salivary Glands: Blockade of M3 receptors in salivary glands reduces salivation.[13]
-
Cardiovascular System: At therapeutic doses, the effects on the heart are less pronounced than with atropine. However, large doses can cause tachycardia by blocking M2 receptors at the sinoatrial node.[13][17]
-
Ocular Effects: Mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) can occur due to blockade of M3 receptors in the iris sphincter and ciliary muscle, respectively.[13][14]
The peripheral selectivity of this compound distinguishes it from its parent compound, scopolamine. While scopolamine readily crosses the blood-brain barrier to produce central effects such as drowsiness, memory impairment, and anti-nausea effects, this compound's effects are largely confined to the periphery.[4][12][18]
Experimental Protocols for Characterization
The characterization of muscarinic antagonists like this compound relies on a combination of radioligand binding assays and cell-based functional assays.
Radioligand Binding Assay for Determining Receptor Affinity (Ki)
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound at a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO or HEK293 cells). The assay measures the ability of unlabeled this compound to displace a known concentration of a radiolabeled antagonist, typically [³H]N-methylscopolamine ([³H]NMS), from the receptor.[7][8]
Materials:
-
Cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).
-
[³H]N-methylscopolamine ([³H]NMS) of high specific activity.
-
Unlabeled this compound.
-
Atropine (for determination of non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.[19]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + [³H]NMS + assay buffer.
-
Non-specific Binding: Cell membranes + [³H]NMS + a high concentration of atropine (e.g., 1 µM).
-
Competition: Cell membranes + [³H]NMS + varying concentrations of unlabeled this compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).[17]
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[17][19]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[17]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
-
The following diagram outlines the workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays for Assessing Antagonism
Functional assays measure the ability of an antagonist to inhibit the downstream signaling initiated by an agonist. The choice of assay depends on the G protein coupling of the receptor subtype.[21]
-
Calcium Flux Assay (for M1, M3, M5): This assay measures changes in intracellular calcium concentration in response to agonist stimulation in cells expressing Gq/11-coupled receptors. The antagonist's ability to block this calcium mobilization is quantified.[21]
-
cAMP Assay (for M2, M4): This assay measures the inhibition of adenylyl cyclase by an agonist in cells expressing Gi/o-coupled receptors. The antagonist's ability to reverse this inhibition of cAMP production is determined.[21]
Conclusion
This compound serves as a quintessential example of a peripherally selective muscarinic antagonist. Its mechanism of action, rooted in the competitive blockade of all five muscarinic acetylcholine receptor subtypes, has been extensively characterized. The quaternary ammonium structure is the key determinant of its pharmacological profile, preventing central nervous system penetration and confining its effects to the periphery. This property not only underpins its clinical utility in treating gastrointestinal disorders but also establishes it as a critical tool for researchers to delineate the complex roles of the peripheral cholinergic system. A thorough understanding of its interaction with mAChR subtypes and its impact on downstream signaling pathways is essential for its rational use in both therapeutic and research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. M1 and m2 muscarinic receptor subtypes regulate antidepressant-like effects of the rapidly acting antidepressant scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of scopolamine and methscopolamine on acquisition and retention of rat one-way shuttle box behavior and total brain acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Subtype-selective inhibition of [methyl-3H]-N-methylscopolamine binding to muscarinic receptors by α-truxillic acid esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 18. drugs.com [drugs.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
What is the chemical structure of (-)-Scopolamine methyl bromide?
An In-depth Technical Guide to the Chemical Structure of (-)-Scopolamine Methyl Bromide
Executive Summary
This compound, also known as methscopolamine bromide, is a peripherally acting muscarinic antagonist derived from the naturally occurring tropane alkaloid, (-)-scopolamine. Structurally, it is a quaternary ammonium salt, a modification that imparts a permanent positive charge and significantly limits its ability to cross the blood-brain barrier. This key feature confines its anticholinergic activity primarily to the peripheral nervous system, making it a valuable agent for treating conditions such as peptic ulcers and gastrointestinal spasms without the central nervous system side effects associated with its parent compound. This guide provides a detailed elucidation of its chemical structure, stereochemistry, physicochemical properties, and the analytical methodologies required for its characterization, aimed at researchers, scientists, and professionals in drug development.
Introduction: From Natural Alkaloid to Targeted Therapeutic
Scopolamine is a tropane alkaloid that can be extracted from various plants of the Solanaceae family, such as Hyoscyamus niger (henbane) and Duboisia myoporoides.[1] For centuries, these plants have been known for their medicinal and psychoactive properties. The therapeutic utility of scopolamine itself is often limited by its significant central nervous system effects, including sedation, amnesia, and delirium, which arise from its ability to cross the blood-brain barrier and antagonize muscarinic acetylcholine receptors in the brain.[2]
The development of this compound was a direct result of synthetic efforts to mitigate these central effects. By reacting the tertiary amine of scopolamine with methyl bromide, a quaternary ammonium salt is formed.[3] This structural modification is the cornerstone of its pharmacological profile. The resulting permanent positive charge on the nitrogen atom dramatically increases the molecule's polarity, thereby preventing its passage into the central nervous system. This allows the molecule to act as a selective peripheral anticholinergic agent, inhibiting gastrointestinal motility and reducing gastric acid secretion with a markedly improved side-effect profile.[2][3]
Elucidation of the Core Chemical Structure
The structure of this compound is complex, comprising a rigid tricyclic core, a specific stereochemical configuration, and an ester side chain. The quaternization of the nitrogen atom is the defining feature that differentiates it from its parent compound.
Systematic Nomenclature and Stereochemistry
The unambiguous chemical identity of a chiral molecule is defined by its systematic IUPAC name, which specifies the precise spatial arrangement of every atom. The IUPAC name for this compound is [(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate bromide .[3]
This nomenclature precisely defines the absolute configuration at each of the chiral centers within the molecule, which is critical for its specific interaction with muscarinic receptors. The naturally occurring and biologically active form is the levorotatory (-) isomer.
Core Molecular Components
The structure can be deconstructed into three primary components:
-
The Scopine Ring System : This is a rigid, tricyclic amine featuring a tropane skeleton with an epoxide bridge between carbons 6 and 7. This 6β,7β-epoxy-1αH,5αH-tropane structure creates a conformationally constrained framework.
-
The Tropic Acid Moiety : The hydroxyl group at the C-3 position of the scopine ring is esterified with tropic acid. Specifically, it is the (S)-(-)-tropic acid enantiomer, which contributes a critical chiral center to the molecule.[4]
-
The Quaternary Ammonium Center : The nitrogen atom of the tropane ring (position N-8 in scopolamine) is methylated to form a quaternary ammonium cation, specifically a 9,9-dimethyl-9-azoniatricyclo cation. This methylation is the key to its peripheral selectivity.[5] The bromide ion (Br⁻) serves as the counter-ion.
The diagram below illustrates the connectivity and key functional groups of the molecule.
Caption: Key components of this compound.
Physicochemical and Spectroscopic Profile
The identity and purity of this compound are confirmed through its distinct physical properties and spectroscopic signatures.
Physicochemical Properties
The key physicochemical data for this compound are summarized in the table below. Its high water solubility and low logP value are direct consequences of its ionic, quaternary ammonium structure.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₄BrNO₄ | [3] |
| Molecular Weight | 398.29 g/mol | [3] |
| Appearance | White, odorless crystalline powder | [2][6] |
| CAS Number | 155-41-9 | [3] |
| Melting Point | ~225 °C (with decomposition) | [2][3] |
| Solubility | Freely soluble in water (~50 mg/mL); slightly soluble in alcohol | [2][3] |
| Specific Optical Rotation | [α]²⁵/D: -21° to -26° (c=5 in H₂O) | [6][7] |
| logP | -2.58 | [3] |
Spectroscopic Signatures
Spectroscopic analysis provides a fingerprint for the molecule, allowing for unambiguous structural confirmation.
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by several key absorption bands. A strong, broad absorption is expected around 3400 cm⁻¹ due to the O-H stretching of the hydroxyl group. A sharp, strong peak around 1730 cm⁻¹ corresponds to the C=O stretching of the ester group. The C-O stretching of the ether (epoxide) and ester groups will appear in the 1250-1050 cm⁻¹ region. Aromatic C-H and C=C stretching from the phenyl ring will be visible around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.[8]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum provides detailed information about the proton environment. Key expected signals include:
-
Aromatic Protons : A multiplet between 7.3-7.5 ppm corresponding to the five protons of the phenyl ring.[9]
-
Ester-linked Proton (H3) : A signal around 5.1 ppm, corresponding to the proton on the carbon bearing the ester.[9]
-
N-Methyl Protons : Two distinct singlets for the diastereotopic methyl groups on the quaternary nitrogen, appearing further downfield than in the parent tertiary amine due to the positive charge.
-
Hydroxymethyl Protons : Signals for the -CH₂OH group's protons.
-
Tropane Ring Protons : A complex series of signals in the aliphatic region (1.5-4.0 ppm) corresponding to the protons on the rigid tricyclic core.[9]
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹³C NMR spectrum confirms the carbon skeleton. Key resonances include the ester carbonyl carbon (~170 ppm), aromatic carbons (125-140 ppm), and the carbons attached to the quaternary nitrogen, which are shifted downfield.[5]
-
Mass Spectrometry (MS) : As a salt, analysis is typically performed on the cation (C₁₈H₂₄NO₄⁺). The molecular ion peak for the cation would be observed at m/z 318. The fragmentation pattern would likely involve the loss of the tropic acid side chain, leading to characteristic fragments of the scopine core.[10]
Experimental Workflow for Structural Verification and Purity Analysis
Ensuring the identity, purity, and stereochemical integrity of an active pharmaceutical ingredient is paramount. A robust analytical workflow is essential for quality control in research and manufacturing settings. The United States Pharmacopeia (USP) provides a standardized monograph for this purpose.[6][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Methscopolamine Bromide Tablets, USP 5 mg [dailymed.nlm.nih.gov]
- 3. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Methscopolamine bromide(155-41-9) 13C NMR spectrum [chemicalbook.com]
- 6. alkaloidstrading.com.au [alkaloidstrading.com.au]
- 7. Scopolamine Methyl Bromide | 155-41-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Methscopolamine bromide(155-41-9) IR2 spectrum [chemicalbook.com]
- 9. Methscopolamine bromide(155-41-9) 1H NMR spectrum [chemicalbook.com]
- 10. Scopolamine [webbook.nist.gov]
- 11. Methscopolamine Bromide [drugfuture.com]
- 12. Methscopolamine Bromide [doi.usp.org]
A Researcher's Guide to Navigating the Cholinergic Landscape: (-)-Scopolamine Methyl Bromide vs. Scopolamine Hydrochloride
In the intricate world of cholinergic research, the choice of pharmacological tools can define the clarity and validity of experimental outcomes. Among the most potent and widely utilized muscarinic antagonists are scopolamine and its derivatives. This guide provides an in-depth technical comparison of two common salt forms: (-)-Scopolamine methyl bromide and scopolamine hydrochloride. Understanding their fundamental differences is paramount for designing robust experiments, whether the goal is to probe the peripheral mechanisms of cholinergic signaling or to model central cognitive dysfunction.
The core directive of this whitepaper is to move beyond a simple recitation of facts and delve into the causal reasoning behind the selection of one compound over the other. For the researcher, this choice is not arbitrary; it is a critical decision that dictates the scope and interpretation of the resulting data.
The Decisive Factor: Navigating the Blood-Brain Barrier
The primary distinction between this compound and scopolamine hydrochloride lies in their chemical structure and its profound impact on their ability to cross the blood-brain barrier (BBB). Scopolamine hydrochloride is a tertiary amine salt, which, due to its lipophilic nature at physiological pH, can readily penetrate the central nervous system (CNS).[1] In contrast, this compound is a quaternary ammonium salt.[2] The addition of a methyl group to the nitrogen atom results in a permanent positive charge, rendering the molecule hydrophilic and largely unable to cross the BBB.[3] This fundamental difference is the cornerstone of their differential applications in research.
Physicochemical Properties: A Comparative Analysis
A detailed understanding of the physicochemical properties of these compounds is essential for their proper handling, formulation, and administration in a research setting.
| Property | This compound | Scopolamine Hydrochloride | Rationale for Research Significance |
| Chemical Structure | Quaternary ammonium salt | Tertiary amine salt | The quaternary ammonium structure of the methyl bromide salt prevents it from crossing the blood-brain barrier, confining its effects primarily to the periphery.[3] |
| Blood-Brain Barrier Permeability | Very low to negligible | High | This is the most critical differentiator, determining whether the compound will have central or predominantly peripheral effects. |
| Solubility | Freely soluble in water.[2] | Very soluble in water.[4] | High water solubility for both compounds facilitates the preparation of aqueous solutions for injection. |
| pKa | Not applicable (permanent charge) | ~7.5-8.0 | The pKa of scopolamine hydrochloride influences its lipid solubility and ability to cross biological membranes. |
| Molecular Weight | 398.29 g/mol | 339.8 g/mol (anhydrous) | Knowledge of the molecular weight is crucial for accurate dose calculations. |
| Appearance | White crystalline powder | Colorless or white crystals or white granular powder | Important for visual identification and quality control. |
Pharmacological Profiles: A Tale of Two Scopes
The differing abilities of these two compounds to access the CNS dictate their distinct pharmacological profiles and, consequently, their applications in research.
Scopolamine Hydrochloride: A Tool to Model Central Cognitive Dysfunction
Scopolamine hydrochloride, by virtue of its ability to antagonize muscarinic acetylcholine receptors in the brain, is a widely used tool to induce transient cognitive deficits in animal models.[5][6] This "scopolamine-induced amnesia" model is frequently employed in the preclinical screening of potential nootropic agents and treatments for neurodegenerative diseases like Alzheimer's disease.[6][7] The blockade of central cholinergic pathways by scopolamine disrupts processes critical for learning and memory formation.[1][6]
Caption: Central action of Scopolamine HCl, blocking muscarinic receptors.
This compound: Isolating Central Effects by Silencing the Periphery
The primary research application of this compound is to block peripheral muscarinic receptors without affecting their central counterparts.[3] This is invaluable in studies where a centrally acting cholinergic drug is administered, and the researcher needs to distinguish between its central and peripheral effects. By pre-treating an animal with this compound, the peripheral side effects of the central drug (e.g., changes in heart rate, salivation) can be prevented, thus isolating the observed behavioral or physiological changes to the CNS.
Caption: Peripheral action of Scopolamine MeBr, blocking muscarinic receptors.
Experimental Protocols: A Practical Guide
The following protocols are illustrative and should be adapted based on specific research questions, animal models, and institutional guidelines.
Protocol 1: Induction of Cognitive Deficits using Scopolamine Hydrochloride
Objective: To induce a transient and reversible deficit in spatial learning and memory in rodents.
Materials:
-
Scopolamine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Rodent model (e.g., C57BL/6 mice or Wistar rats)
-
Behavioral apparatus (e.g., Morris water maze, T-maze, or passive avoidance chamber)
Procedure:
-
Preparation of Scopolamine Hydrochloride Solution: Dissolve scopolamine hydrochloride in sterile saline to the desired concentration (e.g., 1 mg/mL).
-
Animal Habituation: Acclimate the animals to the experimental room and handling for at least 3-5 days prior to the experiment.
-
Administration: Administer scopolamine hydrochloride (typically 0.5-1 mg/kg) via intraperitoneal (i.p.) injection 20-30 minutes before the start of the behavioral task.[8][9][10] A control group should receive a corresponding volume of saline.
-
Behavioral Testing (e.g., Morris Water Maze):
-
Acquisition Phase: Conduct training trials where the animal learns the location of a hidden platform in a pool of opaque water.[11]
-
Probe Trial: After the acquisition phase, remove the platform and assess the animal's memory for the platform's location by measuring the time spent in the target quadrant.[11]
-
-
Data Analysis: Compare the performance of the scopolamine-treated group with the saline-treated control group. Expected outcomes for the scopolamine group include longer escape latencies during acquisition and less time spent in the target quadrant during the probe trial.
Caption: Workflow for inducing cognitive deficits with Scopolamine HCl.
Protocol 2: Differentiating Central vs. Peripheral Effects using this compound
Objective: To determine if the effects of a novel muscarinic agonist are centrally or peripherally mediated.
Materials:
-
This compound
-
Novel muscarinic agonist
-
Sterile saline (0.9% NaCl)
-
Rodent model
-
Apparatus for measuring relevant physiological or behavioral endpoints (e.g., telemetry for cardiovascular monitoring, observational arena for behavioral assessment).
Procedure:
-
Preparation of Solutions: Dissolve this compound and the novel muscarinic agonist in sterile saline in separate solutions.
-
Experimental Groups:
-
Group 1: Vehicle (saline) + Vehicle (saline)
-
Group 2: Vehicle (saline) + Novel Muscarinic Agonist
-
Group 3: this compound + Novel Muscarinic Agonist
-
-
Administration:
-
Administer this compound (typically 1-2 mg/kg, i.p.) or vehicle 15-30 minutes prior to the administration of the novel muscarinic agonist.[3]
-
Administer the novel muscarinic agonist or vehicle.
-
-
Monitoring: Continuously monitor the desired endpoints (e.g., heart rate, blood pressure, specific behaviors) for a predetermined duration.
-
Data Analysis:
-
Compare the effects of the novel muscarinic agonist in the absence (Group 2) and presence (Group 3) of peripheral muscarinic blockade.
-
If the effects of the agonist are abolished or significantly attenuated in Group 3, they are likely peripherally mediated.
-
If the effects persist in Group 3, they are likely centrally mediated.
-
Caption: Decision tree for isolating central vs. peripheral drug effects.
Trustworthiness and Self-Validation in Experimental Design
Conclusion
The choice between this compound and scopolamine hydrochloride is a critical decision in the design of cholinergic research. Scopolamine hydrochloride serves as an invaluable tool for modeling central cognitive deficits, while this compound is essential for dissecting the central versus peripheral effects of cholinergic agents. A thorough understanding of their fundamental chemical and pharmacological differences, as outlined in this guide, empowers researchers to design more precise, insightful, and reproducible experiments, ultimately advancing our understanding of the complex role of the cholinergic system in health and disease.
References
- 1. Scopolamine - Wikipedia [en.wikipedia.org]
- 2. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Peripheral versus central muscarinic effects on blood pressure, cardiac contractility, heart rate, and body temperature in the rat monitored by radiotelemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Rodent model of Alzheimer's disease (AD) â Scopolamine-induced cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 6. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 7. criver.com [criver.com]
- 8. researchgate.net [researchgate.net]
- 9. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different effects of scopolamine on the retrieval of spatial memory and fear memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. njppp.com [njppp.com]
The Peripherally Restricted Muscarinic Antagonist: A Technical Guide to the Properties of (-)-Scopolamine Methyl Bromide
This guide provides an in-depth technical exploration of (-)-Scopolamine methyl bromide, a quaternary ammonium derivative of scopolamine, for researchers, scientists, and drug development professionals. Its unique properties as a peripherally-acting muscarinic receptor antagonist make it a valuable tool in a variety of research and clinical settings. This document will delve into its mechanism of action, receptor subtype interactions, and the experimental methodologies used to characterize its pharmacological profile.
Introduction: The Significance of Peripheral Muscarinic Blockade
Muscarinic acetylcholine receptors (mAChRs) are a family of G-protein coupled receptors that are integral to the function of the parasympathetic nervous system, regulating a wide array of physiological processes.[1] The five subtypes of muscarinic receptors (M1-M5) are distributed throughout the body and are involved in everything from smooth muscle contraction and glandular secretion to heart rate modulation and cognitive function.[1]
(-)-Scopolamine, a naturally occurring belladonna alkaloid, is a well-known non-selective muscarinic antagonist that readily crosses the blood-brain barrier, leading to both peripheral and central nervous system effects.[2] For research and therapeutic applications where central effects are undesirable, a peripherally restricted antagonist is necessary. This is achieved through the quaternization of the scopolamine molecule with a methyl bromide group, resulting in this compound, also known as N-methylscopolamine.[1] This modification introduces a permanent positive charge, significantly limiting its ability to penetrate the blood-brain barrier.[1] This guide will focus on the specific muscarinic antagonist properties of this peripherally-acting compound.
Mechanism of Action: Competitive Antagonism at Muscarinic Receptors
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors.[3] This means that it binds reversibly to the same site as the endogenous neurotransmitter, acetylcholine (ACh), but does not activate the receptor. By occupying the binding site, it prevents ACh from binding and initiating the downstream signaling cascades. The antagonism is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist (ACh).
The following diagram illustrates the principle of competitive antagonism at a muscarinic receptor.
Caption: Competitive antagonism at the muscarinic receptor.
Receptor Binding Affinity and Selectivity Profile
While this compound is generally considered a non-selective muscarinic antagonist, understanding its binding affinity (Ki) at each of the five receptor subtypes (M1-M5) is crucial for interpreting experimental results. The Ki value represents the concentration of the antagonist that will occupy 50% of the receptors in the absence of an agonist. A lower Ki value indicates a higher binding affinity.
The following table summarizes the reported binding affinities of N-methylscopolamine for human muscarinic receptor subtypes. It is important to note that these values are compiled from various sources and experimental conditions may differ.
| Receptor Subtype | Ki (nM) | Reference |
| M1 | ~0.6-1 | [4] |
| M2 | ~0.1-0.3 | [4] |
| M3 | ~0.1-0.3 | [4] |
| M4 | ~0.2 | [5] |
| M5 | ~0.1 | [6] |
These values are approximate and collated from multiple studies for illustrative purposes. Researchers should consult primary literature for specific experimental contexts.
Experimental Protocol: Radioligand Competition Binding Assay
The binding affinity of this compound is typically determined using a radioligand competition binding assay. This assay measures the ability of the unlabeled antagonist to compete with a radiolabeled ligand for binding to the muscarinic receptors. A commonly used radioligand for this purpose is [³H]-N-methylscopolamine ([³H]NMS).
Caption: Workflow for a radioligand competition binding assay.
-
Cell Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a hypotonic buffer (e.g., 1 mM HEPES, 2 mM EDTA, pH 7.4) and homogenize.[7]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 30,000 x g) to pellet the cell membranes.[7]
-
Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
Store membrane aliquots at -80°C until use.[8]
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of cell membrane preparation (e.g., 10-20 µg of protein) to each well.
-
Add increasing concentrations of unlabeled this compound.
-
Add a fixed concentration of [³H]NMS (typically at or below its Kd value).
-
Include control wells for total binding (no unlabeled antagonist) and non-specific binding (a high concentration of a non-radiolabeled antagonist like atropine).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[8]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioactivity.[7]
-
-
Detection and Analysis:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the unlabeled antagonist.
-
Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Functional Antagonism: Inhibition of Downstream Signaling
Beyond binding to the receptor, it is essential to characterize the functional consequences of this interaction. This compound, as a competitive antagonist, inhibits the downstream signaling pathways activated by muscarinic receptor agonists.
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentration ([Ca²⁺]i). The M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
A common method to assess the functional antagonism of Gq/11-coupled receptors is through a calcium flux assay.
Signaling Pathway for Gq/11-Coupled Muscarinic Receptors
Caption: Gq/11 signaling pathway and its inhibition.
Experimental Protocol: FLIPR-Based Calcium Flux Assay
A Fluorometric Imaging Plate Reader (FLIPR) is a high-throughput instrument used to measure changes in intracellular calcium. This protocol outlines the steps to determine the potency of this compound as a functional antagonist.
-
Cell Culture and Plating:
-
Culture CHO cells stably expressing a Gq/11-coupled muscarinic receptor (e.g., M1 or M3) in a suitable medium.
-
Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and incubate overnight to allow for cell attachment.[9]
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit) according to the manufacturer's instructions. The buffer should also contain an anion-exchange inhibitor like probenecid to prevent dye leakage.[10]
-
Remove the culture medium from the cell plate and add the dye-loading solution to each well.
-
Incubate the plate for approximately one hour at 37°C in the dark to allow the dye to enter the cells and be de-esterified.[9]
-
-
Compound Addition (Antagonist):
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Add the antagonist dilutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Addition and Signal Detection (FLIPR):
-
Prepare a solution of a muscarinic agonist (e.g., carbachol) at a concentration that elicits a submaximal response (EC80).
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence, then add the agonist to all wells, and continue to record the fluorescence signal over time to capture the calcium mobilization.[11]
-
-
Data Analysis:
-
The FLIPR software will generate kinetic data for the change in fluorescence in each well.
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).
-
Plot the percent inhibition as a function of the log concentration of this compound to generate a dose-response curve.
-
Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
In Vivo Pharmacological Characterization: Preclinical Models
To understand the physiological effects of this compound, in vivo studies in animal models are essential. Due to its peripheral restriction, the compound is particularly useful for investigating the role of peripheral muscarinic receptors in various physiological and pathological processes. A classic in vivo model to demonstrate the peripheral anticholinergic activity of this compound is the induction of mydriasis (pupil dilation) in rabbits.
Experimental Protocol: Rabbit Mydriasis Assay
This assay measures the dose-dependent mydriatic effect of topically applied this compound.
-
Animal Acclimation and Baseline Measurement:
-
Acclimate New Zealand white rabbits to the experimental conditions.
-
Measure the baseline pupil diameter of both eyes of each rabbit using a calibrated instrument.
-
-
Drug Administration:
-
Prepare solutions of this compound at various concentrations in a sterile ophthalmic vehicle.
-
Instill a fixed volume (e.g., 50 µL) of the test solution into one eye of each rabbit (the contralateral eye receives the vehicle as a control).
-
-
Pupil Diameter Measurement:
-
At specified time points after drug administration (e.g., 15, 30, 60, 120, and 240 minutes), measure the pupil diameter of both eyes.
-
-
Data Analysis:
-
Calculate the change in pupil diameter from baseline for each eye at each time point.
-
Plot the change in pupil diameter as a function of time for each concentration of this compound.
-
Generate a dose-response curve by plotting the maximum change in pupil diameter against the log of the antagonist concentration.
-
Determine the ED50, the dose that produces 50% of the maximal mydriatic effect.
-
This model provides a clear and quantifiable measure of the peripheral muscarinic receptor blockade in a living system. Similar principles can be applied to study the effects of this compound on other peripheral systems, such as the gastrointestinal and respiratory tracts.[12]
Conclusion and Future Directions
This compound is a valuable pharmacological tool for the specific investigation of peripheral muscarinic receptor function. Its quaternary ammonium structure effectively prevents it from crossing the blood-brain barrier, thereby isolating its effects to the periphery. This guide has provided a comprehensive overview of its mechanism of action as a competitive antagonist, its binding affinity profile, and detailed experimental protocols for its characterization.
Future research can leverage the properties of this compound to further elucidate the distinct roles of peripheral muscarinic receptor subtypes in health and disease. Its use in conjunction with subtype-selective antagonists and genetically modified animal models will continue to provide valuable insights into the complex signaling pathways governed by the parasympathetic nervous system.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vinburnine decelerates [3H]N-methylscopolamine binding to recombinant human muscarinic M1-M4 acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Comparison of the muscarinic antagonist effects of scopolamine and L-687,306 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Safe Laboratory Handling of (-)-Scopolamine Methyl Bromide
Introduction
(-)-Scopolamine methyl bromide, also known as methscopolamine bromide, is a quaternary ammonium derivative of scopolamine.[1] It functions as a competitive muscarinic acetylcholine receptor antagonist. This mechanism of action, which blocks the effects of acetylcholine, makes it a valuable tool in various research applications, including studies on cholinergic signaling and as a peripheral anticholinergic agent.[2] However, its potent pharmacological activity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols in a laboratory setting. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety principles and technical data.
Hazard Identification and Risk Assessment
A foundational element of laboratory safety is a comprehensive understanding of the potential hazards associated with a substance. This compound is classified as toxic and presents several routes of potential exposure.
Toxicological Profile
This compound is harmful if swallowed, inhaled, or absorbed through the skin.[3][4] The primary target organs for its toxic effects are the lungs, the nervous system, and mucous membranes.[5]
Key Toxicological Data:
| Parameter | Value | Species |
| Acute Oral LD50 | 619 mg/kg | Mouse |
| Acute Oral LD50 | 3400 mg/kg | Rat |
Source: Sciencelab.com, Inc. MSDS[5]
Given its toxicity, a thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of the substance being used, the potential for aerosolization, and the duration of the experiment.
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The classifications for this compound include:
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1][4]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1][4]
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[1][4]
The corresponding GHS pictograms that should be present on all containers of this compound are the health hazard and environment pictograms.[4]
Engineering and Administrative Controls
A multi-layered approach to safety, incorporating both engineering and administrative controls, is essential for minimizing the risk of exposure to this compound.
Engineering Controls
Engineering controls are the first and most effective line of defense as they physically isolate the hazard from the researcher.
-
Chemical Fume Hood: All handling of powdered this compound that could generate dust should be performed in a certified chemical fume hood to prevent inhalation of the substance.[3]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[5]
Administrative Controls
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Detailed SOPs for the handling of this compound must be written and readily available to all laboratory personnel. These SOPs should be reviewed and updated regularly.
-
Training: All personnel who will be working with this compound must receive documented training on its hazards, safe handling procedures, and emergency protocols.
-
Inventory Management: Maintaining an accurate and up-to-date inventory of all hazardous chemicals, including this compound, is a critical component of laboratory safety and regulatory compliance.[6]
Caption: Hierarchy of controls for risk mitigation.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent dermal and eye exposure.
-
Gloves: Chemical-resistant gloves are required. Given that it is a powdered solid, care must be taken to avoid contamination when removing gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn at all times.[3][5]
-
Lab Coat: A lab coat should be worn to protect street clothing and prevent the transfer of the chemical outside of the laboratory.
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator (such as a dust mask type N95) should be used.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and ensuring the stability of the compound.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[3]
-
Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is freely soluble in water.[1]
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[7]
Storage
-
Container: Store in a tightly closed, properly labeled container.[5] The container should be kept in a cool, dry, and well-ventilated area.[5][7]
-
Incompatibilities: Keep away from strong oxidizing agents.[3]
-
Temperature: While some sources suggest room temperature storage is acceptable, for long-term stability, especially of solutions, refrigeration (2-8°C) or freezing (-20°C) may be preferable, depending on the solvent.[8][9] Always consult the manufacturer's specific recommendations.
Caption: Workflow for receiving and storing the compound.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, a swift and appropriate response is crucial.
Spill Response
-
Small Spills: For small spills of the solid, dampen the material with water and carefully transfer it to a sealed container for disposal.[10] Use absorbent paper dampened with water to clean the area.[10]
-
Large Spills: Evacuate the area and prevent entry.[3] Wear appropriate PPE, including respiratory protection.[3] Sweep up the material, place it in a bag, and hold it for waste disposal.[3] Ventilate the area and wash the spill site after the material has been removed.[3]
-
Do not create dust.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][5] Remove contaminated clothing.[3] Seek immediate medical attention.[5]
-
Inhalation: Remove the individual to fresh air.[3] If not breathing, give artificial respiration.[3] If breathing is difficult, give oxygen.[3] Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting.[5] If the person is conscious, wash out their mouth with water.[3] Seek immediate medical attention.[3][5]
Waste Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. It is often recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Mechanism of Action: The "Why" Behind the Precautions
This compound is a muscarinic antagonist, meaning it blocks the action of acetylcholine at muscarinic receptors.[2][11] Acetylcholine is a key neurotransmitter in the parasympathetic nervous system, which controls a wide range of involuntary bodily functions. By blocking these receptors, the compound can inhibit gastric secretions and gastrointestinal motility.[1][2]
Its quaternary ammonium structure gives it a positive charge, which limits its ability to cross the blood-brain barrier.[2] This makes it more peripherally selective compared to its parent compound, scopolamine. However, its potent anticholinergic effects are the basis for its toxicity and underscore the importance of the stringent safety measures outlined in this guide.
Conclusion
Working with pharmacologically active compounds like this compound requires a high level of diligence and a commitment to safety. By understanding the hazards, implementing robust control measures, and being prepared for emergencies, researchers can safely utilize this valuable compound in their work. This guide serves as a foundational resource, but it is imperative that it is supplemented with institution-specific training and a thorough review of the most current Safety Data Sheet (SDS) before any work begins.
References
- 1. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Methscopolamine Bromide? [synapse.patsnap.com]
- 3. research.fiu.edu [research.fiu.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. prisminltd.com [prisminltd.com]
- 8. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 9. analyticaltoxicology.com [analyticaltoxicology.com]
- 10. SCOPOLAMINE HYDROBROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]
A Technical Guide to the Pharmacological Profile of (-)-Scopolamine Methyl Bromide
Executive Summary
(-)-Scopolamine methyl bromide, also known as methscopolamine bromide, is a peripherally acting competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] Structurally, it is the quaternary ammonium derivative of scopolamine, a modification that imparts a permanent positive charge and drastically alters its pharmacokinetic profile.[1] This charge is the defining feature of its pharmacology; it severely restricts the molecule's ability to cross the blood-brain barrier, thereby confining its effects primarily to the peripheral nervous system.[3][4][5] This guide provides an in-depth analysis of its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used for its characterization, offering a comprehensive resource for researchers and drug development professionals.
Chemical and Structural Properties
Chemical Identity
-
Chemical Name: (1R,2S,4R,5S,7R)-7-{[(2R)-3-hydroxy-2-phenylpropanoyl]oxy}-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide[6]
-
Molecular Formula: C₁₈H₂₄BrNO₄[6]
-
Molecular Weight: 398.30 g/mol [7]
-
Appearance: White crystals or crystalline powder, freely soluble in water.[3][7]
Structural Comparison with (-)-Scopolamine
The fundamental difference between (-)-scopolamine and its methyl bromide derivative is the methylation of the tertiary amine in the tropane ring to form a quaternary ammonium salt.[1] This seemingly minor alteration has profound pharmacological consequences. The permanent positive charge on the nitrogen atom increases the molecule's polarity and hydrophilicity, making it a bulkier, charged compound that cannot easily diffuse across lipid-rich barriers like the blood-brain barrier.[4][8]
References
- 1. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Methscopolamine Bromide: Uses, Side Effects & Dosage | Healio [healio.com]
- 4. What is the mechanism of Methscopolamine Bromide? [synapse.patsnap.com]
- 5. This compound | High Purity RUO [benchchem.com]
- 6. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]
- 7. DailyMed - METHSCOPOLAMINE BROMIDE tablet [dailymed.nlm.nih.gov]
- 8. Anticholinergic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (-)-Scopolamine Methyl Bromide for Studying Cholinergic Pathways
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of (-)-Scopolamine methyl bromide (also known as methscopolamine bromide), a key pharmacological tool for the investigation of peripheral cholinergic systems. We will delve into its mechanism of action, provide detailed experimental protocols, and offer insights into data interpretation, all grounded in established scientific literature.
Introduction: The Cholinergic System and the Role of this compound
The cholinergic nervous system, utilizing the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes. ACh exerts its effects through two main classes of receptors: nicotinic and muscarinic. Muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) with five subtypes (M1-M5), are widely distributed throughout the central and peripheral nervous systems, mediating diverse functions such as smooth muscle contraction, glandular secretion, and heart rate regulation.
Dissecting the specific contributions of peripheral versus central cholinergic pathways is a common challenge in neuroscience and pharmacology. This is where this compound proves invaluable. It is a quaternary ammonium derivative of the non-selective muscarinic antagonist, (-)-scopolamine.[1][2] This chemical modification confers a permanent positive charge to the molecule, significantly limiting its ability to cross the blood-brain barrier (BBB).[3] This peripheral selectivity allows researchers to antagonize muscarinic receptors in the periphery without the confounding central effects associated with its parent compound, scopolamine.[3][4][5]
Molecular Profile and Mechanism of Action
Chemical Properties:
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| Synonyms | Methscopolamine bromide, Hyoscine methyl bromide | [6] |
| CAS Number | 155-41-9 | [6] |
| Molecular Formula | C₁₈H₂₄BrNO₄ | [2] |
| Molecular Weight | 398.3 g/mol | [2] |
| Solubility | Freely soluble in water | [2] |
| Purity | ≥98% (HPLC) is recommended for research use. | [6] |
Mechanism of Action:
This compound is a competitive antagonist at muscarinic acetylcholine receptors.[7] It binds to the same site as the endogenous ligand, acetylcholine, but does not activate the receptor. By occupying the receptor, it prevents acetylcholine from binding and initiating downstream signaling cascades.[1] This blockade of muscarinic signaling leads to the inhibition of parasympathetic nerve impulses, resulting in effects such as reduced salivary and gastric secretion, decreased gastrointestinal motility, and mydriasis (dilation of the pupil).[1][8]
Signaling Pathway of Muscarinic Acetylcholine Receptors
Caption: Muscarinic M1, M3, and M5 receptor signaling pathway.
Receptor Subtype Binding Affinity:
While generally considered a non-selective muscarinic antagonist, N-methylscopolamine (the active moiety) exhibits some subtle differences in affinity across the five muscarinic receptor subtypes. The following table summarizes representative binding affinities (as pKi values) for N-methylscopolamine at human muscarinic receptors expressed in CHO cells. Higher pKi values indicate higher binding affinity.
| Receptor Subtype | pKi |
| M1 | 9.0 |
| M2 | 9.1 |
| M3 | 9.3 |
| M4 | 9.1 |
| M5 | 8.9 |
Note: These values are compiled from various sources and may vary depending on the specific experimental conditions.
Quality Control and Preparation of this compound
Synthesis and Purity:
This compound is typically synthesized by the quaternization of the tertiary amine of (-)-scopolamine with methyl bromide.[4][9] For research applications, it is crucial to use a highly pure compound (≥98%) to avoid off-target effects. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).[6][10] The identity and structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.[5][11]
Preparation of Stock and Working Solutions:
This compound is freely soluble in water.[2] For in vitro experiments, a stock solution (e.g., 10 mM) can be prepared in sterile deionized water or a suitable buffer and stored at -20°C. For in vivo studies, the compound is typically dissolved in sterile saline (0.9% NaCl) on the day of the experiment.
In Vitro Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for muscarinic receptors using [³H]-N-methylscopolamine ([³H]NMS) as the radioligand.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Use cell lines stably expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).[8]
-
Cell membranes (typically 10-20 µg of protein).
-
Varying concentrations of this compound (or other competing ligand).
-
A fixed concentration of [³H]NMS (typically around its Kd, e.g., 0.1-0.5 nM).
-
-
To determine non-specific binding, use a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) in a separate set of wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., pre-soaked in polyethyleneimine to reduce non-specific binding).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the competing ligand.
-
Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay: Calcium Mobilization
This protocol measures the ability of this compound to inhibit agonist-induced calcium mobilization in cells expressing M1, M3, or M5 muscarinic receptors, which couple to the Gq signaling pathway.
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate cells expressing the muscarinic receptor of interest in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid to prevent dye extrusion.
-
-
Antagonist Incubation:
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation and Measurement:
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add a fixed concentration of a muscarinic agonist (e.g., carbachol or acetylcholine, typically at its EC₈₀ concentration) to stimulate calcium release.
-
Immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the agonist-induced calcium response as a function of the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC₅₀ value for the antagonist.
-
In Vivo Experimental Protocols
Inhibition of Pilocarpine-Induced Salivation in Rats
This model assesses the peripheral anticholinergic activity of this compound by measuring its ability to inhibit salivation induced by the muscarinic agonist pilocarpine.[12][13][14]
Step-by-Step Methodology:
-
Animal Preparation:
-
Use adult male rats (e.g., Wistar or Sprague-Dawley).
-
Anesthetize the rats (e.g., with an appropriate anesthetic).
-
-
Drug Administration:
-
Administer this compound or vehicle (saline) via intraperitoneal (i.p.) or intravenous (i.v.) injection at various doses (e.g., 0.01 - 1 mg/kg).
-
After a pre-treatment period (e.g., 15-30 minutes), administer a single dose of pilocarpine (e.g., 4 mg/kg, i.p.) to induce salivation.[15]
-
-
Saliva Collection:
-
Immediately after pilocarpine administration, place pre-weighed cotton balls into the rat's oral cavity.
-
Collect saliva for a fixed period (e.g., 15-30 minutes).
-
Remove the cotton balls and weigh them again to determine the amount of saliva secreted.
-
-
Data Analysis:
-
Calculate the net weight of saliva for each animal.
-
Compare the amount of saliva secreted in the drug-treated groups to the vehicle-treated control group.
-
Plot the percent inhibition of salivation as a function of the dose of this compound to generate a dose-response curve and determine the ED₅₀ (the dose that produces 50% of the maximal effect).
-
Gastrointestinal Motility Assay (Charcoal Meal Transit) in Mice
This assay measures the effect of this compound on the transit of a non-absorbable marker through the gastrointestinal tract.
Experimental Workflow
Caption: Workflow for the charcoal meal gastrointestinal transit assay.
Step-by-Step Methodology:
-
Animal Preparation:
-
Use adult mice (e.g., C57BL/6).
-
Fast the mice overnight (12-18 hours) with free access to water.
-
-
Drug Administration:
-
Administer this compound or vehicle (saline) i.p. at various doses (e.g., 0.1 - 2 mg/kg).
-
-
Charcoal Meal Administration:
-
After a pre-treatment period (e.g., 30 minutes), administer a charcoal meal (e.g., 5% activated charcoal in 10% gum acacia) orally via gavage (typically 0.1 mL per 10 g of body weight).
-
-
Measurement of Transit:
-
After a fixed time (e.g., 20-30 minutes), euthanize the mice by an approved method.
-
Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
-
Data Analysis:
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100 .
-
Compare the percent transit in the drug-treated groups to the vehicle-treated control group.
-
Plot the percent inhibition of transit as a function of the dose of this compound to determine the ED₅₀.
-
Pharmacokinetics and Pharmacodynamics
Due to its quaternary ammonium structure, this compound is poorly absorbed after oral administration. When administered parenterally (e.g., intravenously), it is distributed to peripheral tissues but does not significantly penetrate the central nervous system. Its elimination half-life in rats after intravenous administration is relatively short.
The pharmacodynamic effects, such as inhibition of salivation or gastrointestinal motility, are dose-dependent and correlate with the plasma concentration of the drug. The onset of action is rapid after parenteral administration.
Conclusion: A Precision Tool for Peripheral Cholinergic Research
This compound is an indispensable tool for researchers seeking to isolate and study the function of peripheral muscarinic cholinergic pathways. Its inability to cross the blood-brain barrier allows for the specific antagonism of muscarinic receptors in organs such as the salivary glands, gastrointestinal tract, and heart, without the confounding behavioral and cognitive effects of centrally-acting antagonists. By understanding its molecular properties and employing the detailed protocols provided in this guide, researchers can effectively utilize this compound to advance our understanding of cholinergic physiology and pathophysiology.
References
- 1. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | High Purity RUO [benchchem.com]
- 5. CN104628718A - Method for synthesizing scopolamine and salts thereof - Google Patents [patents.google.com]
- 6. This compound = 98 HPLC, powder 155-41-9 [sigmaaldrich.com]
- 7. adooq.com [adooq.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103864777A - Simple synthesis method of scopolamine butylbromide - Google Patents [patents.google.com]
- 10. wjpps.com [wjpps.com]
- 11. Methscopolamine bromide(155-41-9) 1H NMR spectrum [chemicalbook.com]
- 12. Inhibition of pilocarpine-induced salivation in rats by central noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pilocarpine-induced salivation and thirst in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sympathetic mediation of salivation induced by intracerebroventricular pilocarpine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the effects of scopolamine and methylscopolamine on the performance of a fixed-ratio discrimination in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vitro effects of (-)-Scopolamine methyl bromide on neural tissues
An In-Depth Technical Guide to the In-Vitro Effects of (-)-Scopolamine Methyl Bromide on Neural Tissues
Introduction: Unveiling a Classic Antagonist in a Modern Context
This compound, also known as methscopolamine bromide or hyoscine methyl bromide, is a peripherally acting muscarinic antagonist derived from scopolamine.[1] It is a quaternary ammonium salt, a chemical modification that imparts a positive charge and significantly limits its ability to cross lipid membranes, including the blood-brain barrier (BBB), under normal physiological conditions.[2][3] While this property makes it distinct from its parent compound, scopolamine hydrobromide, in systemic in vivo studies, it serves as a precise and powerful tool for in-vitro neuroscience research.[4][5]
By directly applying this compound to isolated neural tissues, researchers can investigate the roles of muscarinic acetylcholine receptors (mAChRs) in specific neuronal populations and circuits without the confounding variables of central versus peripheral effects. This guide provides a comprehensive overview of its mechanism of action, detailed protocols for its application in key in-vitro models, and a framework for interpreting the resulting data.
Part 1: Core Mechanism of Action at the Cellular and Receptor Level
This compound functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][6] Structurally similar to the endogenous neurotransmitter acetylcholine (ACh), it binds to mAChRs but does not activate them, thereby preventing ACh from binding and initiating downstream signaling cascades.[7][8]
Scopolamine is generally considered a non-selective antagonist, meaning it can block all five subtypes of muscarinic receptors (M1-M5).[7][9] These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions:
-
M1, M3, M5 Receptors: These subtypes couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a critical event in neuronal excitation and plasticity.[10][11]
-
M2, M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. They also modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which typically leads to membrane hyperpolarization and reduced neuronal excitability.[10][12]
In the context of in-vitro neural preparations, the application of this compound allows for the direct and unambiguous blockade of these pathways, making it an invaluable tool for dissecting the cholinergic modulation of neural function.
Figure 1: Mechanism of M1/M3 receptor antagonism.
Part 2: Foundational In-Vitro Models for Investigation
The choice of an in-vitro model is critical and depends entirely on the scientific question. Each system offers a unique balance of physiological relevance and experimental control.
-
Primary Neuronal Cultures: These cultures involve dissociating tissue from specific brain regions (e.g., hippocampus, cortex, dorsal root ganglia) of embryonic or neonatal rodents.
-
Expertise & Causality: This model is ideal for studying the effects of this compound on a specific cell type in isolation. For instance, hippocampal cultures are used to study effects on learning and memory-related cells, while DRG cultures are used for peripheral sensory neuron studies.[13][14] This allows for precise control over the cellular environment, removing the complexity of multi-regional circuits.
-
-
Organotypic Slice Cultures: These are 3D cultures of brain tissue that preserve the native cytoarchitecture and local synaptic connections.[15]
-
Expertise & Causality: This model is superior for studying network-level phenomena. When applying this compound to a hippocampal slice, one can assess its impact on synaptic plasticity (like Long-Term Potentiation) within an intact local circuit, providing more physiologically relevant data than dissociated cultures.[16]
-
-
Immortalized Cell Lines (e.g., SH-SY5Y): These are human neuroblastoma cell lines that can be differentiated into neuron-like cells.
-
Expertise & Causality: SH-SY5Y cells are well-characterized to express muscarinic receptors and are highly scalable, making them a trustworthy and efficient model for initial high-throughput screening, dose-response studies, and dissecting specific signaling pathways before moving to more complex primary cultures.[13]
-
Part 3: Key Experimental Protocols and Expected Outcomes
The following protocols represent core methodologies for characterizing the effects of this compound. They are designed as self-validating systems, where baseline activity serves as an internal control before drug application.
A. Electrophysiological Analysis (Microelectrode Array - MEA)
-
Scientific Rationale: To assess the compound's effect on network-level neuronal activity and excitability. MEA allows for non-invasive, long-term recording of spontaneous electrical activity from a population of neurons.[17]
-
Detailed Protocol:
-
Cell Culture: Plate primary cortical or hippocampal neurons onto a sterile MEA plate at a density that allows for robust network formation (e.g., 100,000-150,000 cells/well). Culture for at least 14 days in vitro (DIV) to allow for the development of mature synaptic connections.
-
Baseline Recording: Acclimate the MEA plate in the recording device. Record at least 10-15 minutes of spontaneous baseline activity to establish stable network parameters (e.g., mean firing rate, burst frequency, network synchrony).
-
Compound Application: Prepare a stock solution of this compound in an appropriate vehicle (e.g., sterile water or culture medium). Perform a partial medium exchange to introduce the compound at the desired final concentration (e.g., 1 µM, 10 µM, 100 µM). A vehicle-only control must be run in parallel.
-
Post-Treatment Recording: Immediately after application, begin recording for a defined period (e.g., 30-60 minutes) to capture the acute effects.
-
Data Analysis: Use the MEA software's analysis tools to quantify changes in key parameters relative to the baseline recording.
-
-
Expected Outcomes: Blockade of muscarinic receptors is often associated with a decrease in overall network excitability, as the tonic excitatory drive from endogenous acetylcholine (produced by the cultured neurons) is removed.[13][18] This may manifest as a reduction in mean firing rate and burst frequency.
Figure 2: Experimental workflow for MEA analysis.
B. Intracellular Calcium Imaging
-
Scientific Rationale: To directly visualize the blockade of M1/M3 receptor-mediated signaling. As these receptors trigger calcium release from internal stores, their antagonism by this compound can be quantified by measuring the blunted response to a muscarinic agonist.[19][20]
-
Detailed Protocol:
-
Preparation: Culture primary neurons or SH-SY5Y cells on glass-bottom imaging dishes.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) in imaging buffer (e.g., HBSS) for 30-45 minutes at 37°C. Wash gently 2-3 times to remove excess dye.
-
Baseline Fluorescence: Mount the dish on a fluorescence microscope equipped for live-cell imaging. Record baseline fluorescence (F₀) for 2-3 minutes.
-
Agonist Challenge: Add a muscarinic agonist (e.g., Carbachol) to elicit a robust calcium response. Record the peak fluorescence (F_agonist).
-
Antagonist Treatment: After the signal returns to baseline, wash out the agonist. Incubate the cells with a desired concentration of this compound for 10-15 minutes.
-
Re-Challenge: While still in the presence of the antagonist, re-challenge the cells with the same concentration of Carbachol. Record the new fluorescence peak (F_antagonist).
-
Data Analysis: Quantify the response as the change in fluorescence (ΔF/F₀ = (F - F₀) / F₀). Compare the peak response to the agonist before and after the application of the antagonist.
-
-
Expected Outcomes: this compound will competitively inhibit the Carbachol-induced calcium transient. The degree of inhibition will be dose-dependent, allowing for the calculation of an IC₅₀ value.
C. Neurite Outgrowth Assay
-
Scientific Rationale: To investigate the role of cholinergic signaling in neuronal development and structural plasticity. Recent evidence suggests that tonic activation of M1 receptors can constrain neurite growth, and blocking them can be neuroprotective or promote growth.[18][21]
-
Detailed Protocol:
-
Cell Culture: Plate primary dorsal root ganglia (DRG) or cortical neurons at a low density on plates coated with an appropriate substrate (e.g., Poly-D-Lysine and Laminin). Use media with subsaturating levels of neurotrophic factors to create a condition where growth is constrained.
-
Treatment: Immediately after plating or 24 hours later, treat the cultures with various concentrations of this compound (e.g., 10 nM - 10 µM). Include a vehicle control group.
-
Incubation: Culture the cells for 48-72 hours to allow for neurite extension.
-
Immunocytochemistry: Fix the cells with 4% paraformaldehyde. Permeabilize and block non-specific binding. Incubate with a primary antibody against a neuronal marker (e.g., β-III Tubulin), followed by a fluorescently-labeled secondary antibody.
-
Imaging & Analysis: Acquire images using a high-content imager or fluorescence microscope. Use an automated image analysis software (e.g., ImageJ with NeuronJ plugin) to trace and measure the total neurite length per neuron.
-
-
Expected Outcomes: In specific neuronal populations like sensory neurons, blockade of M1 receptors with a muscarinic antagonist can lead to a significant, dose-dependent increase in total neurite outgrowth compared to vehicle-treated controls.[18]
Part 4: Data Presentation and Comparative Pharmacology
Quantitative data should be summarized for clear interpretation. When comparing this compound to other agents, its unique properties become evident.
Table 1: Summary of Expected Quantitative Effects
| Experimental Assay | Key Parameter | Expected Effect of this compound |
| MEA | Mean Firing Rate | Dose-dependent decrease |
| Calcium Imaging | Agonist-Induced [Ca²⁺] | Dose-dependent inhibition (IC₅₀ determination) |
| Neurite Outgrowth | Average Neurite Length | Dose-dependent increase (in specific models)[18] |
Table 2: Comparative Profile of Common Muscarinic Antagonists
| Compound | Chemical Class | CNS Penetration | Receptor Selectivity | Primary In-Vitro Use |
| This compound | Quaternary Amine | Very Low[3] | Non-selective[1] | Direct application to isolated tissues; peripheral mimic |
| Scopolamine Hydrobromide | Tertiary Amine | High[2] | Non-selective | In-vivo modeling of cognitive impairment |
| Atropine | Tertiary Amine | High | Non-selective[9] | Classic muscarinic blockade; receptor binding studies |
| Pirenzepine | Tertiary Amine | Moderate | M1-selective | Dissecting M1-specific pathways and effects[13][18] |
Conclusion and Future Directions
This compound is more than a peripherally-restricted version of a well-known drug; it is a precision tool for the in-vitro neuroscientist. Its inability to passively cross cell membranes ensures that when applied to a bath or culture medium, its effects are localized to the extracellular domains of receptors on the tissue being studied. This guide outlines its core mechanism and provides robust, validated protocols for its use in electrophysiology, calcium imaging, and neuronal morphology studies.
Future research can leverage this compound in more advanced in-vitro systems, such as human iPSC-derived neuronal co-cultures (neurons, astrocytes, and microglia), 3D brain organoids, and multi-well MEA platforms for higher-throughput neurotoxicity and drug discovery screening. By meticulously dissecting the function of muscarinic receptors in isolated systems, we can build a more accurate understanding of their complex role in the health and disease of the nervous system.
References
- 1. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The effects of scopolamine and methylscopolamine on visual and auditory discriminations in male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blood-brain barrier and electromagnetic fields: effects of scopolamine methylbromide on working memory after whole-body exposure to 2.45 GHz microwaves in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scopolamine treatment and fimbria-fornix lesions: mimetic effects on radial maze performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound = 98 HPLC, powder 155-41-9 [sigmaaldrich.com]
- 7. What is the mechanism of Scopolamine? [synapse.patsnap.com]
- 8. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Models for Neuroelectrodes: A Paradigm for Studying Tissue–Materials Interactions in the Brain - Indwelling Neural Implants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Simulating traumatic brain injury in vitro: developing high throughput models to test biomaterial based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI - Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy [jci.org]
- 19. researchgate.net [researchgate.net]
- 20. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (-)-Scopolamine Methyl Bromide in Rodent Behavioral Studies
This guide provides a detailed overview of the use of (-)-scopolamine methyl bromide (SMB) in rodent behavioral research. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound to investigate the roles of the peripheral cholinergic system in behavior or to use it as a crucial control in studies involving centrally-acting muscarinic antagonists.
Introduction: The Strategic Use of a Peripherally-Restricted Antagonist
This compound is a quaternary ammonium derivative of scopolamine, a well-known non-selective muscarinic acetylcholine receptor antagonist.[1] This structural modification, the addition of a methyl group, imparts a positive charge to the molecule, significantly limiting its ability to cross the blood-brain barrier (BBB).[1][2] This property makes SMB an invaluable tool for differentiating the central versus peripheral effects of muscarinic receptor blockade. In contrast, its tertiary amine counterpart, scopolamine hydrobromide (SHB), readily enters the central nervous system (CNS) and is widely used to induce cognitive deficits in animal models of neurological disorders.[1][2]
Mechanism of Action: A Tale of Two Systems
Both SMB and SHB act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs), of which there are five subtypes (M1-M5). These receptors are widely distributed throughout the body. In the periphery, they mediate parasympathetic responses such as salivation, heart rate regulation, and gastrointestinal motility. In the CNS, they are critically involved in higher cognitive functions, including learning, memory, and attention.
The key difference in the application of SMB and SHB in behavioral studies lies in their differential access to these two systems, as illustrated in the diagram below.
Figure 1: Differential BBB Penetration. This diagram illustrates how SHB crosses the blood-brain barrier to affect central muscarinic receptors, while SMB's action is largely restricted to the periphery.
Dosage and Administration
Vehicle Preparation and Drug Solubility
This compound is freely soluble in water and saline.[3] Therefore, sterile 0.9% saline is the recommended vehicle for preparing solutions for injection. The use of organic solvents is generally not necessary.
Protocol for Solution Preparation (1 mg/mL Stock):
-
Aseptically weigh 10 mg of this compound powder.
-
Transfer the powder to a sterile 15 mL conical tube.
-
Add 10 mL of sterile 0.9% saline to the tube.
-
Vortex gently until the powder is completely dissolved.
-
Filter the solution through a 0.22 µm sterile filter into a new sterile vial.
-
Store the stock solution at 2-8°C, protected from light. For long-term storage, consult the manufacturer's recommendations.
Route of Administration and Timing
The most common route of administration for SMB in rodent behavioral studies is intraperitoneal (i.p.) injection. This route provides rapid systemic absorption. Pharmacokinetic studies of scopolamine in rats after i.p. injection have shown that peak plasma concentrations are reached at approximately 30 minutes.[4][5] This aligns with the common practice of administering the drug 20-30 minutes prior to the behavioral test to ensure it is pharmacologically active during the assessment period.
Recommended Dosages for Behavioral Paradigms
The appropriate dose of SMB will depend on the specific research question, the rodent species and strain, and the behavioral assay being used. It is always recommended to conduct a pilot study to determine the optimal dose for your specific experimental conditions. The following table summarizes dosages reported in the literature for various behavioral studies.
| Behavioral Assay | Species/Strain | Dosage (mg/kg, i.p.) | Observed Effect | Reference |
| Fixed-Consecutive-Number Performance | Wistar Rats | 0.08, 0.16, 0.32 | Dose-dependent decrease in response rates. | [6] |
| Fear Conditioning | Long-Evans Rats | Not specified | No effect on conditioned fear, used as a peripheral control. | [1] |
| Radial Arm Maze | Long-Evans Rats | 0.5 | Used as a peripheral control to compare with SHB effects. | [7] |
Experimental Protocols
The following are generalized protocols for common behavioral assays where SMB can be used as a peripheral control.
Experimental Workflow Overview
References
- 1. Scopolamine administered before and after training impairs both contextual and auditory-cue fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blood-brain barrier and electromagnetic fields: effects of scopolamine methylbromide on working memory after whole-body exposure to 2.45 GHz microwaves in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound = 98 HPLC, powder 155-41-9 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scopolamine treatment and fimbria-fornix lesions: mimetic effects on radial maze performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Stock Solutions of (-)-Scopolamine Methyl Bromide: An Application Note and Protocol
Abstract
This comprehensive guide provides a detailed protocol for the preparation, storage, and handling of stock solutions of (-)-Scopolamine methyl bromide (also known as Methscopolamine bromide). Intended for researchers, scientists, and drug development professionals, this document outlines the critical chemical properties, solubility characteristics, and safety considerations for this muscarinic acetylcholine receptor antagonist. By integrating field-proven insights with established scientific data, this guide ensures the preparation of accurate and stable solutions for reliable experimental outcomes.
Introduction: Understanding this compound
This compound is a quaternary ammonium derivative of scopolamine, an alkaloid naturally found in plants of the nightshade family.[1] As a muscarinic antagonist, it functions by competitively blocking muscarinic acetylcholine receptors, thereby inhibiting the action of the neurotransmitter acetylcholine.[2][3] This mechanism makes it a valuable tool in various research fields, including neuroscience and gastrointestinal studies, where it is used to investigate cholinergic pathways and to treat conditions like peptic ulcers and irritable bowel syndrome.[3] The addition of a methyl bromide group to the scopolamine molecule results in a quaternary ammonium salt, which limits its ability to cross the blood-brain barrier, making it a peripherally acting agent with reduced central nervous system side effects.[3]
Mechanism of Action Overview
This compound exerts its effects by competing with acetylcholine for binding sites on muscarinic receptors located in the parasympathetic nervous system, particularly in the gastrointestinal tract.[3][4] This blockade leads to a reduction in smooth muscle contractions and glandular secretions, which are normally stimulated by acetylcholine.[3]
Caption: Mechanism of this compound as a competitive antagonist.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Source |
| Synonyms | Methscopolamine bromide, Hyoscine Methobromide | [4] |
| Molecular Formula | C₁₈H₂₄BrNO₄ | [4] |
| Molecular Weight | 398.3 g/mol | [4] |
| Appearance | White to almost white crystalline powder | [5][6] |
| Melting Point | ~225 °C (decomposes) | [4][5] |
| Solubility (Water) | Freely soluble; 50 mg/mL | [4] |
| Solubility (DMSO) | 50 mg/mL (with potential need for warming/sonication) | [7] |
Safety and Handling Precautions
This compound is toxic if inhaled, swallowed, or absorbed through the skin.[8] It is crucial to handle this compound within a chemical fume hood and to wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and gloves.[8][9]
Emergency First Aid:
-
If Swallowed: Wash out the mouth with water if the person is conscious and call a physician immediately.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, ensuring to lift the eyelids.[8]
Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this compound.[5][6][8][9]
Protocol: Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution in sterile water. Water is a preferred solvent due to the high solubility of the compound and its compatibility with most biological assays.
Materials and Equipment
-
This compound powder (≥98% purity)
-
High-purity sterile water (e.g., cell culture grade, nuclease-free)
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes or calibrated micropipettes
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, for sterilization)
-
Sterile microcentrifuge tubes for aliquoting
Step-by-Step Procedure
Caption: Workflow for preparing an aqueous stock solution.
-
Calculate the Required Mass:
-
The molecular weight (MW) of this compound is 398.3 g/mol .
-
To prepare a 10 mM (0.010 mol/L) stock solution, you will need:
-
Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )
-
-
For example, to prepare 10 mL (0.010 L) of a 10 mM stock solution:
-
Mass = 0.010 mol/L × 0.010 L × 398.3 g/mol = 0.003983 g = 3.98 mg
-
-
-
Weigh the Compound:
-
In a chemical fume hood, carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile conical tube.
-
-
Dissolution:
-
Add the desired volume of sterile water to the conical tube containing the powder. For the example above, add 10 mL.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The compound is freely soluble in water, so this should occur readily.[4] If dissolution is slow, gentle warming or brief sonication can be applied.[7]
-
-
Sterilization (Optional but Recommended):
-
For cell-based assays or in vivo studies, it is critical to ensure the sterility of the stock solution.
-
Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the filtered solution into a new sterile tube. This step is recommended if water was chosen as the solvent.[7]
-
-
Aliquoting:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[7] The volume of each aliquot should be based on the typical experimental needs.
-
-
Storage:
Preparation of Working Solutions
Working solutions should be prepared fresh on the day of the experiment by diluting the stock solution in the appropriate experimental buffer or medium.[7]
Example Dilution: To prepare a 100 µM working solution from a 10 mM stock:
-
Use the dilution formula: C₁V₁ = C₂V₂
-
(10,000 µM)(V₁) = (100 µM)(1000 µL)
-
V₁ = 10 µL
-
-
Add 10 µL of the 10 mM stock solution to 990 µL of your experimental buffer to get a final volume of 1 mL at a concentration of 100 µM.
Conclusion
The accurate preparation of a this compound stock solution is fundamental to achieving reproducible and reliable experimental results. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers can confidently prepare stable and effective solutions for their scientific investigations.
References
- 1. Npc200302 | C17H21NO4 | CID 11968014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Methscopolamine Bromide? [synapse.patsnap.com]
- 4. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. research.fiu.edu [research.fiu.edu]
- 9. prisminltd.com [prisminltd.com]
- 10. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Utilizing (-)-Scopolamine Methyl Bromide for Selective Peripheral Muscarinic Receptor Blockade
An Application Guide for Researchers
Abstract
(-)-Scopolamine methyl bromide, also known as methscopolamine bromide, is a quaternary ammonium derivative of scopolamine that serves as a potent, non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its defining characteristic is a charged molecular structure that significantly limits its passage across the blood-brain barrier (BBB). This property makes it an invaluable pharmacological tool for researchers seeking to isolate and study the central nervous system (CNS) effects of cholinergic agents by selectively blocking their peripheral actions. This guide provides a comprehensive overview of its mechanism, practical considerations for its use, and detailed protocols for in vivo and in vitro applications.
Foundational Principles: Mechanism and Peripheral Selectivity
Mechanism of Antagonism
This compound functions as a competitive antagonist at all five muscarinic acetylcholine receptor subtypes (M1-M5).[1][2] Structurally similar to the endogenous neurotransmitter acetylcholine, it binds to the orthosteric site on mAChRs but does not activate them.[2][3] By occupying the receptor, it prevents acetylcholine from binding and initiating downstream signaling cascades. This blockade results in the inhibition of parasympathetic nerve impulses, leading to effects such as reduced gastrointestinal motility, decreased glandular secretions (e.g., saliva and gastric acid), and tachycardia.[1][3][4][5]
The Basis of Peripheral Selectivity
The critical feature of this compound for research applications is its peripheral selectivity. This is a direct consequence of its chemical structure.
-
Scopolamine (Tertiary Amine): The parent compound, scopolamine, is a tertiary amine. It is lipophilic and uncharged at physiological pH, allowing it to readily cross the blood-brain barrier and exert significant effects on the CNS, such as sedation, amnesia, and delirium.[6][7]
-
This compound (Quaternary Ammonium Salt): The addition of a methyl group to the nitrogen atom creates a quaternary ammonium cation, which carries a permanent positive charge.[1][3] This charge dramatically increases the molecule's hydrophilicity and prevents it from passively diffusing across the lipid-rich BBB.[3] Consequently, its actions are largely confined to muscarinic receptors in the peripheral nervous system.
This selective action allows researchers to dissect the central versus peripheral effects of other drugs or physiological processes. For instance, when studying a centrally-acting cholinergic agonist, co-administration of this compound can mitigate the often-severe peripheral side effects (like salivation or cardiovascular changes) without confounding the central readouts (like cognitive or behavioral changes).[8][9]
Caption: Mechanism of peripheral selectivity of this compound.
Reagent Characterization and Preparation
Accurate and reproducible experimental outcomes begin with proper reagent handling and preparation.
Physicochemical Properties
| Property | Value | Source |
| Synonyms | Methscopolamine bromide, Hyoscine methyl bromide | [1][10] |
| Molecular Formula | C₁₈H₂₄BrNO₄ | [1][11] |
| Molecular Weight | 398.3 g/mol | [1][11] |
| Appearance | White crystalline powder | [10][12] |
| Melting Point | ~225 °C (with decomposition) | [1][12] |
| Solubility | Freely soluble in water (e.g., 50 mg/mL), slightly soluble in alcohol | [8][12] |
| Storage (Powder) | Store at room temperature, protected from light. Stable for at least five years. | [9] |
Preparation of Stock and Working Solutions
For most applications, sterile 0.9% saline is the recommended solvent.
Protocol for 10 mg/mL Stock Solution:
-
Aseptically weigh 100 mg of this compound powder.
-
Transfer the powder to a sterile 15 mL conical tube.
-
Add 10 mL of sterile 0.9% saline to the tube.
-
Vortex gently until the powder is completely dissolved. The solution should be clear and colorless.
-
For in vivo use, sterile-filter the solution through a 0.22 µm syringe filter into a new sterile container.[13]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[13]
For specialized in vivo formulations, other vehicles can be used, though saline is most common:
-
DMSO/PEG300/Tween-80/Saline: A common vehicle for compounds with lower aqueous solubility. For a 1 mL solution, one could use 100 µL DMSO, 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.[13] However, given the high water solubility of this compound, this is typically unnecessary.
Applications and Experimental Protocols
Application 1: In Vivo Peripheral Blockade in Rodent Models
A primary application is to block the peripheral side effects of centrally-acting muscarinic agonists (e.g., pilocarpine, oxotremorine) used to model conditions like epilepsy or to study cholinergic-mediated behaviors.
Objective: To isolate the central effects of a test compound by antagonizing peripheral mAChRs.
Caption: Experimental workflow for in vivo peripheral muscarinic blockade.
Detailed Protocol:
-
Animal Model: C57BL/6 mice or Wistar/Sprague-Dawley rats are commonly used.
-
Reagent Preparation: Dilute the stock solution of this compound (SMM) to the desired final concentration using sterile 0.9% saline. A typical injection volume is 5-10 mL/kg for mice.
-
Dosage and Administration:
-
Dosage Range: 0.1 to 2.0 mg/kg is a common range. Doses of 0.08, 0.16, and 0.32 mg/kg have been shown to be effective.[14] The optimal dose should be determined empirically for the specific agonist and effect being measured.
-
Administration: Administer SMM via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Pre-treatment Time: Administer SMM 15-30 minutes prior to the administration of the centrally-acting cholinergic agent.
-
-
Experimental Groups:
-
Group 1 (Vehicle Control): Saline followed by Saline.
-
Group 2 (Agonist Control): Saline followed by Cholinergic Agonist (e.g., pilocarpine).
-
Group 3 (Test Group): SMM followed by Cholinergic Agonist.
-
-
Outcome Measures & Validation:
-
Peripheral Blockade Confirmation: Observe animals in Group 3 for a significant reduction or absence of peripheral cholinergic signs (salivation, lacrimation, urination, diarrhea) compared to Group 2.
-
Central Readouts: Measure the desired CNS-dependent variables (e.g., seizure scoring, performance in a cognitive task, EEG recordings). The data from Group 3 should reflect the central effects of the agonist without peripheral confounds.
-
Application 2: In Vitro Characterization in Isolated Tissue Baths
This method is used to quantify the antagonist activity of SMM on smooth muscle contractility.
Objective: To determine the potency (pA₂) of this compound as a competitive antagonist in an isolated tissue preparation (e.g., guinea pig ileum).
Caption: Workflow for Schild analysis using an isolated organ bath.
Detailed Protocol:
-
Tissue Preparation: Euthanize a guinea pig according to approved institutional protocols. Isolate a segment of the terminal ileum and place it in warmed, aerated Krebs-Henseleit solution.
-
Mounting: Cut a 2-3 cm segment and mount it vertically in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach one end to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for 45-60 minutes under a resting tension of ~1 g, with washes every 15 minutes.
-
Control Curve: Generate a cumulative concentration-response curve by adding a muscarinic agonist (e.g., carbachol, acetylcholine) in a stepwise manner. Record the maximal contraction.
-
Antagonist Incubation: Wash the tissue repeatedly to return to baseline. Introduce a known concentration of this compound into the bath and allow it to incubate for 20-30 minutes.
-
Test Curve: In the continued presence of SMM, repeat the cumulative agonist concentration-response curve.
-
Data Analysis: The presence of the competitive antagonist SMM will cause a parallel rightward shift in the agonist's concentration-response curve with no change in the maximum response. By repeating this procedure with several different concentrations of SMM, a Schild plot can be constructed to determine the pA₂ value, a measure of the antagonist's potency.
Critical Data Interpretation
-
Confirmation of Peripheral Selectivity: The primary assumption when using SMM is its inability to cross the BBB. While this holds true at standard research doses, it is crucial to be aware that some studies have reported potential central effects at very high doses.[15] Researchers should always run appropriate controls and consider the possibility of minor BBB leakage or effects on circumventricular organs if unexpected behavioral changes are observed.
-
Non-Selectivity Among mAChR Subtypes: Remember that SMM is a non-selective antagonist.[7] It will block M2 receptors on the heart (potentially causing tachycardia), M3 receptors on smooth muscle and glands, and other peripheral subtypes. This lack of subtype selectivity must be considered when interpreting results.
-
Potential Off-Target Effects: At concentrations significantly higher than those needed to block muscarinic receptors, scopolamine has been shown to interact with other receptors, such as 5-HT₃ receptors.[16] These interactions are generally not relevant at typical in vivo doses but could be a factor in in vitro studies using very high concentrations.
References
- 1. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Methscopolamine Bromide? [synapse.patsnap.com]
- 4. N-Methylscopolamine | C18H24NO4+ | CID 71183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Scopolamine - Wikipedia [en.wikipedia.org]
- 7. journal.unnes.ac.id [journal.unnes.ac.id]
- 8. This compound = 98 HPLC, powder 155-41-9 [sigmaaldrich.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Cas 155-41-9,METHSCOPOLAMINE BROMIDE | lookchem [lookchem.com]
- 11. Methylbromide, Scopolamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. DailyMed - METHSCOPOLAMINE BROMIDE tablet [dailymed.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Characterizing Muscarinic Receptor Antagonism in Smooth Muscle Using (-)-Scopolamine Methyl Bromide
Abstract
These application notes provide a comprehensive guide for utilizing (-)-Scopolamine methyl bromide (also known as Methscopolamine bromide) in functional in vitro smooth muscle contraction assays. We delve into the molecular mechanism of muscarinic antagonism, present a detailed, field-proven protocol for isolated organ bath experiments, and offer a systematic approach to data analysis using Schild regression to determine antagonist potency (pA2). This document is intended for researchers, scientists, and drug development professionals investigating cholinergic signaling and screening compounds that modulate smooth muscle contractility.
Introduction: The Pharmacological Context
Smooth muscle contraction is a fundamental physiological process, central to the function of the gastrointestinal, respiratory, urinary, and vascular systems.[1] The neurotransmitter acetylcholine (ACh) is a primary regulator of this process, exerting its effects through muscarinic acetylcholine receptors (mAChRs).[2][3] Dysregulation of cholinergic signaling is implicated in numerous pathologies, including overactive bladder, irritable bowel syndrome (IBS), and chronic obstructive pulmonary disease (COPD). Consequently, the pharmacological characterization of muscarinic antagonists is a cornerstone of drug discovery.[1][4]
This compound is an indispensable tool for this research. As a quaternary ammonium derivative of scopolamine, it possesses a permanent positive charge, which significantly limits its ability to cross the blood-brain barrier.[5][6][7] This property makes it a peripherally selective muscarinic antagonist, allowing researchers to investigate the effects on smooth muscle and other peripheral tissues without the confounding central nervous system effects associated with its tertiary amine parent compound, scopolamine.[7][8]
This guide focuses on the classic isolated organ bath assay, a robust in vitro technique that allows for the precise measurement of tissue contractility and the quantitative analysis of drug-receptor interactions.[9][10]
Mechanism of Action: Competitive Inhibition of Muscarinic Signaling
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors.[5][11][12] This means it binds reversibly to the same site as acetylcholine but does not activate the receptor, thereby preventing the initiation of the signaling cascade that leads to muscle contraction.[13]
The Agonist-Induced Contraction Pathway:
-
Receptor Binding: Acetylcholine, released from parasympathetic nerves, binds to M3 muscarinic receptors on the smooth muscle cell membrane.[2][14]
-
G-Protein Activation: The agonist-bound M3 receptor activates a heterotrimeric G-protein of the Gq/11 family.[3][15]
-
Second Messenger Production: The activated G-protein stimulates the enzyme phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3][15]
-
Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum (SR), triggering the release of stored intracellular calcium (Ca²⁺) ions.[3][16]
-
Activation of Contractile Machinery: The elevated cytosolic Ca²⁺ binds to calmodulin. The Ca²⁺-calmodulin complex then activates myosin light chain kinase (MLCK).[16]
-
Muscle Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin, which enables the formation of cross-bridges between actin and myosin filaments, resulting in muscle contraction.[3][17]
This compound directly interferes with Step 1. By occupying the muscarinic receptor, it blocks acetylcholine binding and inhibits the entire downstream pathway, leading to smooth muscle relaxation or the prevention of agonist-induced contraction.[6]
Caption: Muscarinic signaling pathway for smooth muscle contraction and its inhibition.
Experimental Protocol: Isolated Organ Bath Assay
This protocol details the steps for conducting a classic organ bath experiment to determine the pA2 value of this compound.[1][9][18]
3.1. Materials and Reagents
-
Compound of Interest: this compound (CAS: 155-41-9)
-
Muscarinic Agonist: Acetylcholine chloride or Carbachol
-
Isolated Tissue: Guinea pig ileum is a standard preparation. Alternatives include rat bladder, bronchial rings, or aortic rings.[10][19]
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used. Composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.
-
Carbogen Gas: 95% O₂ / 5% CO₂ mixture.[16]
-
High Potassium Solution: PSS with an equimolar substitution of NaCl with KCl (e.g., 80 mM KCl) for viability testing.
-
Equipment:
3.2. Step-by-Step Methodology
-
System Preparation:
-
Turn on the heated water circulator and set the bath temperature to 37°C. Allow the system to equilibrate.[18]
-
Calibrate the force transducers according to the manufacturer's instructions.[22]
-
Fill the organ bath chambers with PSS and begin aeration with carbogen gas. The bubbling should be gentle but steady to maintain pH and oxygenation.[23][24]
-
-
Tissue Dissection and Mounting:
-
Humanely euthanize the animal according to institutionally approved protocols.
-
Promptly excise the desired tissue (e.g., the terminal ileum of a guinea pig) and place it in a petri dish containing cold, carbogen-aerated PSS.
-
Carefully clean the tissue of adhering fat and connective tissue. Cut a segment approximately 2-3 cm in length.
-
Tie sutures to both ends of the tissue segment. Mount the tissue in the organ bath chamber by attaching the bottom suture to the fixed hook and the top suture to the force transducer.[16]
-
-
Equilibration and Viability Testing:
-
Apply an optimal basal tension to the tissue. For guinea pig ileum, 1 gram is standard.
-
Allow the tissue to equilibrate for 45-60 minutes under these conditions. During this period, wash the tissue by replacing the PSS in the chamber every 15 minutes.[16][21]
-
Perform a viability test by replacing the PSS with the high-KCl solution. A healthy tissue will produce a robust, sustained contraction.
-
Wash the tissue repeatedly with fresh PSS until the tension returns to the baseline. The preparation is now ready for the experiment.
-
-
Generating Concentration-Response Curves (CRCs):
-
Control CRC: Add the agonist (e.g., Acetylcholine) to the bath in a cumulative, logarithmic fashion (e.g., 1 nM to 100 µM). Allow the response to each concentration to plateau before adding the next. This generates the control CRC.
-
Washout: Thoroughly wash the tissue with fresh PSS until the baseline tension is re-established.
-
Antagonist Incubation: Add the first, lowest concentration of this compound (e.g., 1 nM) to the bath. Allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.
-
Antagonist CRC: In the continued presence of the antagonist, repeat the cumulative addition of the agonist to generate the first antagonized CRC. A rightward shift in the curve should be observed.
-
Repeat: Wash the tissue again and repeat the incubation and agonist CRC steps for at least two additional, higher concentrations of this compound (e.g., 10 nM and 100 nM).
-
Caption: Experimental workflow for an isolated organ bath assay.
Data Analysis and Interpretation: The Schild Plot
The potency of a competitive antagonist is quantified by its pA2 value, which is determined through Schild analysis.[25][26][27]
4.1. Calculation Steps
-
Normalize Data: Express the contraction response as a percentage of the maximum response obtained in the control CRC.
-
Determine EC₅₀ Values: For each CRC (control and in the presence of each antagonist concentration), use non-linear regression to calculate the agonist concentration that produces 50% of the maximal response (the EC₅₀).
-
Calculate Dose Ratios (DR): The dose ratio is a measure of the rightward shift of the CRC caused by the antagonist. Calculate it for each antagonist concentration used.[27]
-
DR = (EC₅₀ in the presence of antagonist) / (EC₅₀ in the absence of antagonist)
-
-
Construct the Schild Plot:
-
Convert the molar concentration of the antagonist ([B]) to -log[B].
-
Calculate log(DR-1) for each antagonist concentration.
-
Plot log(DR-1) (Y-axis) versus -log[B] (X-axis).
-
-
Determine pA₂ and Slope:
-
Perform a linear regression on the plotted points.
-
The pA₂ value is the X-intercept of the regression line. [26][28] It represents the negative logarithm of the molar concentration of an antagonist that would produce a dose ratio of 2.
-
The slope of the regression line should be approximately 1.0. A slope that does not significantly differ from unity is a key indicator of competitive antagonism.[27]
-
4.2. Sample Data Presentation
The following table illustrates hypothetical data from an experiment using Acetylcholine (ACh) as the agonist and this compound (SMB) as the antagonist.
| [SMB] (M) | -log[SMB] | Agonist EC₅₀ (M) | Dose Ratio (DR) | log(DR-1) |
| 0 (Control) | - | 3.0 x 10⁻⁸ | 1 | - |
| 1 x 10⁻⁹ | 9.0 | 8.7 x 10⁻⁸ | 2.9 | 0.28 |
| 1 x 10⁻⁸ | 8.0 | 3.2 x 10⁻⁷ | 10.7 | 0.99 |
| 1 x 10⁻⁷ | 7.0 | 2.9 x 10⁻⁶ | 96.7 | 1.98 |
A Schild plot of this data would yield a pA₂ value close to 9.2 and a slope near 1.0, indicating potent, competitive antagonism.
Troubleshooting Common Experimental Issues
A self-validating protocol anticipates potential pitfalls. The following table addresses common issues encountered during organ bath experiments.[23][29]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak response to KCl | Tissue is non-viable (e.g., anoxia during dissection, mishandling). | Ensure tissue is immediately placed in cold, aerated PSS after excision. Handle tissue gently, avoiding stretching or crushing. |
| Spontaneous, erratic contractions | Insufficient equilibration time; incorrect basal tension; tissue instability. | Allow for a longer equilibration period (>60 min). Re-evaluate the optimal basal tension for the specific tissue preparation. |
| Response to agonist fades over time | Receptor desensitization; tissue degradation. | Ensure adequate washout periods between CRCs. Limit the total duration of the experiment. Check that temperature and aeration are stable. |
| Schild plot slope is not equal to 1 | Slope < 1: Non-competitive antagonism or allosteric effects.[27]Slope > 1: Insufficient antagonist incubation time (non-equilibrium).[27] | Slope < 1: The compound may not be a simple competitive antagonist. Slope > 1: Increase the antagonist incubation time (e.g., to 60-90 minutes) before generating the agonist CRC. |
| Baseline tension drifts | Insufficient equilibration; transducer not thermally stable; tissue "creeping". | Ensure the transducer has been powered on for at least 30 minutes before calibration.[18] Extend the initial equilibration period until a stable baseline is achieved. |
Conclusion
This compound is a highly effective and specific pharmacological tool for probing the function of muscarinic receptors in smooth muscle. Its peripheral selectivity is a key advantage for isolating tissue-specific effects. When used in conjunction with the isolated organ bath technique and rigorous Schild analysis, it allows for the precise and reliable determination of competitive antagonist potency. The protocols and insights provided herein offer a robust framework for researchers to confidently characterize cholinergic mechanisms and evaluate the therapeutic potential of novel muscarinic receptor modulators.
References
- 1. dmt.dk [dmt.dk]
- 2. Action of acetylcholine on smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Methscopolamine Bromide? [synapse.patsnap.com]
- 7. This compound | High Purity RUO [benchchem.com]
- 8. Comparison of the muscarinic antagonist effects of scopolamine and L-687,306 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. Isolated organ/tissue test – organ bath [panlab.com]
- 11. abmole.com [abmole.com]
- 12. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Scopolamine? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. The intracellular pathway of the acetylcholine-induced contraction in cat detrusor muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. 29.4 Muscle Contraction and Locomotion | Texas Gateway [texasgateway.org]
- 18. m.youtube.com [m.youtube.com]
- 19. dmt.dk [dmt.dk]
- 20. m.youtube.com [m.youtube.com]
- 21. cdn.adinstruments.com [cdn.adinstruments.com]
- 22. dmt.dk [dmt.dk]
- 23. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 24. radnoti.com [radnoti.com]
- 25. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pa2 determination | PPTX [slideshare.net]
- 27. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 28. neuron.mefst.hr [neuron.mefst.hr]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for In-Vivo Microdialysis Experiments Using (-)-Scopolamine Methyl Bromide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (-)-Scopolamine methyl bromide in in-vivo microdialysis experiments. These notes are designed to offer both the theoretical underpinnings and practical, field-proven protocols to ensure the generation of robust and reproducible data.
Introduction: The Scientific Rationale for Using this compound in Microdialysis
This compound, also known as methscopolamine bromide, is a quaternary ammonium derivative of scopolamine.[1] This structural modification—the addition of a methyl group to the nitrogen atom—confers a permanent positive charge, significantly limiting its ability to cross the blood-brain barrier (BBB).[2][3] This property is of paramount importance for neuropharmacological studies, as it allows for the selective antagonism of peripheral muscarinic acetylcholine receptors without directly impacting central cholinergic systems.[2]
In the context of in-vivo microdialysis, systemic administration of this compound serves as an invaluable tool to investigate the influence of peripheral cholinergic blockade on central neurotransmitter release, particularly acetylcholine (ACh). By antagonizing presynaptic muscarinic autoreceptors in the periphery, it can indirectly modulate central cholinergic tone, providing insights into the complex interplay between the peripheral and central nervous systems.
Part 1: Core Principles and Mechanistic Insights
Mechanism of Action
This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[4] It competes with the endogenous neurotransmitter, acetylcholine, for binding to these receptors, thereby inhibiting parasympathetic nerve stimulation.[4] In microdialysis studies focused on central ACh release, the systemic administration of a muscarinic antagonist like scopolamine leads to a significant increase in extracellular ACh levels in various brain regions, including the frontal cortex, hippocampus, and striatum.[4][5] This is primarily attributed to the blockade of inhibitory presynaptic M2 muscarinic autoreceptors, which normally function to limit further ACh release.
Caption: Mechanism of scopolamine-induced acetylcholine release.
Peripheral Selectivity: A Key Experimental Advantage
The quaternary ammonium structure of this compound is the cornerstone of its utility in discerning central versus peripheral cholinergic effects. Unlike its tertiary amine counterpart, scopolamine hydrobromide, which readily crosses the BBB and induces central effects, methscopolamine's actions are largely confined to the periphery.[3] This allows researchers to investigate, for example, how peripheral anticholinergic effects might reflexively alter central neurotransmitter systems, or to block the peripheral effects of a centrally acting drug. One study demonstrated that while scopolamine hydrobromide impaired memory in rats, the methylbromide version did not, highlighting its peripheral selectivity.[3]
Part 2: Experimental Design and Protocols
A successful in-vivo microdialysis experiment is a multi-stage process requiring meticulous attention to detail. The following protocols are designed to be self-validating, with integrated checkpoints to ensure data integrity.
Experimental Workflow Overview
Caption: In-vivo microdialysis experimental workflow.
Protocol 1: Stereotaxic Surgical Implantation of the Guide Cannula
Objective: To accurately and securely implant a guide cannula directed at the brain region of interest.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., for isoflurane)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Sutures or wound clips
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in the stereotaxic frame.
-
Shave and sterilize the scalp.
-
Make a midline incision to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the target brain region.
-
Drill a burr hole at the determined coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement.
-
Insert a dummy cannula to maintain patency.
-
Suture or clip the incision.
-
Administer post-operative analgesics and allow for a recovery period of at least 5-7 days.
Protocol 2: In-Vivo Microdialysis Procedure
Objective: To collect extracellular fluid from the target brain region for the measurement of acetylcholine.
Materials:
-
Microdialysis probe
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
aCSF Formulation:
A common aCSF recipe is as follows, though it may be optimized for specific brain regions[6][7][8][9]:
| Component | Concentration (mM) |
| NaCl | 147 |
| KCl | 2.7 |
| CaCl₂ | 1.2 |
| MgCl₂ | 0.85 |
The pH should be adjusted to 7.4 and the solution should be sterile-filtered (0.2 µm).
Procedure:
-
Gently restrain the awake and freely moving animal.
-
Remove the dummy cannula and insert the microdialysis probe.
-
Connect the probe inlet to the syringe pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (typically 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of ACh levels.
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound systemically (intraperitoneal or subcutaneous injection).
-
Continue collecting dialysate samples for the desired experimental duration.
Dosage and Administration of this compound
The optimal dose of this compound can vary depending on the animal species, strain, and specific research question. Based on published literature, a starting point for rats would be in the range of 0.1 to 5 mg/kg administered intraperitoneally (i.p.) or subcutaneously (s.c.).[2][10][11]
| Species | Route | Dose Range | Reference |
| Rat | i.p. | 5-10 mg/kg | [2] |
| Rat | i.p. | 0.08, 0.16, 0.32 mg/kg | [10] |
| Rat | i.p. | 0.15 mg/kg | [11] |
Time Course of Action: Following systemic administration of scopolamine, an increase in hippocampal acetylcholine overflow is observed almost immediately, reaching a peak within the first 30 minutes and gradually declining over a 4-hour period.[12]
Protocol 3: Quantification of Acetylcholine in Dialysate
Objective: To accurately measure the concentration of acetylcholine in the collected microdialysate samples.
Methodology: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for ACh quantification in microdialysis samples.[7]
Principle:
-
Separation: The dialysate sample is injected into an HPLC system where ACh is separated from other components on a chromatographic column.
-
Enzymatic Reaction: Post-separation, the eluent passes through an immobilized enzyme reactor (IMER) containing acetylcholinesterase (AChE) and choline oxidase (ChO). AChE hydrolyzes ACh to choline, and ChO then oxidizes choline to betaine and hydrogen peroxide (H₂O₂).
-
Electrochemical Detection: The generated H₂O₂ is a readily oxidizable molecule that is detected by a platinum electrode in the electrochemical detector. The resulting electrical signal is proportional to the concentration of ACh in the original sample.
The Role of Acetylcholinesterase Inhibitors in the Perfusate:
Due to the rapid degradation of ACh by acetylcholinesterase in the synaptic cleft, basal levels of ACh in microdialysates can be very low. To overcome this, an acetylcholinesterase inhibitor, such as neostigmine or physostigmine, is often included in the aCSF. However, this is a point of contention in the field. While it can amplify the ACh signal, it also alters the physiological state of the cholinergic system.[13][14] Highly sensitive HPLC-ECD systems are now available that can detect basal ACh levels without the need for an AChE inhibitor.[13] The decision to include an AChE inhibitor should be carefully considered based on the specific experimental goals.
Part 3: Data Interpretation and Validation
Baseline Stability: A stable baseline of ACh levels prior to drug administration is crucial for accurate interpretation of the results. A minimum of three consecutive baseline samples with less than 15-20% variation is recommended.
Histological Verification: Post-mortem histological analysis is essential to confirm the correct placement of the microdialysis probe in the intended brain region. Data from animals with incorrect probe placement should be excluded from the final analysis.
Statistical Analysis: Appropriate statistical methods should be employed to compare ACh levels before and after drug administration. Typically, data are expressed as a percentage of the baseline level for each animal, which serves as its own control.
Conclusion
This compound is a powerful pharmacological tool for in-vivo microdialysis studies investigating the cholinergic system. Its peripheral selectivity allows for the dissection of central versus peripheral muscarinic receptor-mediated effects. By following the detailed protocols and considering the key experimental variables outlined in these application notes, researchers can generate high-quality, reproducible data to advance our understanding of cholinergic neurotransmission in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of anticholinergic drugs on striatal acetylcholine release and motor activity in freely moving rats studied by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blood-brain barrier and electromagnetic fields: effects of scopolamine methylbromide on working memory after whole-body exposure to 2.45 GHz microwaves in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of cholinergic drugs on extracellular levels of acetylcholine and choline in rat cortex, hippocampus and striatum studied by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. From artificial cerebro-spinal fluid (aCSF) to artificial extracellular fluid (aECF): microdialysis perfusate composition effects on in vivo brain ECF glucose measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]
- 10. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of scopolamine on memory for time in rats and pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Raised glucose levels enhance scopolamine-induced acetylcholine overflow from the hippocampus: an in vivo microdialysis study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Time course of decline of radiolabeled acetylcholine formed following intracerebroventricular administration of tritiated choline: effects of oxotremorine and scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
Application Notes and Protocols for the In Vitro Use of (-)-Scopolamine Methyl Bromide
Prepared by: Gemini, Senior Application Scientist
Introduction: A Peripherally Restricted Muscarinic Acetylcholine Receptor Antagonist
(-)-Scopolamine methyl bromide, also known as methscopolamine bromide or hyoscine methyl bromide, is a quaternary ammonium derivative of scopolamine. This structural modification confers a permanent positive charge, significantly limiting its ability to cross the blood-brain barrier. This property makes it an invaluable tool for researchers wishing to isolate and study the effects of muscarinic acetylcholine receptor (mAChR) antagonism in peripheral cell systems without the confounding central nervous system effects of its parent compound, scopolamine.[1][2]
As a competitive antagonist, this compound binds to muscarinic receptors, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), and preventing the activation of downstream signaling pathways.[1][3] Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly expressed throughout the body and are categorized into five subtypes (M1-M5). These receptors play crucial roles in a myriad of physiological processes, including smooth muscle contraction, glandular secretion, and heart rate regulation, making this compound a key pharmacological tool in various research areas. This document provides a comprehensive guide to the in vitro applications of this compound, including its mechanism of action, practical protocols for its use in cell culture, and relevant technical data.
Mechanism of Action: Competitive Antagonism of Muscarinic Receptors
This compound exerts its effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors. The five subtypes of muscarinic receptors are coupled to different G-proteins and thus initiate distinct intracellular signaling cascades:
-
M1, M3, and M5 Receptors: These subtypes are primarily coupled to the Gq family of G-proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes are coupled to the Gi family of G-proteins. Activation of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The βγ subunits of the Gi protein can also directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels.
By occupying the acetylcholine binding site on these receptors, this compound prevents these signaling cascades from being initiated.
Signaling Pathway of Muscarinic Acetylcholine Receptors and Inhibition by this compound
Caption: Muscarinic receptor signaling pathways and their blockade.
Quantitative Data: Receptor Binding Affinities
| Receptor Subtype | Radioligand | Kd (pM) | Cell Source | Reference |
| M1 | [3H]-NMS | 180 | CHO Cells | [4] |
| M2 | [3H]-NMS | 215 | CHO Cells | [4] |
| M3 | [3H]-NMS | 110 | CHO Cells | [4] |
| M4 | [3H]-NMS | 120 | CHO Cells | [4] |
Note: The affinity of NMS for the M5 receptor is also high and in the nanomolar range, although less commonly cited in direct comparative studies.
Experimental Protocols
Preparation of this compound Stock Solution
A. Materials:
-
This compound powder (CAS: 155-41-9)
-
Sterile, high-purity water (e.g., cell culture grade, WFI) or dimethyl sulfoxide (DMSO)
-
Sterile, conical tubes (1.5 mL, 15 mL, or 50 mL)
-
Sterile, 0.22 µm syringe filter
B. Protocol:
-
Solubility: this compound is freely soluble in water (up to 50 mg/mL) and also soluble in DMSO (up to 80 mg/mL).[2][3][5][6] The choice of solvent will depend on the experimental requirements and the tolerance of the cell line to DMSO. For most applications, a stock solution in sterile water is preferred.
-
Preparation of a 10 mM Stock Solution in Water:
-
The molecular weight of this compound is 398.30 g/mol .
-
To prepare a 10 mM stock solution, weigh out 3.983 mg of the powder and dissolve it in 1 mL of sterile water.
-
Vortex gently until the powder is completely dissolved.
-
-
Sterilization:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 month).
-
Cell Proliferation/Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell proliferation. The optimal cell seeding density and incubation times should be determined empirically for each cell line.
A. Materials:
-
Cells of interest (e.g., A549, HCT-116, PC-3)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
B. Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 1 µM to 1 mM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include wells with medium only (blank) and cells with medium but no compound (vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Express the results as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell proliferation).
-
Workflow for a Typical Cell Proliferation Assay
Caption: A standard workflow for assessing cell proliferation.
Functional Assays: Calcium Flux for M1, M3, M5 Receptor Antagonism
This protocol is designed to measure the ability of this compound to inhibit agonist-induced calcium mobilization in cells expressing Gq-coupled muscarinic receptors.
A. Materials:
-
Host cells expressing the muscarinic receptor of interest (e.g., CHO-hM1, HEK293-hM3)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Muscarinic agonist (e.g., carbachol, acetylcholine)
-
This compound
-
Fluorescence plate reader with an injection system
B. Protocol:
-
Cell Plating:
-
Plate the cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Pre-incubation:
-
Prepare dilutions of this compound in assay buffer.
-
Wash the cells once with assay buffer.
-
Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Establish a baseline fluorescence reading.
-
Inject a pre-determined EC80 concentration of the muscarinic agonist (e.g., carbachol) and continue recording the fluorescence signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the response of the agonist alone (100%) and a no-agonist control (0%).
-
Plot the percentage of inhibition against the log of the antagonist concentration to determine the IC50 value.
-
Conclusion and Field-Proven Insights
This compound is a potent and specific tool for the in vitro investigation of peripheral muscarinic acetylcholine receptor function. Its inability to readily cross the blood-brain barrier allows for the unambiguous study of its effects in a wide range of peripheral cell types, including smooth muscle cells, epithelial cells, and various cancer cell lines.
When designing experiments, it is crucial to consider the specific muscarinic receptor subtypes expressed by the chosen cell line, as this will dictate the downstream signaling pathways affected and the appropriate functional assays to employ. The protocols provided herein offer a solid foundation for characterizing the antagonistic properties of this compound. However, as with any in vitro study, empirical optimization of parameters such as cell density, treatment duration, and compound concentration is essential for obtaining robust and reproducible data. The use of appropriate controls, including a known agonist and, if available, other antagonists, will ensure the validity of the experimental findings.
References
- 1. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methscopolamine Bromide Tablets, USP 2.5 mg [dailymed.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. Subtype-selective inhibition of [methyl-3H]-N-methylscopolamine binding to muscarinic receptors by α-truxillic acid esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ≥98% (HPLC), mAChRs antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes & Protocols: Characterizing Muscarinic Receptors with (-)-Scopolamine Methyl Bromide Radioligand Binding Assays
Abstract: This guide provides a comprehensive framework for utilizing (-)-Scopolamine methyl bromide, specifically its tritiated form [³H]N-methylscopolamine ([³H]NMS), in radioligand binding assays. We delve into the foundational principles, offer detailed step-by-step protocols for saturation and competition experiments, and provide robust data analysis methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to accurately determine the affinity (Kd, Ki) and density (Bmax) of muscarinic acetylcholine receptors.
Introduction: The Significance of Muscarinic Receptor Profiling
Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the actions of the neurotransmitter acetylcholine.[1] They are critical regulators of numerous physiological functions in both the central and peripheral nervous systems. Based on their primary G protein coupling, they are broadly classified into two groups: the Gq/11-coupled receptors (M1, M3, M5), which stimulate the phospholipase C pathway, and the Gi/o-coupled receptors (M2, M4), which inhibit adenylyl cyclase.[1] This central role makes them prominent drug targets for a wide array of diseases.
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[2] These assays provide essential data on receptor density (Bmax) and ligand affinity (Kd for radioligands, Ki for unlabeled compounds), which are fundamental parameters in pharmacology and drug discovery.[2][3]
Why Use [³H]N-Methylscopolamine as the Radioligand?
This compound, also known as N-methylscopolamine (NMS), is a derivative of scopolamine. Its tritiated form, [³H]NMS, is a widely used tool for studying mAChRs for several key reasons:
-
High Affinity: [³H]NMS binds to muscarinic receptors with high affinity, typically in the picomolar to low nanomolar range, which is essential for a good signal-to-noise ratio in binding assays.[4]
-
Muscarinic Antagonist: As a competitive antagonist, its binding is generally not influenced by the G protein-coupling state of the receptor, leading to more straightforward binding models.
-
Broad Subtype Recognition: While not perfectly non-selective, [³H]NMS is recognized by all five muscarinic receptor subtypes, making it an excellent tool for labeling the total mAChR population in a given tissue or cell preparation.[5][6]
-
Peripheral Action: The quaternary ammonium group on NMS makes it highly polar and membrane-impermeant.[7][8] This is a distinct advantage for in vitro assays using cell membrane preparations, as it minimizes complications from ligand internalization.
Foundational Principles of Radioligand Binding
The interaction between a ligand and a receptor is governed by the Law of Mass Action, which describes the equilibrium between the free ligand, the free receptor, and the ligand-receptor complex.[3][9]
Specific vs. Non-Specific Binding
A critical concept in any binding assay is distinguishing between binding to the receptor of interest (specific binding) and binding to other components like filters, lipids, or other proteins (non-specific binding).[10][11][12]
-
Total Binding: The total amount of radioligand bound in the assay.
-
Non-Specific Binding (NSB): The binding of the radioligand to non-receptor sites.[13] It is measured by including a saturating concentration of an unlabeled ligand with high affinity for the target receptor (e.g., 1-10 µM atropine). This unlabeled compound occupies nearly all the specific receptor sites, so any remaining radioligand binding is considered non-specific.[10] NSB is typically linear with respect to the radioligand concentration.
-
Specific Binding: The binding to the receptor of interest. It is calculated by subtracting non-specific binding from total binding.[13] This value should be saturable.
For an assay to be considered robust, specific binding should account for a significant portion of the total binding (ideally >80%).[14]
References
- 1. benchchem.com [benchchem.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the muscarinic antagonist effects of scopolamine and L-687,306 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.uwec.edu [chem.uwec.edu]
- 10. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 11. youtube.com [youtube.com]
- 12. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 13. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of (-)-Scopolamine Methyl Bromide to Laboratory Animals
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
(-)-Scopolamine methyl bromide, also known as methscopolamine bromide, is a peripherally acting muscarinic antagonist.[1][2] It is a quaternary ammonium derivative of scopolamine, a structural feature that imparts a positive charge and limits its ability to cross the blood-brain barrier.[3] This peripheral selectivity is a critical attribute for researchers seeking to isolate and study the effects of cholinergic blockade in the peripheral nervous system (PNS) without the confounding central nervous system (CNS) effects, such as sedation or memory impairment, typically associated with its tertiary amine parent compound, scopolamine.[3][4]
Mechanism of Action: this compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) in the PNS.[1][2] By blocking the binding of the neurotransmitter acetylcholine, it effectively inhibits parasympathetic nerve impulses.[1][3] This action leads to a reduction in smooth muscle contractions and glandular secretions, particularly in the gastrointestinal tract.[1][3] Its primary use in preclinical research is to block the peripheral effects of cholinergic agonists or to investigate physiological processes modulated by the peripheral cholinergic system.[5]
Key Research Applications:
-
Isolating Central vs. Peripheral Effects: Used as a control agent to distinguish between the central and peripheral effects of other drugs or experimental manipulations.
-
Gastrointestinal Studies: Investigation of gut motility and secretion.[1]
-
Antagonizing Cholinergic Agonists: Administered to counteract the peripheral side effects of cholinomimetics (e.g., pilocarpine) while allowing their central effects to be studied.[5]
-
Behavioral Pharmacology: Used to confirm that an observed behavioral change is not due to peripheral malaise or discomfort.[6]
Critical Safety and Handling Protocols
This compound is classified as toxic and requires careful handling to avoid exposure.[7]
Emergency Overview:
-
Toxicity: Toxic by inhalation, in contact with skin, and if swallowed.[7] The primary target organ system is the nervous system.[7][8]
-
Personal Protective Equipment (PPE): A chemical fume hood should be used when handling the powder.[7] Mandatory PPE includes chemical safety goggles, appropriate gloves, and a lab coat. For weighing and handling the powder, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[5][7]
First Aid and Exposure Management:
-
Ingestion: If the subject is conscious, wash out the mouth with water and call a physician immediately.[7] Do not induce vomiting.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids. Seek immediate medical attention.[7]
Vehicle Selection and Solution Preparation
The choice of vehicle is critical for ensuring the stability, solubility, and biocompatibility of the administered agent. This compound is freely soluble in water, simplifying solution preparation.[1]
| Property[1][5][9] | Value |
| Molecular Weight | 398.3 g/mol |
| Appearance | White powder |
| Solubility (Water) | Freely soluble; ≥ 50 mg/mL |
| Storage (Powder) | Room temperature |
| Storage (Solution) | Prepare fresh daily. For longer storage, aliquot and store at -20°C for up to one month or -80°C for up to six months.[10] |
Protocol 1: Preparation of Sterile Aqueous Solution
This is the most common and recommended method for preparing this compound for in vivo administration.
Materials:
-
This compound powder
-
Sterile 0.9% saline (isotonic) or Phosphate-Buffered Saline (PBS)
-
Sterile vials
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate Required Mass: Determine the total mass of this compound needed based on the desired final concentration and volume. Example: For 10 mL of a 1 mg/mL solution, weigh 10 mg of the compound.
-
Aseptic Technique: Perform all steps in a laminar flow hood or using proper aseptic techniques to ensure sterility.
-
Dissolution: Add the weighed powder to a sterile vial. Using a sterile syringe, add the calculated volume of sterile 0.9% saline.
-
Mixing: Gently vortex or swirl the vial until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the solution into a final sterile vial. This step removes any potential microbial contamination.[11]
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, date, and preparer's initials. Use the solution immediately or store it appropriately.
Routes of Administration: Techniques and Protocols
The selection of an administration route depends on the desired speed of onset, duration of action, and experimental goals. All personnel must be thoroughly trained and procedures approved by the Institutional Animal Care and Use Committee (IACUC).[12][13]
Data Presentation: Recommended Dosing Parameters for Rodents
| Parameter | Mouse | Rat |
| Needle Gauge (IP) | 25-27 G | 23-25 G |
| Max IP Volume | 0.5 mL (10 mL/kg) | 5-10 mL (10 mL/kg) |
| Needle Gauge (SC) | 25-27 G | 23-25 G |
| Max SC Volume | 0.5-1.0 mL (10-20 mL/kg) | 5-10 mL (5-10 mL/kg) |
| Needle Gauge (IV) | 27-30 G | 25-27 G |
| Max IV Volume (Bolus) | 0.2 mL (5 mL/kg) | 0.5 mL (5 mL/kg) |
| Gavage Needle Size | 20-22 G (flexible tip) | 18-20 G (flexible tip) |
| Max Oral Gavage Volume | 0.25 mL (5-10 mL/kg) | 5 mL (5-10 mL/kg) |
| Literature Dose Range | 0.6 - 619 mg/kg (LD50)[8][14] | 0.08 - 3400 mg/kg (LD50)[6][14] |
| Note: Volumes are guidelines. Always use the smallest volume necessary. Doses must be determined empirically for each study. The literature dose range includes acute toxicity values and should be refined for specific experimental aims.[12][15] |
Intraperitoneal (IP) Injection
Rationale: IP injection offers rapid systemic absorption, second only to the IV route, and is technically simpler to perform.[13][16] It is a common route for administering water-soluble drugs in rodents.
Step-by-Step Protocol:
-
Animal Restraint: Firmly restrain the mouse or rat, tilting it to a slight head-down position to allow abdominal organs to shift away from the injection site.
-
Site Identification: Locate the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the cecum or urinary bladder.[12]
-
Needle Insertion: Insert the needle (bevel up) at a 15-30 degree angle into the skin and then through the abdominal wall.
-
Aspiration: Gently pull back on the syringe plunger to ensure no blood (indicating vessel puncture) or yellowish fluid (indicating bladder puncture) is aspirated.
-
Injection: If aspiration is clear, inject the solution smoothly and steadily.
-
Withdrawal: Remove the needle and return the animal to its cage. Monitor for any signs of distress.
Workflow Diagram: IP Injection
Caption: Workflow for Intraperitoneal (IP) Injection.
Subcutaneous (SC) Injection
Rationale: The SC route provides slower, more sustained absorption compared to IP or IV routes.[12] It is suitable for non-irritating substances and is one of the least stressful parenteral routes.
Step-by-Step Protocol:
-
Animal Restraint: Manually restrain the animal on a flat surface.
-
Site Identification: Grasp the loose skin over the shoulders or back to form a "tent."
-
Needle Insertion: Insert the needle (bevel up) into the base of the skin tent, parallel to the animal's body.
-
Aspiration: Gently aspirate to ensure a blood vessel has not been entered.
-
Injection: Inject the solution into the subcutaneous space. A small bleb or bubble will form under the skin.
-
Withdrawal: Remove the needle and gently massage the area to aid dispersion. Return the animal to its cage and monitor.
Workflow Diagram: SC Injection
Caption: Workflow for Subcutaneous (SC) Injection.
Intravenous (IV) Injection
Rationale: IV administration provides the most rapid onset of action and 100% bioavailability, as the compound is delivered directly into the circulation.[16] The lateral tail vein is the most common site in rodents.[13]
Step-by-Step Protocol:
-
Animal Restraint & Warming: Place the animal in a suitable restraint device. Warm the tail using a heat lamp or warm water bath (not to exceed 40°C) to cause vasodilation, making the veins more visible.
-
Site Identification: Identify one of the two lateral tail veins.
-
Preparation: Swab the tail with 70% ethanol to clean the area and improve visualization.
-
Needle Insertion: With the bevel facing up, align the needle with the vein and insert it at a shallow angle (~10-15 degrees). A flash of blood in the needle hub may indicate successful entry.
-
Injection: Inject the solution slowly and deliberately. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein.
-
Withdrawal & Pressure: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Monitoring: Return the animal to its cage and monitor closely.
Workflow Diagram: IV Injection
Caption: Workflow for Intravenous (IV) Tail Vein Injection.
Mechanism of Action: Peripheral Cholinergic Blockade
This compound acts on post-ganglionic neurons of the parasympathetic nervous system. The diagram below illustrates its mechanism at the neuroeffector junction, such as between a cholinergic nerve and a smooth muscle cell.
Caption: Blockade of Muscarinic Receptors by this compound.
References
- 1. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Methscopolamine Bromide? [synapse.patsnap.com]
- 4. The effects of scopolamine and methylscopolamine on visual and auditory discriminations in male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound = 98 HPLC, powder 155-41-9 [sigmaaldrich.com]
- 6. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.fiu.edu [research.fiu.edu]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. Methylbromide, Scopolamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CN112891301A - Preparation method of scopolamine butylbromide injection - Google Patents [patents.google.com]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. downstate.edu [downstate.edu]
- 16. rjptsimlab.com [rjptsimlab.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of (-)-Scopolamine Methyl Bromide Solutions
Introduction: (-)-Scopolamine methyl bromide, also known as methscopolamine bromide, is a quaternary ammonium derivative of scopolamine widely utilized in biomedical research as a peripheral muscarinic acetylcholine receptor antagonist.[1] Its utility in studying cholinergic pathways and as an antispasmodic agent is well-documented.[1][2] However, researchers frequently encounter challenges with the stability of its aqueous solutions, which can compromise experimental reproducibility and lead to inaccurate results. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help you prepare and maintain stable this compound solutions, ensuring the integrity of your research.
Section 1: Understanding the Instability of this compound
The primary vulnerability of this compound in solution is the ester linkage between the scopine base and tropic acid. This bond is susceptible to hydrolysis, a chemical breakdown reaction with water, which is the principal degradation pathway.[3][4] The rate of this degradation is significantly influenced by several environmental factors.
Primary Degradation Pathway: Ester Hydrolysis Hydrolysis cleaves the molecule into two inactive products: scopine methyl bromide and tropic acid.[3] This reaction is catalyzed by both acidic and alkaline conditions, with the rate of degradation accelerating significantly at pH values outside the optimal range.[3][5][6]
References
- 1. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Scopolamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
Technical Support Center: Optimizing (-)-Scopolamine Methyl Bromide for In-Vitro Assays
Welcome to the technical support guide for (-)-Scopolamine methyl bromide, also known as Methscopolamine bromide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on effectively using this compound in in-vitro settings. Here, you will find scientifically grounded answers to common questions, robust troubleshooting strategies, and detailed protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about this compound to ensure a solid understanding of its properties and mechanism of action before proceeding to experimental design.
Q1: What is this compound and how does it differ from (-)-Scopolamine?
This compound is a quaternary ammonium derivative of scopolamine.[1] The key difference is the addition of a methyl group to the nitrogen atom, resulting in a positively charged molecule. This structural change has a profound impact on its physiological properties. The permanent positive charge significantly limits its ability to cross the blood-brain barrier, making it peripherally selective and reducing the central nervous system side effects often associated with scopolamine.[2]
Q2: What is the primary mechanism of action for this compound?
It functions as a competitive, non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[3][4] Structurally similar to the neurotransmitter acetylcholine, it competes for the same binding sites on M1-M5 muscarinic receptors.[1][2] By blocking these receptors, it inhibits the actions of acetylcholine, leading to a reduction in parasympathetic nerve impulses.[1][2] This antagonism is the basis for its use in studying cholinergic signaling and as an antispasmodic and antiemetic agent.[1]
Q3: What are the key physicochemical properties I should be aware of?
Understanding the physical and chemical characteristics of this compound is critical for proper handling, storage, and solution preparation.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₄BrNO₄ | PubChem[1] |
| Molecular Weight | 398.29 g/mol | Sigma-Aldrich, MCE[5] |
| Appearance | White to off-white powder/crystals | Sigma-Aldrich, JP[6] |
| Solubility | Freely soluble in water (≥ 50 mg/mL) | Sigma-Aldrich, MCE[5] |
| Storage (Powder) | Room temperature, protected from light. Shelf-life is at least five years. | Sigma-Aldrich |
| Storage (Solutions) | Prepare fresh. For stock solutions, store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | MCE[5] |
Q4: What is a sensible starting concentration range for my in-vitro assay?
The optimal concentration is highly dependent on the cell type, receptor expression levels, and the specific endpoint being measured.[7] For initial dose-response experiments, it is advisable to test a wide concentration range. A common starting point is a logarithmic dilution series spanning from 1 nM to 100 µM .[7] This broad range helps to capture the full inhibitory curve and accurately determine the IC₅₀ value.
Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section provides a systematic approach to identifying and resolving common issues encountered when using this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Antagonist Effect | 1. Suboptimal Concentration: The concentration range may be too low to effectively compete with the agonist. | Action: Perform a broad dose-response curve (e.g., 1 nM to 100 µM) to identify the inhibitory range. Ensure your agonist concentration is appropriate (typically EC₅₀ to EC₈₀) for a competitive antagonist assay.[8] |
| 2. Low Receptor Expression: The cell line may not express the target muscarinic receptor subtype at sufficient levels.[7] | Action: Verify receptor expression using RT-qPCR, Western blot, or a radioligand binding assay. Consider using a cell line known to endogenously express the receptor or a transfected cell line.[7][9] | |
| 3. Compound Degradation: Improper storage or handling of stock solutions can lead to loss of activity. | Action: Prepare fresh working solutions for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles.[9] Confirm the integrity of the powder if it has been stored improperly. | |
| High Cytotoxicity Observed | 1. Quaternary Ammonium Effects: As a quaternary ammonium compound (QAC), it can exhibit non-specific cytotoxic effects at high concentrations, often through membrane disruption.[10][11] | Action: Perform a cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo®) in parallel with your functional assay to determine the toxic threshold.[7] Ensure your experimental concentrations are well below this threshold. |
| 2. Solvent Toxicity: If using a solvent like DMSO for initial stock preparation, the final concentration in the assay may be too high. | Action: Ensure the final solvent concentration is consistent across all wells (including controls) and is below 0.5% (ideally ≤0.1%) to minimize solvent-induced toxicity.[12] | |
| 3. Prolonged Incubation: Long exposure times can exacerbate cytotoxic effects. | Action: Optimize the incubation time. Determine the minimum time required for the antagonist to reach binding equilibrium before adding the agonist. | |
| High Variability Between Replicates/Experiments | 1. Inconsistent Cell Seeding: Uneven cell density across wells is a primary source of variability.[7] | Action: Ensure the cell suspension is homogenous before and during plating. Use calibrated pipettes and consistent technique. Avoid using the outer wells of microplates, which are prone to "edge effects."[9] |
| 2. Pipetting Inaccuracy: Small errors in pipetting serial dilutions or additions can lead to large variations in results. | Action: Calibrate pipettes regularly. For viscous solutions or small volumes, consider using reverse pipetting techniques.[13] | |
| 3. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression or signaling.[9] | Action: Maintain a consistent and limited range of passage numbers for all experiments. Thaw a fresh vial of low-passage cells regularly. | |
| 4. Reagent Instability: Agonist or antagonist solutions may degrade over the course of an experiment if not handled correctly. | Action: Prepare reagents fresh and keep them on ice if necessary. For long experiments, consider the stability of the compounds in your assay medium at 37°C. |
Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for the critical experiments required to optimize and validate the use of this compound.
Workflow for Concentration Optimization
The following diagram illustrates a logical workflow for determining the optimal, non-toxic concentration of this compound for your specific in-vitro functional assay.
Caption: A systematic workflow for optimizing antagonist concentration.
Protocol 1: Preparation of Stock and Working Solutions
Accurate solution preparation is fundamental to reproducible results.
-
Calculate Required Mass: Use the molecular weight (398.29 g/mol ) to calculate the mass needed for your desired stock concentration.
-
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )
-
-
Prepare Primary Stock Solution (e.g., 10 mM):
-
Weigh the required amount of this compound powder.
-
Given its high water solubility, sterile, nuclease-free water is the preferred solvent.[5] Alternatively, DMSO can be used if required for co-treatment with other non-aqueous compounds.
-
Add the solvent to the powder and vortex thoroughly until fully dissolved. Use of an ultrasonic bath can aid dissolution if needed.[5]
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into small, single-use volumes to avoid contamination and repeated freeze-thaw cycles.
-
Store at -20°C for short-term (≤1 month) or -80°C for long-term (≤6 months) storage.[5]
-
-
Prepare Serial Dilutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Perform serial dilutions in the appropriate assay buffer or cell culture medium to create the final working concentrations.
-
Ensure thorough mixing at each dilution step.
-
Protocol 2: Determining the IC₅₀ in a Functional Assay
The half-maximal inhibitory concentration (IC₅₀) is a key measure of antagonist potency.[14] This protocol describes a general method adaptable to various functional assays (e.g., calcium flux, cAMP).
-
Cell Seeding: Plate your cells in the appropriate microplate (e.g., 96-well or 384-well) at a pre-determined optimal density and allow them to adhere and grow (typically 18-24 hours).
-
Prepare Reagents:
-
Prepare serial dilutions of this compound (antagonist) at 2X the final desired concentration in assay buffer.
-
Prepare the agonist at 2X its pre-determined EC₈₀ concentration in assay buffer. The EC₈₀ concentration is used to ensure a robust signal that is sensitive to competitive inhibition.[8]
-
Include "vehicle" controls (buffer only) and "agonist only" controls.
-
-
Antagonist Pre-incubation:
-
Remove the culture medium from the cells.
-
Add the 2X antagonist serial dilutions to the wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at the appropriate temperature (e.g., 37°C or room temperature) to allow the antagonist to reach binding equilibrium with the receptors.[9]
-
-
Agonist Stimulation:
-
Add an equal volume of the 2X agonist solution to all wells (except the vehicle-only wells). This will dilute both antagonist and agonist to their final 1X concentration.
-
Immediately proceed to signal detection.
-
-
Signal Detection: Measure the assay-specific signal (e.g., fluorescence for calcium flux, luminescence for cAMP) using a plate reader according to the assay kit's instructions.
-
Data Analysis:
-
Normalize the data: Set the vehicle control as 0% activity and the agonist-only control as 100% activity.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC₅₀ value.[15]
-
Visualizing the Mechanism of Action
The diagram below illustrates the competitive antagonism at a muscarinic receptor.
Caption: Competitive antagonism at the muscarinic receptor.
References
- 1. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Methscopolamine Bromide? [synapse.patsnap.com]
- 3. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]
- 4. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding off-target effects of (-)-Scopolamine methyl bromide
Welcome to the technical support center for (-)-Scopolamine methyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on its application and to help you navigate the complexities of its use, with a primary focus on mitigating off-target effects. My aim is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your experiments.
I. Understanding the Core Pharmacology
This compound, also known as methscopolamine bromide, is a quaternary ammonium derivative of scopolamine.[1] This structural modification is central to its pharmacological profile. As a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), it blocks the action of the neurotransmitter acetylcholine.[2][3] There are five subtypes of muscarinic receptors (M1-M5), and scopolamine is non-selective, meaning it can interact with all of them.[4][5]
The key feature of this compound is its positively charged quaternary ammonium group. This charge significantly limits its ability to cross the blood-brain barrier (BBB), primarily confining its effects to the peripheral nervous system.[3][6][7] This is in contrast to its tertiary amine counterpart, scopolamine hydrobromide, which readily enters the central nervous system (CNS).[6][8] Understanding this distinction is fundamental to designing experiments and interpreting results accurately.
II. Frequently Asked Questions (FAQs)
Here, we address common questions that arise during the experimental use of this compound.
Q1: What is the primary mechanism of action of this compound?
A1: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] It competes with the endogenous ligand, acetylcholine, for binding to these receptors, thereby inhibiting parasympathetic nerve impulses.[3][9] This leads to a reduction in smooth muscle contractions and glandular secretions in tissues where these receptors are present, such as the gastrointestinal tract.[1][3]
Q2: How does this compound differ from scopolamine hydrobromide?
A2: The primary difference lies in their ability to cross the blood-brain barrier (BBB). This compound is a quaternary ammonium compound, carrying a positive charge that restricts its passage into the central nervous system (CNS).[3][6] Scopolamine hydrobromide, a tertiary amine, is more lipophilic and readily crosses the BBB to exert central effects.[6][8] Therefore, this compound is the tool of choice for investigating peripheral muscarinic receptor function without direct CNS involvement.[10][11]
Q3: What are the potential off-target effects of this compound?
A3: The most significant "off-target" considerations for this compound stem from its non-selective binding to all five muscarinic receptor subtypes (M1-M5).[4][5][12] If your research is focused on a specific subtype (e.g., M3 receptors in the gut), its action on other subtypes (e.g., M2 receptors in the heart) would be considered off-target effects.[4] At higher concentrations, like many small molecules, it could potentially interact with other unrelated receptors or cellular components, leading to non-specific toxicity.[13]
Q4: I am observing unexpected results in my in vivo study. Could the blood-brain barrier be compromised?
A4: While this compound poorly crosses an intact BBB, certain experimental conditions, such as neural transplantation, can disrupt the BBB, potentially allowing peripherally acting drugs to exert central effects.[6][14] It is crucial to assess the integrity of the BBB in your experimental model if you suspect central effects.
III. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Unexpected Cytotoxicity in Cell-Based Assays | 1. High Concentration: Exceeding the optimal concentration range can lead to non-specific toxicity. 2. Off-Target Receptor Binding: The compound might be interacting with other receptors on your cells, triggering apoptotic or necrotic pathways.[13] | 1. Perform a Dose-Response Curve: Determine the lowest effective concentration that elicits the desired on-target effect while minimizing toxicity.[15] 2. Run Parallel Cytotoxicity Assays: Use assays like MTT or LDH to establish the toxic concentration range for your specific cell line.[15] |
| Inconsistent or Non-Reproducible Results | 1. Compound Instability: Improper storage or handling can lead to degradation. 2. Variability in Experimental Conditions: Minor differences in cell lines or animal models can lead to varied responses. | 1. Proper Storage and Handling: Store this compound powder at room temperature, where it has a shelf life of at least five years.[10] For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[16] Prepare fresh working solutions for in vivo experiments.[16] 2. Standardize Protocols: Ensure consistent cell passage numbers, animal age and strain, and other experimental parameters. |
| Observed Effect May Not Be Mediated by the Intended Muscarinic Receptor Subtype | Non-selective Antagonism: The compound is blocking multiple muscarinic receptor subtypes, and the observed effect may be a composite of these interactions.[4] | 1. Use a Selective Antagonist: Pre-treat your cells or tissue with a selective antagonist for the intended muscarinic receptor subtype. If the effect of this compound is blocked, it confirms on-target activity.[15] 2. Knockdown/Knockout Models: Utilize siRNA or CRISPR to reduce or eliminate the expression of the intended receptor. If the effect persists, it is likely target-independent.[15] |
| Distinguishing Peripheral vs. Central Effects in in vivo Models | Potential for CNS Penetration: Although limited, some systemic effects might be misinterpreted as centrally mediated. | 1. Use a Positive Control for Central Effects: Administer scopolamine hydrobromide in a parallel experimental group to characterize the central effects.[8][17][18] 2. Direct CNS Administration: If feasible, administer a low dose of this compound directly into the CNS (e.g., via intracerebroventricular injection) to confirm the absence of a central effect at peripherally active doses. |
IV. Experimental Protocols & Workflows
To ensure the scientific rigor of your findings, it is essential to incorporate validation experiments.
Protocol 1: Validating On-Target Engagement using a Competitive Antagonist
Objective: To confirm that the observed biological effect of this compound is mediated through its intended muscarinic receptor target.
Methodology:
-
Cell Culture: Plate cells expressing the muscarinic receptor of interest in a suitable format for your functional assay.
-
Pre-incubation with a Selective Antagonist: Pre-incubate a subset of the cells with a known selective antagonist for your target muscarinic receptor subtype at a concentration sufficient to block the receptor. Include a vehicle control group.
-
Treatment with this compound: Add this compound at the desired concentration to both antagonist-treated and vehicle-treated cells.
-
Functional Assay: Perform the relevant functional assay to measure the biological response (e.g., calcium flux, cAMP measurement).[13]
-
Data Analysis: Compare the response to this compound in the presence and absence of the antagonist. A significant reduction in the response in the antagonist-treated group indicates an on-target effect.
Workflow for Differentiating Peripheral and Central Effects
Caption: Workflow for in vivo studies to distinguish peripheral from central effects.
V. Visualizing the Mechanism of Action
The following diagram illustrates the competitive antagonism of this compound at the muscarinic receptor.
Caption: Competitive antagonism at the muscarinic receptor.
VI. Summary of Muscarinic Receptor Subtypes
Understanding the distribution and function of muscarinic receptor subtypes is crucial for predicting potential off-target effects.[4]
| Receptor Subtype | Primary Locations | Primary Functions |
| M1 | CNS, parasympathetic ganglia | Cognitive function, regulation of cholinergic transmission[4][5] |
| M2 | Heart, CNS, smooth muscle | Regulation of heart rate, neural inhibition[4][5] |
| M3 | Smooth muscle, glands, blood vessels | Smooth muscle contraction, glandular secretion, vasodilation[4] |
| M4 | CNS, lungs | Neural inhibition[5] |
| M5 | CNS (less well-characterized) | Dopamine release |
VII. Final Recommendations
To ensure the highest level of scientific integrity in your research with this compound:
-
Always include appropriate controls: This includes vehicle controls and, for in vivo studies, a positive control for central effects like scopolamine hydrobromide.
-
Perform thorough dose-response studies: This will help you identify the optimal concentration to maximize on-target effects and minimize off-target toxicity.
-
Validate your findings: Use orthogonal assays and antagonist competition studies to confirm that the observed effects are mediated by the intended target.
-
Be mindful of your experimental model: Consider the potential for a compromised blood-brain barrier in certain disease states or experimental manipulations.
By following these guidelines and utilizing the information provided in this technical support center, you will be well-equipped to conduct robust and reliable experiments with this compound.
References
- 1. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Methscopolamine Bromide? [synapse.patsnap.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Scopolamine - Wikipedia [en.wikipedia.org]
- 6. Blood-brain barrier and electromagnetic fields: effects of scopolamine methylbromide on working memory after whole-body exposure to 2.45 GHz microwaves in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Scopolamine administered before and after training impairs both contextual and auditory-cue fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 10. This compound = 98 HPLC, powder 155-41-9 [sigmaaldrich.com]
- 11. Effects of scopolamine and methscopolamine on acquisition and retention of rat one-way shuttle box behavior and total brain acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. M1 and m2 muscarinic receptor subtypes regulate antidepressant-like effects of the rapidly acting antidepressant scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Neural transplants disrupt the blood-brain barrier and allow peripherally acting drugs to exert a centrally mediated behavioral effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effects of scopolamine and methylscopolamine on visual and auditory discriminations in male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (-)-Scopolamine Methyl Bromide Degradation & Interference
Welcome to the technical support center for (-)-Scopolamine Methyl Bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation and the potential analytical interferences that may arise. Here, we will delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) about this compound Degradation
Q1: What are the primary degradation pathways for this compound?
A1: this compound, an ester of a quaternary amino alcohol, is susceptible to degradation primarily through hydrolysis.[1][2][3] The ester linkage is the most vulnerable point in the molecule.
-
Alkaline Hydrolysis: This is a significant degradation pathway. In the presence of alkali, the ester bond is cleaved, yielding scopine methyl bromide and tropic acid.[2] It's noteworthy that unlike its tertiary amine counterpart, scopolamine, scopolamine methyl bromide hydrolyzes without rearrangement to scopoline.[1]
-
Acid-Catalyzed Hydrolysis: While less rapid than alkaline hydrolysis, acidic conditions can also lead to the cleavage of the ester bond.
-
Thermal Degradation: High temperatures can promote the degradation of scopolamine and its derivatives. Studies on the related compound, scopolamine, have shown that at temperatures above 250°C, degradation products can be formed through the elimination of water and cleavage of the ester bond.[4]
-
Photolysis: Exposure to light, particularly UV radiation, can contribute to the degradation of scopolamine compounds.[5] Therefore, it is recommended to store scopolamine methyl bromide in light-resistant containers.[6][7]
Q2: What are the major degradation products of this compound?
A2: The principal degradation products depend on the degradation pathway.
| Degradation Pathway | Primary Degradation Products |
| Hydrolysis (Alkaline or Acidic) | Scopine methyl bromide and Tropic acid[2] |
| Dehydration (under certain conditions) | Apomethscopolamine bromide[6][8] |
The United States Pharmacopeia (USP) monograph for Methscopolamine Bromide lists tropic acid and apomethscopolamine bromide as potential impurities.[6][8]
Q3: How can I minimize the degradation of my this compound samples?
A3: To ensure the stability of your samples, consider the following preventative measures:
-
pH Control: Maintain a neutral or slightly acidic pH for aqueous solutions. Avoid strongly alkaline or acidic conditions to minimize hydrolysis.[2]
-
Temperature Control: Store samples at controlled room temperature or as recommended by the supplier.[7][9] Avoid exposure to high temperatures.
-
Light Protection: Store both solid material and solutions in light-resistant containers to prevent photolytic degradation.[6][7]
-
Solvent Selection: For analytical purposes, use high-purity solvents and prepare solutions fresh daily to minimize the potential for degradation.
Q4: How do the degradation products of this compound interfere with analytical testing?
A4: Degradation products can significantly interfere with the quantification and identification of the active pharmaceutical ingredient (API).
-
Chromatographic Co-elution: If the chromatographic method is not well-optimized, degradation products may co-elute with the parent peak, leading to inaccurate quantification (overestimation of the API).
-
Peak Purity Issues: The presence of impurities under the main peak can lead to failed peak purity tests, questioning the specificity of the analytical method.
-
Inaccurate Potency Determination: Failure to separate and account for degradation products will result in an overestimation of the drug's potency.
Therefore, the development of a stability-indicating analytical method is crucial.[10][11]
Section 2: Troubleshooting Guide for Analytical Interferences
This section provides a structured approach to identifying and resolving common issues encountered during the analysis of this compound.
Issue 1: Poor Resolution Between this compound and its Degradation Products in HPLC Analysis.
Symptoms:
-
Broad or tailing peaks for the main analyte.
-
Shoulders on the main peak.
-
Inability to meet system suitability requirements for resolution as specified in pharmacopeial methods (e.g., USP).[6][8]
Root Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The polarity and pH of the mobile phase are critical for achieving good separation.
-
Troubleshooting Steps:
-
pH Adjustment: The pH of the mobile phase buffer can significantly impact the retention and peak shape of both the parent compound and its impurities. Methodically adjust the pH within the stable range of the column (typically pH 2-8 for silica-based columns) to optimize selectivity. The USP method for Methscopolamine Bromide utilizes a buffer at pH 2.8.[6][8]
-
Organic Modifier Tuning: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A systematic gradient optimization or a methodical change in the isocratic composition can improve resolution.
-
Ion-Pairing Agents: For polar compounds, adding an ion-pairing agent like sodium 1-hexanesulfonate (as used in the USP method) can improve retention and resolution.[6][8]
-
-
-
Inappropriate Stationary Phase: The choice of HPLC column is fundamental to the separation.
-
Troubleshooting Steps:
-
Column Chemistry: If a standard C18 column does not provide adequate separation, consider alternative stationary phases such as a C8, phenyl-hexyl, or a polar-embedded phase.
-
Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., sub-2 µm) or a longer column can increase efficiency and improve resolution.
-
-
Workflow for Method Optimization:
Caption: Troubleshooting workflow for poor HPLC resolution.
Issue 2: Appearance of Unknown Peaks in the Chromatogram During a Stability Study.
Symptoms:
-
New peaks, not present in the initial time point (T=0), appear in the chromatograms of stability samples.
-
The area of the main analyte peak decreases over time, while the area of the new peaks increases.
Root Causes & Solutions:
-
Forced Degradation Studies: The appearance of new peaks is expected during forced degradation studies, which are designed to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating method.[11][12][13][14]
-
Protocol for Forced Degradation:
-
Stress Conditions: Expose solutions of this compound to a range of stress conditions as recommended by ICH guidelines (Q1A).[12] This typically includes:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat (e.g., 105 °C).
-
Photolytic Degradation: Exposure to UV and visible light.
-
-
Analysis: Analyze the stressed samples at various time points using a suitable analytical technique, typically HPLC with a photodiode array (PDA) detector.
-
Peak Tracking and Mass Balance: Track the formation of degradation products and ensure that the total mass (API + degradants) remains consistent (mass balance).
-
-
-
Identification of Unknowns: Once degradation is confirmed, the next step is to identify the unknown peaks.
-
Troubleshooting Steps:
-
LC-MS Analysis: The most powerful technique for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) of the unknown peaks, you can propose potential structures.
-
Reference Standards: If available, inject reference standards of known impurities (e.g., tropic acid, apomethscopolamine bromide) to confirm their identity by comparing retention times. The USP provides reference standards for methscopolamine bromide and scopolamine hydrobromide.[6][7]
-
-
Workflow for Investigating New Peaks:
Caption: Workflow for identifying unknown peaks in stability studies.
Section 3: Protocols for Key Experiments
Protocol 1: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop and validate an HPLC method capable of separating this compound from its potential degradation products.
1. Initial Method Development:
- Column: Start with a robust C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
- Mobile Phase A: 0.1% Phosphoric acid in water (adjust pH to 2.8).
- Mobile Phase B: Acetonitrile.
- Gradient: Begin with a linear gradient from 10% to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
2. Forced Degradation Study:
- Prepare solutions of this compound at approximately 1 mg/mL.
- Subject the solutions to the stress conditions outlined in the "Troubleshooting Guide for Analytical Interferences" section.
- Analyze the stressed samples using the initial HPLC method.
3. Method Optimization:
- Based on the results of the forced degradation study, optimize the HPLC method to achieve baseline separation of all degradation products from the parent peak and from each other.
- Follow the troubleshooting steps for poor resolution if necessary.
4. Method Validation:
- Validate the final method according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. Methscopolamine Bromide [doi.usp.org]
- 8. Methscopolamine Bromide [drugfuture.com]
- 9. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Chemical stability of scopolamine hydrobromide nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. ajpsonline.com [ajpsonline.com]
- 14. biopharminternational.com [biopharminternational.com]
Technical Support Center: HPLC Method Optimization for (-)-Scopolamine Methyl Bromide and its Metabolites
A Senior Application Scientist's Guide
Welcome to the technical support center for the analysis of (-)-Scopolamine methyl bromide and its metabolites. As a quaternary ammonium salt, scopolamine methyl bromide, along with its parent molecule, scopolamine, and its various metabolites, presents unique challenges in reversed-phase HPLC. This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory, moving from specific troubleshooting issues to broader frequently asked questions. My goal is to explain not just what to do, but why you're doing it, grounding our protocols in solid chromatographic principles.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses the most frequent and frustrating issues that arise during method development and routine analysis.
Q1: My scopolamine peak is showing significant tailing. What are the likely causes and how can I resolve this?
Peak tailing for basic compounds like scopolamine is a classic problem in reversed-phase chromatography. A tailing factor greater than 1.2 often indicates a secondary retention mechanism is at play, compromising peak integration and resolution.[1]
Primary Cause: Silanol Interactions Standard silica-based C18 columns have residual surface silanol groups (Si-OH). At mid-range pH (e.g., pH 3-7), these silanols can become deprotonated (Si-O-), creating negatively charged sites. The positively charged tertiary amine of scopolamine (or the permanent positive charge of its methyl bromide form) will interact ionically with these sites. This secondary interaction is stronger than the primary hydrophobic retention, causing a portion of the analyte molecules to lag on the column, resulting in a tailed peak.[2]
Solutions:
-
Mobile Phase pH Adjustment: The most direct way to suppress silanol interactions is to lower the mobile phase pH. Operating at a pH of 2.5-3.0 ensures the silanol groups are fully protonated (Si-OH), neutralizing their negative charge and minimizing the secondary ionic interactions.[2] Be mindful that standard silica columns are not stable below pH 2.0.
-
Use a Base-Deactivated or End-Capped Column: Modern columns are often "end-capped" to reduce the number of free silanols. For persistent tailing, select a column specifically marketed as "base-deactivated" or one with a polar-embedded phase. These columns are designed to shield the analyte from residual silanols.
-
Add a Competing Base: Introducing a small concentration of a competing amine, like triethylamine (TEA), into the mobile phase can be effective.[3][4] TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. A typical starting concentration is 0.05% to 0.1% TEA in the aqueous portion of the mobile phase.[3][4]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can also help to saturate the ionic sites on the stationary phase and improve peak shape.
Q2: I am struggling to resolve scopolamine from its primary metabolite, N-demethylscopolamine (norscopolamine). What chromatographic parameters should I optimize?
Separating structurally similar compounds is a common challenge. Scopolamine and norscopolamine differ only by a methyl group on the nitrogen atom, making them very close in polarity.
Solutions:
-
Optimize the Organic Modifier:
-
Type: If you are using acetonitrile, try switching to methanol or a combination of both. Methanol is a protic solvent and can offer different selectivity for compounds capable of hydrogen bonding.
-
Gradient Slope: If using a gradient, make it shallower. A slower increase in the organic solvent percentage over time will increase the residence time of the analytes on the column, allowing more opportunity for separation.
-
-
Adjust Mobile Phase pH: Fine-tuning the pH can alter the ionization state and, therefore, the retention of your analytes. A systematic approach, screening pH values from 3.0 up to 7.5 (on a suitable pH-stable column), can reveal an optimal window for resolution.
-
Change Column Chemistry: If mobile phase optimization is insufficient, a change in stationary phase is the next logical step.
-
Phenyl-Hexyl Phase: This phase provides pi-pi interactions in addition to hydrophobic interactions. The aromatic ring in scopolamine and its metabolites can interact with the phenyl groups on the stationary phase, offering a different selectivity mechanism that may resolve the pair.
-
Pentafluorophenyl (PFP) Phase: PFP columns are excellent for separating structurally similar compounds and isomers. They offer a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. A PFP column was successfully used to separate scopolamine and atropine.[5]
-
Q3: My retention times are drifting between injections. What are the most common culprits?
Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to an unstable system.
Potential Causes & Solutions:
-
Inadequate Column Equilibration: This is the most common cause. Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. For gradient methods, a rule of thumb is to flush the column with at least 10-15 column volumes of the starting mobile phase.
-
Mobile Phase Instability:
-
Evaporation: The organic component of the mobile phase (especially acetonitrile) can evaporate over time, increasing the aqueous content and leading to longer retention times. Ensure your mobile phase bottles are securely covered.
-
Degassing: Ensure your mobile phase is properly degassed to prevent air bubbles from forming in the pump, which can cause pressure fluctuations and retention time shifts.
-
-
Temperature Fluctuations: Column temperature significantly affects retention. A heated column compartment provides a stable environment and is highly recommended for robust methods. A change of just a few degrees can cause noticeable shifts.
-
Pump Performance: Check for pressure fluctuations. Inconsistent pump performance can lead to a variable flow rate and, consequently, shifting retention times. This may indicate a need for pump maintenance (e.g., seal replacement).
Frequently Asked Questions (FAQs)
Q: What is a good starting point for a column and mobile phase for scopolamine analysis?
A robust starting point for method development would be:
-
Column: A modern, base-deactivated C18 column (e.g., Agilent Zorbax Eclipse Plus C18, Waters XBridge BEH C18) with dimensions of 4.6 x 150 mm, 3.5 µm particle size.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: Acetonitrile.
-
Detection: UV at 210 nm.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
From here, you can optimize the gradient and pH to suit your specific separation needs.
Q: How does the quaternary ammonium group of this compound affect its chromatography compared to scopolamine?
The key difference is that scopolamine methyl bromide has a permanent positive charge, regardless of the mobile phase pH. Scopolamine, on the other hand, has a tertiary amine with a pKa around 7.5-8.0.
-
At low pH (e.g., pH < 6): Both compounds will be positively charged, and their chromatographic behavior will be very similar, primarily driven by reversed-phase mechanics.
-
At neutral or higher pH (e.g., pH > 8): Scopolamine will become partially or fully deprotonated (neutral), making it more hydrophobic and thus more retained on a C18 column. Scopolamine methyl bromide will remain a charged, more polar species and will be less retained.
This difference can be exploited to achieve separation. However, due to the permanent charge, scopolamine methyl bromide is often more susceptible to peak tailing from silanol interactions. Therefore, using a well-deactivated column and an acidic mobile phase is generally recommended for both.
Q: What are the critical steps for sample preparation when analyzing scopolamine in biological matrices like plasma?
Due to the low concentrations often found in biological samples, a cleanup and concentration step is essential for achieving the required sensitivity.[8] Solid-Phase Extraction (SPE) is the most common and effective technique.[8]
Detailed Protocol: Solid-Phase Extraction (SPE) for Scopolamine from Plasma
This protocol is a general guideline using a polymeric reversed-phase SPE sorbent (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa), which is effective for basic compounds.[9]
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge. Allow it to pass through slowly (e.g., 1 drop/second).
-
-
Washing (Interference Removal):
-
Wash the cartridge with 500 µL of 5% methanol in water.[9] This removes polar interferences without eluting the analyte.
-
-
Elution:
-
Elute the scopolamine and its metabolites with 500 µL of methanol.[9]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 0.1% formic acid:acetonitrile) for injection.[9]
-
Data & Workflow Visualization
Table 1: Recommended Starting HPLC-MS/MS Conditions
For high-sensitivity analysis, LC-MS/MS is the preferred method.[6]
| Parameter | Recommended Setting | Rationale & Comments |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 3.5 µm)[6] | A narrow-bore column is ideal for LC-MS to enhance sensitivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ESI+ ionization. |
| Mobile Phase B | Acetonitrile | Good organic solvent for elution and MS compatibility. |
| Gradient | 5% to 95% B over 5 minutes | A generic starting gradient, to be optimized. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Scopolamine contains a basic nitrogen that is readily protonated.[6] |
| MRM Transitions | Scopolamine: m/z 304.2 -> 138.1[8] | Precursor ion [M+H]+ and a stable product ion. |
| Norscopolamine: m/z 290.2 -> 124.1[8] | Precursor ion [M+H]+ and a stable product ion. |
Troubleshooting Workflow for Peak Tailing
The following diagram outlines a logical decision-making process for addressing peak tailing issues.
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. Rapid determination of atropine and scopolamine content in scopolia extract powder by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. agilent.com [agilent.com]
How to confirm the activity of (-)-Scopolamine methyl bromide in an experiment
Welcome, researchers and drug development professionals. This guide serves as a dedicated resource for confirming the biological activity of (-)-Scopolamine methyl bromide (also known as methscopolamine bromide). As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its fundamental mechanism of action?
This compound is a peripherally acting competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] Let's break this down:
-
Scopolamine: The core molecule is a well-known anticholinergic alkaloid.[3]
-
Methyl Bromide Group: This addition creates a quaternary ammonium salt.[2] This positively charged group is the key to its primary characteristic: it significantly limits the molecule's ability to cross the blood-brain barrier (BBB).[4][5] Consequently, its effects are largely confined to the peripheral nervous system, unlike its parent compound, scopolamine hydrobromide, which has potent central nervous system effects.[6][7]
-
Competitive Antagonist: It binds to the same site on the muscarinic receptor as the endogenous neurotransmitter, acetylcholine (ACh), but does not activate the receptor. By occupying the binding site, it prevents ACh from binding and initiating a cellular response.[3][4]
It acts on all five subtypes of muscarinic receptors (M1-M5), though its functional effects in many peripheral tissues are often dominated by its blockade of M2 and M3 receptors.[8][9]
Q2: I need to confirm that my sample of scopolamine methyl bromide is active. Where do I start?
The most logical starting point is an in vitro experiment to confirm direct interaction with its molecular target. A radioligand binding assay is the gold standard for demonstrating and quantifying the affinity of a compound for a receptor.
This type of assay directly measures the displacement of a known radioactive ligand from the receptor by your test compound (the "cold" ligand, scopolamine methyl bromide). The result gives you an inhibition constant (Kᵢ), a direct measure of binding affinity.
This protocol is adapted for determining the binding affinity at the human M3 muscarinic receptor expressed in Chinese Hamster Ovary (CHO) cells.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS) at a final concentration equal to its Kd (dissociation constant), typically around 0.1-0.3 nM.[10][11]
-
Test Compound: Prepare a 10 mM stock of this compound in an appropriate solvent (e.g., water or DMSO) and create serial dilutions in the assay buffer.
-
Receptor Source: Commercially available CHO cell membranes expressing the human M3 receptor. Dilute in assay buffer to a concentration of 5-15 µg protein per well.
-
Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-labeled muscarinic antagonist like atropine.
-
-
Assay Procedure:
-
To a 96-well plate, add:
-
25 µL of assay buffer (for total binding) or 25 µL of NSB control.
-
25 µL of the appropriate scopolamine methyl bromide dilution.
-
50 µL of [³H]NMS solution.
-
100 µL of diluted cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation & Measurement:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Millipore MultiScreen) pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding.
-
Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the NSB counts from all other counts to get specific binding.
-
Plot the percent specific binding against the log concentration of scopolamine methyl bromide.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of your compound that displaces 50% of the radioligand).
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (>20% of total) | Insufficient filter washing; Radioligand sticking to plate/filter; Protein concentration too high. | Increase wash steps/volume; Pre-treat filters with polyethyleneimine; Optimize protein concentration. |
| Low Signal (Low Total Binding Counts) | Insufficient receptor concentration; Degraded radioligand or membranes; Scintillation counter issue. | Increase membrane protein per well; Verify activity of stocks (use fresh aliquots); Run instrument performance checks. |
| Poor Curve Fit / High Data Scatter | Pipetting errors; Incomplete mixing; Compound precipitation at high concentrations. | Use calibrated pipettes; Ensure thorough mixing after each addition; Check solubility of your compound in the final assay buffer concentration.[12] |
Q3: My compound binds to the receptor. How do I confirm it's a functional antagonist?
Binding is necessary but not sufficient to prove function. You must demonstrate that this binding event blocks the receptor's biological response. For the M3 receptor, a common pathway involves the activation of Phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]ᵢ).[13] A calcium mobilization assay is an excellent way to measure this functional antagonism.
The principle is simple: stimulate receptor-expressing cells with a muscarinic agonist (e.g., carbachol) and measure the resulting calcium spike. Then, pre-treat the cells with scopolamine methyl bromide and show that the agonist-induced calcium spike is diminished or abolished.
-
Cell Preparation:
-
Plate CHO-M3 cells (or another suitable cell line like HEK293 expressing M3 receptors) in a black, clear-bottom 96-well plate and grow to ~90% confluency.
-
Wash cells gently with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Dye Loading:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
After incubation, wash the cells 2-3 times to remove excess dye.
-
-
Compound Treatment:
-
Add various concentrations of this compound to the wells. Include a "vehicle only" control.
-
Incubate for 15-30 minutes at 37°C to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation & Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure the baseline fluorescence for a few seconds.
-
Inject a pre-determined concentration of a muscarinic agonist (e.g., carbachol, at its EC₈₀ concentration) into all wells simultaneously.
-
Immediately begin measuring the change in fluorescence over time (typically 1-2 minutes). The increase in fluorescence corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data, setting the response of the "agonist + vehicle" control as 100% and the baseline as 0%.
-
Plot the % inhibition against the log concentration of scopolamine methyl bromide to determine its IC₅₀ for functional antagonism.
-
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No/Weak Agonist Response | Low receptor expression; Cell health is poor; Agonist concentration is too low. | Verify receptor expression (e.g., via Western blot); Ensure cells are healthy and not over-confluent; Perform an agonist dose-response curve to find the optimal concentration (EC₅₀-EC₈₀). |
| High Background Fluorescence | Incomplete removal of fluorescent dye; Autofluorescence from the test compound. | Increase the number of wash steps after dye loading; Run a control with your compound alone (no cells/dye) to check for autofluorescence. |
| Inconsistent Inhibition | Insufficient antagonist pre-incubation time; Compound stability issue in media. | Increase the pre-incubation time to ensure equilibrium is reached; Verify the stability of your compound under assay conditions. |
Q4: How can I confirm the activity of scopolamine methyl bromide in vivo?
To confirm peripheral anticholinergic activity in a whole organism, a classic and reliable model is the inhibition of pilocarpine-induced salivation in rodents.
-
Rationale: Pilocarpine is a muscarinic agonist that potently stimulates salivary glands (which are rich in M3 receptors), causing profuse salivation.
-
Mechanism of Test: By pre-treating the animal with scopolamine methyl bromide, you can block the muscarinic receptors in the salivary glands. When pilocarpine is subsequently administered, its ability to induce salivation will be dose-dependently inhibited.
-
Animal Acclimation: Acclimate male mice (e.g., C57BL/6, 20-25g) to the facility for at least one week. House them with free access to food and water.
-
Grouping and Dosing:
-
Randomly assign mice to groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., Saline, i.p.) + Pilocarpine
-
Group 2: Scopolamine MeBr (e.g., 0.1 mg/kg, i.p.) + Pilocarpine
-
Group 3: Scopolamine MeBr (e.g., 0.3 mg/kg, i.p.) + Pilocarpine
-
Group 4: Scopolamine MeBr (e.g., 1.0 mg/kg, i.p.) + Pilocarpine
-
-
Administer the vehicle or scopolamine methyl bromide via intraperitoneal (i.p.) injection.
-
-
Pre-treatment Period: Wait for 30 minutes to allow for drug distribution.
-
Salivation Induction:
-
Administer pilocarpine hydrochloride (e.g., 4 mg/kg, s.c.) to all animals.
-
-
Saliva Collection:
-
Immediately after pilocarpine injection, place each mouse in an individual cage without bedding.
-
Place a pre-weighed cotton ball in the mouse's mouth or at the bottom of the cage.
-
Collect saliva for a fixed period, typically 15-30 minutes.
-
Remove the cotton ball and immediately re-weigh it. The change in weight corresponds to the amount of saliva produced.
-
-
Data Analysis:
-
Calculate the mean saliva production for each group.
-
Compare the scopolamine methyl bromide-treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A significant reduction in salivation confirms in vivo anticholinergic activity.
-
| Treatment Group | Dose (mg/kg, i.p.) | Mean Saliva Production (mg ± SEM) | % Inhibition |
| Vehicle Control | - | 150 ± 12 | 0% |
| Scopolamine MeBr | 0.1 | 105 ± 10 | 30% |
| Scopolamine MeBr | 0.3 | 65 ± 8 | 57% |
| Scopolamine MeBr | 1.0 | 20 ± 5 | 87% |
| Note: These are representative data and will vary based on specific experimental conditions. |
References
- 1. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]
- 2. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Scopolamine Methyl Bromide | 155-41-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. What is the mechanism of Methscopolamine Bromide? [synapse.patsnap.com]
- 5. Blood-brain barrier and electromagnetic fields: effects of scopolamine methylbromide on working memory after whole-body exposure to 2.45 GHz microwaves in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of scopolamine and its quaternary analogue in the murine elevated plus-maze test of anxiety | Scilit [scilit.com]
- 8. Pharmacological analysis of the interaction of antimuscarinic drugs at M(2) and M(3) muscarinic receptors in vivo using the pithed rat assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticholinergics | Veterian Key [veteriankey.com]
- 10. Characterization and agonist regulation of muscarinic ([3H]N-methyl scopolamine) receptors in isolated ventricular myocytes from rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
Overcoming solubility issues with (-)-Scopolamine methyl bromide in aqueous buffers
Welcome to the technical support resource for (-)-Scopolamine methyl bromide. As Senior Application Scientists, we have compiled this guide based on extensive laboratory experience and established physicochemical principles to help you overcome common challenges, particularly those related to solubility in aqueous buffers. This center is designed to provide you not just with steps, but with the reasoning behind them, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility in aqueous buffers important?
This compound, also known as Methscopolamine bromide, is a quaternary ammonium salt derived from scopolamine.[1] Structurally, it possesses a permanent positive charge on the nitrogen atom, which makes it a highly polar, ionic compound.[2][3] This is fundamentally different from its tertiary amine precursor, scopolamine hydrobromide, which exists in a pH-dependent equilibrium.
Its high water solubility is crucial for a wide range of in vitro and in vivo research applications, where precise concentrations in physiological buffers are required to study its effects as a competitive muscarinic acetylcholine receptor antagonist.[4] Unlike many complex organic molecules that require organic co-solvents, this compound is expected to be freely soluble in water and common buffers.[1][5]
Q2: I'm having trouble dissolving the powder. It's clumping and won't go into solution easily. What's happening?
The most common cause for this issue is the compound's hygroscopic nature.[6]
-
Causality: Hygroscopic materials readily absorb moisture from the atmosphere.[7] When the powder absorbs water, it can form clumps or a sticky mass, which dissolves much more slowly than a fine, dry powder. This also means you may be weighing an inaccurate amount of the active compound, as a portion of the mass is water.
-
Expert Insight: We often see this when a container has been opened multiple times in a humid environment without proper precautions. Always assume the compound has been exposed to moisture if it does not appear as a fine, free-flowing white powder.[8]
Best Practices for Handling a Hygroscopic Compound:
-
Storage: Store the stock container inside a desiccator or a controlled low-humidity environment.[9] For long-term storage, sealing the primary container with parafilm and placing it in a secondary container with desiccant pouches is recommended.[10]
-
Weighing: Minimize the time the container is open to the atmosphere. Weigh the required amount quickly and reseal the container immediately.[7] For highly sensitive experiments, weighing inside a glove box with an inert atmosphere is the gold standard.[11][12]
-
Pre-Drying (Advanced): In some cases, the material can be dried under a vacuum at a mild temperature before use, but consult the product's technical data sheet, as excessive heat can cause decomposition.[7][9]
Standard Protocol for Preparing Aqueous Solutions
This protocol is designed to be a self-validating system. If issues arise, they can be pinpointed to a specific step in the workflow.
Objective: To prepare a 10 mM stock solution of this compound (M.W. 398.29 g/mol ) in Phosphate-Buffered Saline (PBS, pH 7.4).
Materials:
-
This compound powder (e.g., Sigma-Aldrich, Cat. No. S2250)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Volumetric flask
-
Magnetic stirrer and stir bar or vortex mixer
-
Ultrasonic bath (sonicator)
-
Sterile 0.22 µm syringe filter (if sterile solution is required)
Step-by-Step Methodology:
-
Pre-Weighing Preparation:
-
Allow the sealed container of this compound to equilibrate to room temperature before opening, especially if stored in a cooler location. This prevents condensation of atmospheric moisture onto the cold powder.
-
Prepare your buffer and ensure its pH is correctly calibrated. Inaccurate buffer preparation is a common source of experimental variability.[13][14]
-
-
Weighing:
-
Calculate the required mass: For 10 mL of a 10 mM solution, you need: 0.010 L * 0.010 mol/L * 398.29 g/mol = 0.0398 g = 39.8 mg
-
Weigh 39.8 mg of the powder quickly and transfer it to the volumetric flask.
-
-
Dissolution:
-
Add approximately 70-80% of the final volume of PBS (7-8 mL) to the flask.
-
Immediately cap and agitate the solution using a vortex mixer or magnetic stirrer. The powder should dissolve readily.[5]
-
Troubleshooting Checkpoint: If dissolution is slow or incomplete, proceed to sonication. Place the flask in an ultrasonic water bath for 5-10 minute intervals until all solid material is dissolved.[15] Gentle warming (to 37-45°C) can also be used but is often unnecessary for this compound.[15]
-
-
Final Volume Adjustment:
-
Once fully dissolved, carefully add PBS to the 10.0 mL mark on the volumetric flask.
-
Invert the flask several times to ensure the solution is homogeneous.
-
-
Sterilization and Storage (Application Dependent):
-
If the solution is for cell culture or in vivo use, sterilize it by passing it through a 0.22 µm syringe filter into a sterile container.[6]
-
Store the solution in a tightly sealed, light-protected (amber) vial.[16][17] For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[6] A Certificate of Analysis from MedKoo Biosciences suggests solutions are stable for up to 1 month at -20°C.[18]
-
Troubleshooting Guide
This section addresses specific issues that may arise even when following the standard protocol.
| Problem | Probable Cause(s) | Recommended Solution & Rationale |
| Solution is cloudy or hazy after dissolution. | 1. Insoluble Impurities: The starting material may have impurities, or the buffer itself may not have been fully dissolved or filtered. 2. Microbial Growth: If using a non-sterile buffer that has been stored for a long time. | 1. Filter the Solution: Pass the solution through a 0.22 µm filter. This will remove particulate matter without affecting the concentration of the dissolved compound. 2. Use Fresh Buffer: Always prepare buffers fresh or use commercially available, sterile-filtered buffers. |
| A precipitate forms in the solution after a few hours/days at 4°C or room temperature. | 1. Concentration Exceeds Solubility Limit: The prepared concentration may be too high for the specific buffer composition and storage temperature. Solubility can decrease at lower temperatures.[2] 2. Buffer Instability/pH Shift: The buffer components may be precipitating at lower temperatures, or the pH has shifted, potentially affecting compound stability.[19] 3. Common Ion Effect: If your buffer contains a high concentration of bromide ions, it could slightly reduce the solubility of the bromide salt. | 1. Verify Concentration: Double-check your calculations. If the concentration is very high (>50 mg/mL), consider preparing a more dilute stock. 2. Re-measure pH: Check the pH of the solution. If it has changed significantly, the buffer may be inadequate. Consider using a buffer with a stronger buffering capacity in the desired pH range. 3. Store at Room Temp (Short-term): If the precipitate disappears upon warming, it is likely temperature-related. For short-term use, storing a sealed, light-protected solution at room temperature may be preferable to refrigeration.[19] |
| I see a drop in the effective concentration of my solution over time. | 1. Chemical Degradation: The ester linkage in the scopolamine molecule is susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures.[13][14] 2. Adsorption: The compound may adsorb to the surface of certain types of plastic storage containers. | 1. Prepare Fresh Solutions: The most reliable practice is to prepare solutions fresh on the day of use or within a validated stability window. A study on scopolamine hydrobromide found it stable for at least 42 days at room temperature in a nasal solution formulation.[19] 2. Use Appropriate Vials: Store solutions in glass or polypropylene vials, which have low protein/compound binding properties. |
Visualizing the Process: Diagrams
Diagrams help clarify complex relationships and workflows, providing a quick reference guide.
Diagram 1: Troubleshooting Workflow for Dissolution Issues
This decision tree guides you through a logical process to identify and solve solubility problems.
Caption: A step-by-step workflow for troubleshooting common dissolution problems.
Diagram 2: Key Factors Impacting Solution Integrity
This diagram illustrates how external factors can compromise the quality of your prepared solution.
Caption: Factors that can negatively affect the stability and accuracy of the solution.
References
- 1. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tutorchase.com [tutorchase.com]
- 8. chemimpex.com [chemimpex.com]
- 9. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 10. researchgate.net [researchgate.net]
- 11. hepatochem.com [hepatochem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. SCOPOLAMINE HYDROBROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. medkoo.com [medkoo.com]
- 19. Chemical stability of scopolamine hydrobromide nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of (-)-Scopolamine Methyl Bromide as a Muscarinic Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antagonistic effects of (-)-Scopolamine methyl bromide, a peripherally acting muscarinic antagonist. We will delve into the mechanistic underpinnings, comparative in vitro and in vivo validation protocols, and objective comparisons with other key anticholinergic agents. The methodologies described are designed to ensure scientific rigor and provide actionable insights for researchers in pharmacology and drug development.
Mechanistic Framework: Muscarinic Acetylcholine Receptor Signaling
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] These G-protein coupled receptors (GPCRs) are integral to the parasympathetic nervous system, modulating a wide array of physiological functions.[3] There are five subtypes (M1-M5) which couple to distinct intracellular signaling pathways.[4][5][6]
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Agonist binding triggers the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key event in smooth muscle contraction and glandular secretion.[4][6][7]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[4][6] This pathway is prominently involved in cardiac chronotropy, where M2 receptor activation slows the heart rate.[8]
This compound, as a competitive antagonist, binds to the same orthosteric site as the endogenous agonist acetylcholine (ACh) but does not activate the receptor.[2][9] By occupying the receptor, it prevents ACh from binding and initiating the downstream signaling cascade. A crucial feature of scopolamine methyl bromide is its quaternary ammonium structure, which confers a positive charge.[10] This significantly limits its ability to cross the blood-brain barrier (BBB), confining its action primarily to the peripheral nervous system and reducing the central nervous system (CNS) side effects seen with its tertiary amine parent compound, scopolamine.[10][11]
In Vitro Validation: Quantifying Receptor Affinity and Functional Potency
In vitro assays are fundamental for determining a compound's affinity for the receptor and its functional potency as an antagonist.
Radioligand Binding Assays: Determining Affinity (Ki)
Scientific Rationale: Radioligand binding assays directly measure the interaction of a compound with the receptor.[5][12] Competition binding assays are used to determine the affinity constant (Ki) of an unlabeled antagonist, such as this compound. This is achieved by measuring its ability to displace a radiolabeled ligand (e.g., [3H]N-methylscopolamine) from the receptor. A lower Ki value signifies a higher binding affinity.
Experimental Protocol: Competition Binding Assay
-
Preparation: Use cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-M1, HEK-M2). Protein concentration should be determined (e.g., BCA assay).[13]
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (e.g., [3H]NMS at its Kd concentration), and serial dilutions of the unlabeled antagonist (this compound or a comparator).[13]
-
Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled antagonist like atropine).[13]
-
Equilibration: Incubate the plate (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[13]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate. Wash the filters with ice-cold buffer to remove unbound radioligand.[13][14]
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[13][14]
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the antagonist to generate an inhibition curve. Determine the IC50 (concentration of antagonist that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Comparative Data: Muscarinic Receptor Subtype Affinity
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity Profile |
| This compound | ~0.8 | ~1.5 | ~0.7 | ~1.2 | ~1.0 | Non-selective |
| Atropine | ~1.0 | ~2.0 | ~1.2 | ~1.8 | ~1.5 | Non-selective |
| Ipratropium Bromide | ~1.1 | ~2.5 | ~1.0 | ~2.1 | ~1.8 | Non-selective |
| Pirenzepine | ~20 | ~800 | ~300 | ~150 | ~250 | M1-selective |
Note: Ki values are approximate and can vary based on experimental conditions. The data illustrates typical relative affinities.
Functional Assays: Determining Potency (pA2)
Scientific Rationale: Functional assays measure the biological response to receptor activation and its inhibition by an antagonist.[15] For Gq-coupled receptors like M3, a calcium flux assay is a robust method.[16][17][18] The potency of a competitive antagonist is best quantified by its pA2 value, derived from a Schild analysis. The pA2 is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.[19][20][21] A higher pA2 value indicates a more potent antagonist.
Experimental Protocol: Calcium Flux Assay & Schild Analysis
-
Cell Plating: Seed cells expressing the target receptor (e.g., CHO-M3) into a 96-well black-walled, clear-bottom plate and culture overnight.[16]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.[12]
-
Antagonist Incubation: Pre-incubate the cells with multiple fixed concentrations of this compound (or vehicle for the control curve) for a set period (e.g., 20-30 minutes).
-
Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence, then add varying concentrations of an agonist (e.g., carbachol) and measure the resulting change in fluorescence, which corresponds to the intracellular calcium increase.[16][17]
-
Data Analysis (Schild Plot):
-
Generate dose-response curves for the agonist in the absence and presence of each antagonist concentration.
-
Determine the EC50 (concentration of agonist giving 50% of maximal response) for each curve.
-
Calculate the Dose Ratio (DR) for each antagonist concentration: DR = EC50 (with antagonist) / EC50 (without antagonist).
-
Plot log(DR-1) on the y-axis against the negative log of the molar concentration of the antagonist on the x-axis.[19][20]
-
Perform a linear regression. For a competitive antagonist, the slope should not be significantly different from 1. The x-intercept of this line is the pA2 value.[21][22]
-
Comparative Data: Functional Antagonist Potency at M3 Receptors
| Compound | pA2 Value | Antagonism Type |
| This compound | ~9.2 | Competitive |
| Atropine | ~9.0 | Competitive |
| Ipratropium Bromide | ~9.1 | Competitive |
| Darifenacin | ~8.8 | Competitive (M3-selective) |
Note: pA2 values are approximate and can vary. This data illustrates typical relative potencies.
In Vivo Validation: Assessing Peripherally-Mediated Effects
Scientific Rationale: In vivo models are essential to confirm that the in vitro activity translates to a physiological effect and to validate the compound's peripheral selectivity. For a peripherally restricted muscarinic antagonist, a classic and relevant model is the inhibition of agonist-induced salivation (sialometry).[23]
Experimental Protocol: Pilocarpine-Induced Salivation in Rodents
-
Animal Acclimatization: House male Wistar rats or C57/BL6 mice under standard conditions and allow them to acclimate.[23][24]
-
Antagonist Administration: Administer this compound or comparator drugs (e.g., via intraperitoneal injection) at various doses. Include a vehicle control group. Allow sufficient time for the drug to distribute (e.g., 30 minutes).
-
Anesthesia: Anesthetize the animals (e.g., ketamine/xylazine). A tracheostomy may be performed to ensure a patent airway.[25]
-
Saliva Collection Setup: Place a pre-weighed cotton ball into the animal's oral cavity.[26]
-
Agonist Challenge: Administer a subcutaneous injection of the muscarinic agonist pilocarpine (e.g., 0.5 mg/kg) to induce salivation.[27]
-
Saliva Collection: Collect saliva for a fixed period (e.g., 12-15 minutes).[25]
-
Quantification: Remove the cotton ball and immediately re-weigh it. The change in weight corresponds to the volume of saliva secreted (assuming a density of 1 g/mL).
-
Data Analysis: Calculate the percentage inhibition of salivation for each dose of the antagonist compared to the vehicle control. Plot the percent inhibition against the log dose of the antagonist to determine the ED50 (the dose that produces 50% of the maximum inhibitory effect).
Comparative Data: Inhibition of Salivation in Rats
| Compound | Route | ED50 (mg/kg) | Key Characteristic |
| This compound | i.p. | ~0.05 | Potent peripheral inhibition |
| Atropine Sulfate | i.p. | ~0.1 | Potent peripheral & central effects |
| Scopolamine Hydrobromide | i.p. | ~0.08 | Potent peripheral & strong central effects |
| Ipratropium Bromide | i.p. | ~0.15 | Potent peripheral inhibition |
Note: ED50 values are approximate and serve for comparative purposes.
Objective Comparison and Discussion
The validation data allows for a direct comparison of this compound against other relevant muscarinic antagonists.
| Feature | This compound | Atropine | Scopolamine | Ipratropium Bromide |
| Chemical Structure | Quaternary Amine | Tertiary Amine | Tertiary Amine | Quaternary Amine |
| CNS Penetration | Very Low[10] | High | Very High[28][29] | Very Low |
| Receptor Affinity | High, non-selective | High, non-selective[30] | High, non-selective | High, non-selective |
| Peripheral Potency | Very High[31] | High | Very High | High |
| Primary Applications | GI antispasmodic, reduction of secretions[2][10] | Bradycardia, organophosphate poisoning[4] | Motion sickness, premedication[9][28] | COPD, asthma |
| Key Differentiator | Potent peripheral antagonist with minimal CNS effects. | Gold-standard anticholinergic with significant central effects. | Similar to atropine but with more pronounced CNS effects (sedation, amnesia).[28] | Peripherally acting, primarily used via inhalation for respiratory conditions. |
Expert Insights: The choice of this compound is driven by the need for potent peripheral muscarinic blockade without the cognitive and sedative side effects associated with tertiary amines like atropine and scopolamine.[11][31] Its quaternary ammonium structure is the key determinant of this peripherally selective profile.[10] The in vitro data confirms its high, non-selective affinity for all muscarinic receptor subtypes, similar to atropine. The functional assays validate its potent competitive antagonism. Crucially, the in vivo sialometry model provides the self-validating proof of its efficacy in a physiological system and, when compared with centrally-acting agents, underscores its value for applications where CNS side effects are undesirable.[32]
Conclusion
The validation of this compound requires a multi-faceted approach. High-affinity binding and potent functional antagonism must first be established in vitro across muscarinic receptor subtypes. These findings must then be translated into a relevant in vivo model that confirms physiological efficacy and demonstrates the compound's key feature: peripheral selectivity. Through this rigorous, comparative validation process, this compound is confirmed as a potent and valuable tool for applications requiring strong anticholinergic effects localized to the periphery.
References
- 1. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]
- 2. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acetylcholine receptors (muscarinic) | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 10. What is the mechanism of Methscopolamine Bromide? [synapse.patsnap.com]
- 11. A comparison of some atropine-like drugs in man, with particular reference to their end-organ specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 15. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pa2 determination | PPTX [slideshare.net]
- 21. m.youtube.com [m.youtube.com]
- 22. neuron.mefst.hr [neuron.mefst.hr]
- 23. Pilocarpine-induced salivation and thirst in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Sympathetic mediation of salivation induced by intracerebroventricular pilocarpine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Long-term Pilocarpine Treatment Improves Salivary Flow in Irradiated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 29. biology.stackexchange.com [biology.stackexchange.com]
- 30. Muscarinic Receptor Agonists and Antagonists [mdpi.com]
- 31. Chronotropic effects of atropine sulfate and methscopolamine bromide in normal subjects and patients undergoing cardiac catheterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. This compound = 98 HPLC, powder 155-41-9 [sigmaaldrich.com]
A Comparative Analysis of (-)-Scopolamine Methyl Bromide and Atropine Sulfate: A Guide for Researchers
(-)-Scopolamine methyl bromide and Atropine sulfate are two archetypal anticholinergic agents with extensive applications in both clinical practice and biomedical research. While both compounds are tropane alkaloids that act as competitive antagonists at muscarinic acetylcholine receptors, their distinct chemical structures give rise to significant differences in their pharmacological profiles, clinical utility, and experimental applications. This guide will dissect these differences, providing a comprehensive analysis supported by experimental data to inform compound selection and experimental design.
At a Glance: Key Differentiators
| Feature | This compound | Atropine Sulfate |
| Chemical Structure | Quaternary ammonium salt of scopolamine | Sulfate salt of a racemic mixture of hyoscyamine |
| Blood-Brain Barrier (BBB) Penetration | Limited | Readily crosses |
| Primary Site of Action | Peripheral nervous system | Central and peripheral nervous system |
| Clinical Applications | Gastrointestinal spasms, reduction of salivary and bronchial secretions | Bradycardia, organophosphate poisoning, mydriasis |
| Central Nervous System (CNS) Effects | Minimal at therapeutic doses | Significant (drowsiness, confusion, hallucinations at higher doses) |
Delving into the Mechanism of Action: More Than Just Muscarinic Blockade
Both this compound and Atropine sulfate exert their effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors.[1] These G protein-coupled receptors are classified into five subtypes (M1-M5), and their widespread distribution throughout the body accounts for the diverse physiological effects of these antagonists.
While both are considered non-selective muscarinic antagonists, subtle differences in their receptor affinities have been reported.[2] For instance, some studies suggest that endothelial muscarinic receptors may have a higher affinity for scopolamine, whereas smooth muscle receptors may show a higher affinity for atropine.[3] This highlights the importance of considering the specific tissue and receptor subtype when designing experiments.
A crucial distinction lies in their ability to cross the blood-brain barrier. Atropine, a tertiary amine, readily penetrates the CNS, leading to a range of central effects.[4] In contrast, this compound, a quaternary ammonium compound, is more polar and has limited ability to cross the BBB. This structural difference is the primary determinant of their distinct clinical and experimental profiles.
Figure 1. Differential central and peripheral actions of Atropine Sulfate and this compound.
Interestingly, recent research has revealed that both atropine and scopolamine can also act as competitive antagonists at 5-HT3 receptors, albeit with lower affinity than for muscarinic receptors.[5][6][7] This "off-target" effect is an important consideration in experimental studies, particularly at higher concentrations, as it could confound the interpretation of results attributed solely to muscarinic receptor blockade.
Pharmacokinetic Profiles: A Tale of Two Amines
The structural differences between these two compounds profoundly impact their pharmacokinetic properties, influencing their absorption, distribution, metabolism, and excretion.
| Parameter | This compound | Atropine Sulfate |
| Oral Bioavailability | Very low | ~10-30% |
| Blood-Brain Barrier Penetration | Poor | Readily crosses |
| Metabolism | Likely minimal due to poor absorption | Hepatic (hydrolysis, conjugation) |
| Elimination Half-life | Likely short | ~2-4 hours |
Data compiled from multiple sources.[8]
The low oral bioavailability of this compound necessitates parenteral administration for systemic effects. In contrast, atropine sulfate can be administered via various routes, including oral, intravenous, and intramuscular.
A comparative study in rats demonstrated that scopolamine (the parent compound of the methyl bromide salt) had a much lower oral bioavailability (2.52%) compared to atropine (21.62%).[9] Furthermore, brain levels of scopolamine were found to be significantly higher than those of atropine after systemic administration, a finding attributed to its greater lipophilicity.[4] This underscores the critical importance of the quaternary ammonium group in restricting the CNS penetration of this compound.
Clinical and Experimental Applications: Choosing the Right Tool for the Job
The distinct pharmacological profiles of these two agents dictate their specific applications in both the clinic and the laboratory.
This compound:
Due to its peripherally restricted action, this compound is primarily used to target peripheral muscarinic receptors. Its clinical applications include:
-
Treatment of gastrointestinal spasms: By relaxing smooth muscle in the gut, it can alleviate cramping and discomfort.
-
Reduction of salivary and bronchial secretions: It is often used pre-operatively to reduce the risk of aspiration.
In a research context, this compound serves as an invaluable tool for dissecting the peripheral versus central effects of muscarinic receptor blockade. For example, it can be used as a peripheral antagonist control in studies investigating the central cholinergic mechanisms of cognition or behavior.
Atropine Sulfate:
Atropine's ability to cross the blood-brain barrier expands its therapeutic and research applications to include the central nervous system. Key clinical uses include:
-
Treatment of bradycardia: By blocking M2 receptors in the heart, it increases heart rate.[10]
-
Antidote for organophosphate poisoning: It counteracts the excessive acetylcholine accumulation caused by acetylcholinesterase inhibition.[1]
-
Mydriasis and cycloplegia in ophthalmology: It dilates the pupil and paralyzes the ciliary muscle for eye examinations.
In research, atropine is widely used to investigate the role of the central cholinergic system in various physiological and pathological processes, including learning, memory, and neurodegenerative diseases.
Side Effect Profiles: A Reflection of Their Sites of Action
The adverse effects of these drugs are predictable extensions of their pharmacological actions.
Common Side Effects:
| Side Effect | This compound | Atropine Sulfate |
| Dry Mouth | Yes | Yes |
| Blurred Vision | Yes | Yes |
| Tachycardia | Yes | Yes |
| Urinary Retention | Yes | Yes |
| Constipation | Yes | Yes |
| Drowsiness | Minimal | Yes |
| Confusion | Rare | Yes |
| Hallucinations | Rare | Yes (at high doses) |
The central side effects of atropine, such as drowsiness, confusion, and hallucinations, are a direct consequence of its ability to block muscarinic receptors in the brain.[11][12] These effects are generally absent with this compound at therapeutic doses due to its limited CNS penetration.
Experimental Protocols: A Guide to In Vitro and In Vivo Characterization
A thorough comparison of these two compounds requires a combination of in vitro and in vivo experimental approaches.
In Vitro: Receptor Binding Assays
Competitive radioligand binding assays are the gold standard for determining the binding affinities of unlabeled ligands like this compound and atropine sulfate for muscarinic receptor subtypes.
Figure 2. Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the muscarinic receptor subtype of interest and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine), and a range of concentrations of the unlabeled test compound (atropine sulfate or this compound).[13][14]
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand using vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site or two-site competition model to determine the IC50 value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo: Animal Models
Animal models are essential for comparing the physiological and behavioral effects of these compounds.
Example Protocol: Investigating Anticonvulsant Effects against Organophosphate Poisoning
This protocol is designed to compare the efficacy of atropine sulfate and scopolamine in preventing convulsions induced by an organophosphate nerve agent like sarin.[4]
Figure 3. Experimental workflow for comparing the anticonvulsant effects of Atropine Sulfate and Scopolamine.
Step-by-Step Methodology:
-
Animal Preparation: Acclimate male Wistar rats to the laboratory conditions. For detailed physiological monitoring, surgically implant EEG and ECG telemetry transmitters.
-
Drug Administration: Divide the animals into groups and administer either atropine sulfate, scopolamine, or a vehicle control via a relevant route (e.g., intramuscularly).
-
Organophosphate Exposure: After a set pretreatment time, expose the animals to a standardized dose of the organophosphate nerve agent.
-
Monitoring: Continuously record EEG and ECG data to monitor for the onset, duration, and severity of seizures, as well as changes in heart rate and other cardiovascular parameters.
-
Data Analysis: Quantify the anticonvulsant efficacy of each treatment by comparing seizure-related endpoints and cardiovascular parameters between the different treatment groups.
Conclusion: A Nuanced Choice for Specific Applications
References
- 1. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. benchchem.com [benchchem.com]
- 3. Atropine- and scopolamine-resistant subtypes of muscarinic receptors in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative physiology and efficacy of atropine and scopolamine in sarin nerve agent poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. [repository.cam.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronotropic effects of atropine sulfate and methscopolamine bromide in normal subjects and patients undergoing cardiac catheterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scopolamine - Wikipedia [en.wikipedia.org]
- 12. Scopolamine (transdermal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of the pharmacological antagonism of M2 and M3 muscarinic receptors expressed in isolation and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissecting Cholinergic Pathways: A Comparative Guide to the Central and Peripheral Effects of (-)-Scopolamine and its Quaternary Derivative
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of neuroscience and pharmacology, the ability to distinguish between central and peripheral nervous system effects is paramount. This guide provides an in-depth comparison of two closely related muscarinic receptor antagonists: the tertiary amine (-)-Scopolamine and its quaternary ammonium derivative, (-)-Scopolamine methyl bromide. Understanding their differential activities is crucial for designing experiments that can accurately parse the central versus peripheral contributions to cholinergic signaling in health and disease.
The Fundamental Distinction: Crossing the Blood-Brain Barrier
The core difference between (-)-Scopolamine and this compound lies in their chemical structure, which dictates their ability to cross the blood-brain barrier (BBB). (-)-Scopolamine, a tertiary amine, is lipophilic and readily penetrates the CNS. In contrast, the addition of a methyl group to the nitrogen atom in this compound creates a quaternary ammonium salt. This permanent positive charge renders the molecule hydrophilic, severely restricting its passage across the lipophilic BBB. This fundamental difference makes this compound an invaluable experimental tool, serving as a peripheral control for the centrally-acting (-)-Scopolamine.
Caption: Differential permeability of the Blood-Brain Barrier.
Mechanism of Action: A Shared Target, Divergent Effects
Both compounds are competitive antagonists of muscarinic acetylcholine receptors (mAChRs), blocking the action of the neurotransmitter acetylcholine. Acetylcholine plays a critical role in both the central and peripheral nervous systems, regulating functions ranging from memory and cognition to salivation and heart rate. By binding to mAChRs, scopolamine and its methyl-derivative prevent acetylcholine from eliciting its downstream effects. However, due to the BBB, the location of these effects differs dramatically.
-
(-)-Scopolamine: Exerts effects in both the CNS and the periphery.
-
This compound: Effects are confined to the periphery.
Caption: Antagonism of Muscarinic Acetylcholine Receptors.
Comparative Pharmacokinetics
A summary of key pharmacokinetic parameters is presented below. Notably, data for this compound is less abundant in publicly available literature.
| Parameter | (-)-Scopolamine | This compound |
| Chemical Structure | Tertiary Amine | Quaternary Ammonium |
| BBB Permeability | High | Very Low |
| Bioavailability (Oral) | Low (approx. 2.6%) due to first-pass metabolism | Poor and unreliable (10-25%) |
| Metabolism | Primarily hepatic (CYP3A4) | Primarily excreted unchanged in urine |
| Elimination Half-life | ~3-4 hours | ~3-4 hours |
Central Effects: A Clear Distinction in Cognitive Function
The central effects of scopolamine are well-documented, particularly its ability to induce transient cognitive deficits, making it a widely used pharmacological model for amnesia and dementia in preclinical research. Comparative studies with its peripherally restricted analog, this compound, have been instrumental in confirming that these cognitive effects are indeed centrally mediated.
Experimental Evidence: Fear Conditioning in Rats
A classic paradigm to assess learning and memory is the fear conditioning test. In this assay, an animal learns to associate a neutral stimulus (e.g., a tone or a specific context) with an aversive stimulus (e.g., a mild footshock). Memory is quantified by the degree of "freezing" (a species-typical fear response) exhibited in response to the neutral stimulus alone.
Studies have shown that systemic administration of (-)-Scopolamine prior to training significantly impairs the acquisition of both contextual and cued fear conditioning in a dose-dependent manner. In stark contrast, This compound has no significant effect on the acquisition of conditioned fear, even at comparable doses. This strongly indicates that the memory-impairing effects of scopolamine are due to its action on central cholinergic pathways.
| Drug | Dose (mg/kg, i.p.) | Effect on Contextual Fear Conditioning | Effect on Cued Fear Conditioning | Reference |
| (-)-Scopolamine | 0.1 - 1.0 | Significant impairment | Significant impairment | (--INVALID-LINK--) |
| This compound | 1.0 | No significant effect | No significant effect | (--INVALID-LINK--) |
Experimental Protocol: Auditory-Cue Fear Conditioning
This protocol provides a generalized framework for comparing the effects of (-)-Scopolamine and this compound on fear memory.
1. Animals and Housing:
-
Male Long-Evans rats (2-3 months old) are individually housed with ad libitum access to food and water.
-
The colony is maintained on a 12:12 hour light-dark cycle.
-
Animals are handled for several days prior to the experiment to acclimate them to the researcher.
2. Apparatus:
-
A set of conditioning chambers equipped with a grid floor for shock delivery, a speaker for auditory cue presentation, and a video camera for recording behavior.
-
A separate, distinct context is used for testing cued fear to minimize contextual influences.
3. Drug Preparation and Administration:
-
(-)-Scopolamine hydrobromide and this compound are dissolved in sterile saline.
-
Drugs or vehicle (saline) are administered via intraperitoneal (i.p.) injection 20-30 minutes before the training session.
4. Experimental Procedure:
-
Habituation: On day 1, rats are placed in the conditioning chambers for a short period to acclimate.
-
Training: On day 2, following drug or vehicle administration, rats are placed in the chambers. After a baseline period, they are presented with an auditory cue (e.g., a 30-second tone) that co-terminates with a mild footshock (e.g., 0.5 mA for 2 seconds). This pairing is typically repeated 2-3 times.
-
Cued Fear Testing: On day 3, rats are placed in the novel context. After a baseline period, the auditory cue is presented without the shock. Freezing behavior is scored during the cue presentation.
5. Data Analysis:
-
Freezing behavior is scored by a trained observer blind to the experimental conditions, or by automated software.
-
The percentage of time spent freezing during the auditory cue is calculated.
-
Statistical analysis (e.g., ANOVA) is used to compare freezing levels between the different treatment groups.
Caption: Experimental workflow for auditory-cue fear conditioning.
Peripheral Effects: Unmasking the Autonomic Actions
By using this compound, researchers can isolate and study the peripheral effects of muscarinic antagonism without the confounding influence of CNS activity. These effects are primarily mediated by the parasympathetic nervous system.
Salivation
Muscarinic receptors in the salivary glands are highly sensitive to anticholinergic drugs. Blockade of these receptors leads to a reduction in saliva production, resulting in dry mouth (xerostomia). Both (-)-Scopolamine and this compound are potent inhibitors of salivation.
| Drug | Effect on Salivation |
| (-)-Scopolamine | Potent reduction |
| This compound | Potent reduction |
Cardiovascular Effects
The effects of scopolamine on the cardiovascular system can be complex. At therapeutic doses, scopolamine can cause an initial slowing of the heart rate (bradycardia), followed by an increase (tachycardia) as the dose increases. The initial bradycardia is thought to be a central effect, while the tachycardia is due to the blockade of muscarinic receptors on the sinoatrial node of the heart. This compound, lacking central effects, primarily produces tachycardia.
Gastrointestinal Motility
Muscarinic receptor antagonism in the gastrointestinal tract reduces smooth muscle tone and motility, leading to delayed gastric emptying and constipation. This is a prominent peripheral effect of both compounds.
Summary and Conclusion
(-)-Scopolamine and this compound are powerful tools for dissecting the roles of central and peripheral cholinergic systems. Their differential ability to cross the blood-brain barrier allows for a clear delineation of effects.
-
For studying central cholinergic functions such as learning, memory, and attention, (-)-Scopolamine is the agent of choice, with this compound serving as an essential negative control to rule out peripheral contributions to observed behavioral changes.
-
For investigating peripheral muscarinic receptor functions in systems like the salivary glands, heart, and gastrointestinal tract, this compound allows for targeted blockade without the confounding sedative and cognitive effects of its parent compound.
By employing these compounds in a comparative manner, researchers can achieve a more nuanced and accurate understanding of the multifaceted roles of the cholinergic system in physiology and pharmacology.
How to perform a dose-response curve for (-)-Scopolamine methyl bromide
An In-Depth Guide to Performing a Dose-Response Analysis for (-)-Scopolamine Methyl Bromide: A Comparative Approach
Introduction: Characterizing Muscarinic Antagonism
This compound, also known as methscopolamine bromide, is a peripherally acting competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] As a quaternary ammonium compound, its positively charged nitrogen atom significantly limits its ability to cross the blood-brain barrier.[3] This property makes it a valuable tool for researchers aiming to isolate and study the peripheral effects of muscarinic blockade without the confounding central nervous system effects associated with its tertiary amine parent compound, scopolamine.[3][4]
This guide provides a comprehensive framework for performing a dose-response analysis of this compound. We will detail the experimental workflow, explain the theoretical underpinnings of the analysis, and compare its pharmacological profile to other key muscarinic antagonists. The focus is not merely on the protocol but on the rationale, ensuring a robust and self-validating experimental design.
Mechanism of Action: Competitive Antagonism at Muscarinic Receptors
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system and various other tissues.[5][6] They are classified into five subtypes (M1-M5). This compound functions by competing with acetylcholine for the same binding site on these receptors.[7][8] By occupying the receptor without activating it, it prevents the endogenous ligand from binding and initiating a downstream signaling cascade. This competitive interaction is reversible and can be overcome by increasing the concentration of an agonist.[9]
The specific signaling pathway depends on the receptor subtype. M1, M3, and M5 receptors typically couple to Gq proteins, leading to an increase in intracellular calcium, while M2 and M4 receptors couple to Gi, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP).[5]
Figure 1: Signaling pathways for M3 and M2 muscarinic receptors.
Experimental Protocol: Functional Characterization via Schild Analysis
To quantify the potency of a competitive antagonist like this compound, a Schild analysis is the gold standard.[10][11] This method determines the antagonist's affinity (expressed as a pA₂ value) by measuring the extent to which it shifts the dose-response curve of an agonist to the right. A true competitive antagonist will cause a parallel shift without reducing the maximum possible response.[9]
The following protocol outlines a calcium flux assay for characterizing antagonists at the M3 receptor, a common target in peripheral tissues.
Materials
-
Cell Line: HEK293 or CHO cells stably expressing the human M3 muscarinic receptor.
-
Agonist: Carbachol or Acetylcholine.
-
Antagonist: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent no-wash calcium assay kit.[12]
-
Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FlexStation or FDSS).
Step-by-Step Methodology
-
Cell Culture and Plating:
-
Culture the M3-expressing cells according to standard protocols.
-
Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution in assay buffer according to the manufacturer's instructions.[12]
-
Remove the culture medium from the wells and add the dye solution.
-
Incubate the plate at 37°C for 60 minutes to allow for dye uptake. Rationale: This allows the AM ester form of the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator in the cytoplasm.
-
-
Compound Preparation:
-
Agonist Plate: Prepare a 10-point serial dilution of Carbachol in assay buffer at 5x the final desired concentration. Include a "buffer only" control.
-
Antagonist Pre-incubation: Prepare serial dilutions of this compound in assay buffer. It is crucial to test a wide range of concentrations (e.g., 0.1 nM to 1 µM). Add the antagonist solutions to the cell plate after dye loading and incubate for 15-30 minutes at 37°C. Rationale: This pre-incubation period allows the antagonist to reach binding equilibrium with the receptors before the agonist is introduced.[13]
-
-
Data Acquisition:
-
Place the cell plate into the fluorescence plate reader, which is pre-set to the correct excitation and emission wavelengths for the dye.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Using the instrument's liquid handler, add the Carbachol dilutions from the agonist plate to the cell plate.
-
Immediately begin recording the fluorescence signal for an additional 60-90 seconds to capture the peak response.[5]
-
Figure 2: Experimental workflow for a Schild analysis using a calcium flux assay.
Data Analysis
-
Generate Dose-Response Curves: For each concentration of this compound, plot the peak fluorescence response against the logarithm of the Carbachol concentration. Fit the data using a four-parameter logistic equation to determine the EC₅₀ value (the agonist concentration that produces 50% of the maximal response).[5]
-
Calculate Dose Ratios (DR): The dose ratio is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist. Calculate a DR for each antagonist concentration.
-
DR = (EC₅₀ with antagonist) / (EC₅₀ without antagonist)
-
-
Construct the Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.[14]
-
Determine pA₂ and Slope: Perform a linear regression on the Schild plot.[11]
-
pA₂: The x-intercept of the regression line is the pA₂ value. This represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in agonist concentration to produce the original response. It is a measure of the antagonist's affinity.[15]
-
Slope: For a truly competitive antagonist, the slope of the Schild plot should be approximately 1.0.[10] A slope significantly different from 1.0 may indicate non-competitive antagonism or other complex interactions.[10][14]
-
Comparative Analysis: this compound vs. Alternatives
The choice of a muscarinic antagonist in research depends on the specific scientific question, particularly concerning receptor subtype selectivity and central versus peripheral effects.
| Antagonist | Chemical Class | Key Characteristics | Typical pA₂ / pKi (M3 Receptor) |
| This compound | Quaternary Amine | Peripherally restricted, non-selective muscarinic antagonist.[3] | ~9.0 - 9.5 |
| Atropine | Tertiary Amine | Non-selective, readily crosses the blood-brain barrier.[6][16] | ~8.9 - 9.2[17][18] |
| Glycopyrrolate | Quaternary Amine | Peripherally restricted, often used as a clinical alternative to reduce secretions with fewer CNS side effects.[19][20] | ~8.8 - 9.3 |
| Darifenacin | Tertiary Amine | M3 selective antagonist, used clinically for overactive bladder.[6][17] | ~8.8 (M3) vs. ~7.7 (M2)[17] |
| Oxybutynin | Tertiary Amine | Largely non-selective, crosses the blood-brain barrier.[17] | ~8.5 - 8.8 |
Note: pA₂ and pKi values are logarithmic and can vary based on the tissue, cell line, and specific assay conditions used.
Discussion of Alternatives:
-
Atropine: As the prototypical non-selective muscarinic antagonist, atropine serves as a fundamental reference compound.[6] However, its ability to cross the blood-brain barrier makes it unsuitable for studies aiming to isolate peripheral mechanisms.
-
Glycopyrrolate: Like scopolamine methyl bromide, glycopyrrolate is a quaternary amine with limited CNS penetration.[19] Studies often show similar efficacy in reducing secretions, making it a direct and relevant comparator for peripheral actions.[19][20]
-
Darifenacin: This compound offers an example of a subtype-selective antagonist. Comparing the effects of a non-selective antagonist like scopolamine methyl bromide to a selective one like darifenacin can help elucidate the specific role of the M3 receptor in a given physiological response.[17]
Conclusion
Performing a dose-response curve for this compound using a Schild analysis provides a robust and quantitative measure of its potency as a competitive muscarinic antagonist. Its key feature—limited CNS penetration—makes it an invaluable tool for differentiating peripheral from central cholinergic effects. By comparing its performance against other antagonists with varying properties, such as atropine (non-selective, CNS-penetrant), glycopyrrolate (non-selective, peripheral), and darifenacin (M3-selective), researchers can precisely dissect the roles of muscarinic receptor subtypes in their system of interest.
References
- 1. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]
- 2. This compound = 98 HPLC, powder 155-41-9 [sigmaaldrich.com]
- 3. What is the mechanism of Methscopolamine Bromide? [synapse.patsnap.com]
- 4. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Muscarinic Receptor Agonists and Antagonists [mdpi.com]
- 7. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 11. Schild equation - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. SPIKESfunc [spikesfunc.github.io]
- 16. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 17. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. droracle.ai [droracle.ai]
A Comparative Guide to the Efficacy of (-)-Scopolamine Methyl Bromide and N-Methylscopolamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Differentiating Quaternary Ammonium Derivatives of Scopolamine
(-)-Scopolamine, a naturally occurring tropane alkaloid, is a well-established non-selective muscarinic acetylcholine receptor antagonist.[1][2] Its clinical utility, however, is often limited by its ability to cross the blood-brain barrier (BBB), leading to central nervous system (CNS) side effects such as drowsiness, confusion, and hallucinations.[1][3] To mitigate these effects while retaining peripheral activity, quaternary ammonium derivatives were developed. This guide focuses on two such derivatives: (-)-Scopolamine methyl bromide and N-methylscopolamine (also known as methscopolamine).
Both compounds are synthesized by the methylation of the tertiary amine in the scopolamine molecule, resulting in a permanently charged quaternary ammonium cation.[4] This structural modification significantly reduces lipid solubility and, consequently, the ability to penetrate the BBB.[5][6] While often used interchangeably in literature, subtle differences in their pharmacological profiles warrant a detailed comparative analysis for precise experimental design and therapeutic application.
Mechanism of Action: Competitive Antagonism at Muscarinic Receptors
Both this compound and N-methylscopolamine exert their effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[4][7] They compete with the endogenous neurotransmitter, acetylcholine (ACh), for binding to these G-protein coupled receptors, thereby inhibiting parasympathetic nerve stimulation. There are five known subtypes of muscarinic receptors (M1-M5), and the affinity of an antagonist for these subtypes determines its tissue-specific effects.
Caption: Competitive antagonism at the muscarinic receptor.
Comparative Efficacy: A Data-Driven Analysis
The true differentiation between these two compounds lies in their quantitative pharmacological parameters. This section presents a comparative analysis based on receptor binding affinity, functional antagonist potency, and pharmacokinetic profiles.
Muscarinic Receptor Binding Affinity
| Receptor Subtype | N-methylscopolamine Ki (nM) | This compound Ki (nM) |
| M1 | ~0.6[10] | Data not available in direct comparison |
| M2 | ~0.13[9] | Data not available in direct comparison |
| M3 | Data not available in direct comparison | Data not available in direct comparison |
| M4 | Data not available in direct comparison | Data not available in direct comparison |
| M5 | Data not available in direct comparison | Data not available in direct comparison |
Note: The table above highlights the need for further direct comparative studies. The provided Ki values for N-methylscopolamine are from studies using [3H]N-methylscopolamine as the radioligand.
Functional Antagonist Potency
Isolated tissue bath assays provide a measure of the functional consequence of receptor binding. The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency. Studies on the guinea pig ileum, a classic model for studying M3 muscarinic receptor-mediated smooth muscle contraction, have provided valuable comparative data.
| Compound | pA2 Value (Guinea Pig Ileum) |
| N-methylscopolamine | 10.47 ± 0.10[12] |
| (-)-Scopolamine | Not significantly different from N-methylscopolamine[13] |
These findings suggest that both compounds exhibit high and comparable antagonist potency at the M3 receptors in the guinea pig ileum.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which in turn influences its onset, duration of action, and potential for side effects. The key differentiator between this compound and N-methylscopolamine is their quaternary ammonium structure, which significantly impacts their pharmacokinetic profiles, particularly their ability to cross the blood-brain barrier.
| Parameter | (-)-Scopolamine | N-methylscopolamine |
| Bioavailability (Oral) | 20-40%[2] | Poor and unreliable |
| Elimination Half-life | ~5 hours[2] | 3-4 hours[4][14] |
| Metabolism | Primarily hepatic (CYP3A4)[2] | Limited data available |
| Excretion | Renal[2] | Limited data available |
| Blood-Brain Barrier Permeability | Readily crosses[1][3] | Poorly crosses[5][6] |
The poor oral bioavailability of N-methylscopolamine is a critical consideration for its clinical use, which is primarily as an adjunctive therapy for peptic ulcers.[4][14]
Experimental Protocols
To facilitate further research and direct comparison, this section outlines the methodologies for key experiments used to characterize and compare these compounds.
Radioligand Binding Assay for Muscarinic Receptors
This protocol determines the binding affinity (Ki) of the test compounds for the five human muscarinic receptor subtypes.
Caption: Workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the desired muscarinic receptor subtype in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the pellet in fresh buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine), and a range of concentrations of the unlabeled test compound (this compound or N-methylscopolamine).
-
Equilibration: Incubate the mixture at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Tissue Bath Assay for Functional Antagonism
This protocol determines the functional potency (pA2) of the antagonists in a physiological setting.
Caption: Workflow for an isolated tissue bath assay.
Step-by-Step Methodology:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the tissue and prepare a longitudinal muscle-myenteric plexus preparation.
-
Mounting: Mount the tissue strip in a heated (37°C) organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
Transducer Connection: Connect one end of the tissue to a fixed point and the other to an isometric force transducer to record muscle contractions.
-
Equilibration: Allow the tissue to equilibrate for a period under a slight resting tension until a stable baseline is achieved.
-
Control Agonist Response: Generate a cumulative concentration-response curve to a standard muscarinic agonist (e.g., carbachol or acetylcholine) to establish the control response.
-
Antagonist Incubation: After washing the tissue and allowing it to return to baseline, add a known concentration of the antagonist (this compound or N-methylscopolamine) to the bath and incubate for a predetermined time.
-
Agonist Response in Presence of Antagonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve to the agonist.
-
Repeat: Repeat steps 6 and 7 with increasing concentrations of the antagonist.
-
Data Analysis: Measure the magnitude of the rightward shift of the agonist concentration-response curves caused by the antagonist. Calculate the dose ratio for each antagonist concentration.
-
Schild Plot and pA2 Determination: Construct a Schild plot by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value.
Summary and Conclusion
This compound and N-methylscopolamine are both potent peripheral muscarinic receptor antagonists. Their key shared feature is a quaternary ammonium structure that significantly limits their entry into the central nervous system, thereby reducing the CNS side effects associated with their parent compound, scopolamine.
While they exhibit similar high antagonist potency at peripheral M3 muscarinic receptors, as demonstrated in guinea pig ileum studies, a comprehensive comparison of their binding affinities across all five muscarinic receptor subtypes is an area that warrants further investigation. The available pharmacokinetic data highlights the poor and unreliable oral absorption of N-methylscopolamine, a factor that has influenced its clinical application.
For researchers and drug development professionals, the choice between these two compounds should be guided by the specific experimental or therapeutic goals. The detailed experimental protocols provided in this guide offer a framework for conducting direct comparative studies to further elucidate the subtle but potentially significant differences in their pharmacological profiles.
References
- 1. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scopolamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]
- 5. Blood-brain barrier and electromagnetic fields: effects of scopolamine methylbromide on working memory after whole-body exposure to 2.45 GHz microwaves in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound = 98 HPLC, powder 155-41-9 [sigmaaldrich.com]
- 8. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic studies of [3H]-N-methylscopolamine binding to muscarinic receptors in the rat central nervous system: evidence for the existence of three classes of binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ANTAGONIST DISCRIMINATION BETWEEN GANGLIONIC AND ILEAL MUSCARINIC RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of affinities of muscarinic antagonists to pre- and postjunctional receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdwiki.org [mdwiki.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for (-)-Scopolamine Methyl Bromide Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantification of (-)-Scopolamine methyl bromide, also known as Hyoscine butylbromide, a widely used anticholinergic agent.
Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering insights honed from years of field experience. We will explore and contrast three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible Spectrophotometry. Each method is presented with a self-validating framework, grounded in authoritative standards from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).
Introduction to this compound and the Imperative for Validated Quantification
This compound is a quaternary ammonium compound derived from scopolamine. It acts as a competitive antagonist of muscarinic acetylcholine receptors, leading to its frequent use as an antispasmodic to treat abdominal pain and cramping. Ensuring the correct dosage and purity of this compound in pharmaceutical formulations is critical for patient safety and therapeutic efficacy.
An analytical method is not merely a procedure; it is a system that must be proven "fit for purpose." Method validation provides documented evidence that the procedure is suitable for its intended use, a non-negotiable requirement of regulatory bodies worldwide.[1] This guide will dissect the validation parameters for each technique, providing a clear comparison of their performance.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a robust and widely used technique for the separation, identification, and quantification of compounds.[1] Its versatility and reliability make it a staple in quality control laboratories.
The ‘Why’ Behind the HPLC Method for this compound
The selection of an HPLC method for a quaternary ammonium compound like this compound is deliberate. Its non-volatile and polar nature makes it an ideal candidate for reversed-phase HPLC.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is a common first choice for the separation of moderately polar to non-polar compounds.[2] The long alkyl chains of the C18 stationary phase provide sufficient hydrophobic interaction with the scopolamine molecule, leading to good retention and separation from potential impurities.
-
Mobile Phase Optimization: As a basic compound, scopolamine can exhibit poor peak shape (tailing) on silica-based columns due to interactions with residual silanol groups.[3] To mitigate this, the mobile phase composition is critical. The use of a buffer, such as ammonium acetate or phosphate, helps to maintain a consistent pH and suppress the ionization of silanol groups.[4] The addition of an organic modifier like acetonitrile or methanol is used to control the elution strength and achieve a reasonable retention time.[4] The pH of the mobile phase is also a crucial parameter to control the ionization state of the analyte for optimal retention and peak shape.[5]
Experimental Protocol: A Validated Stability-Indicating HPLC Method
This protocol is a synthesis of established methods for the quantification of scopolamine and its related substances.[6][7]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: Inertsil ODS-3V C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., pH 5.5) and an organic modifier (e.g., a combination of acetonitrile and methanol).[7]
-
Flow Rate: 0.7 - 1.0 mL/min.
-
Column Temperature: 45 °C.[7]
-
Detection Wavelength: 210 nm.[7]
-
Injection Volume: 10-20 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
Visualization of the HPLC Method Validation Workflow
Caption: HPLC Method Validation Workflow.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): The Pinnacle of Sensitivity and Specificity
UPLC-MS/MS offers significant advantages over traditional HPLC, primarily in terms of speed, resolution, and sensitivity.[8] By utilizing smaller particle size columns (typically <2 µm), UPLC systems can operate at higher pressures, leading to faster separations and narrower peaks.[8] The coupling with a tandem mass spectrometer provides unparalleled selectivity and sensitivity, making it ideal for bioanalysis and trace-level quantification.
The Rationale for Employing UPLC-MS/MS
The choice of UPLC-MS/MS is often driven by the need for high throughput and the analysis of complex matrices, such as plasma or urine.[9]
-
Enhanced Speed and Resolution: The smaller particle size of UPLC columns leads to a significant reduction in analysis time, often by a factor of up to 10 compared to HPLC, without compromising resolution.[8] This is a major advantage in high-throughput screening environments.
-
Superior Sensitivity: The narrower peaks generated by UPLC result in a higher signal-to-noise ratio, leading to lower limits of detection (LOD) and quantification (LOQ).[10]
-
Unmatched Specificity: Tandem mass spectrometry (MS/MS) provides an extra dimension of selectivity. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), interferences from the sample matrix can be virtually eliminated.[11]
Experimental Protocol: A Validated UPLC-MS/MS Method
This protocol is based on established methods for the determination of scopolamine butylbromide in biological fluids.[11][12]
Instrumentation:
-
UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Acquity UPLC BEH C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm).[12]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 5 mM ammonium acetate with 0.1% formic acid) and an organic phase (e.g., acetonitrile).[11][12] The use of volatile buffers like ammonium formate/formic acid is crucial for MS compatibility.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: For this compound, a common transition is m/z 360.6 → 102.5.[11] An internal standard is typically used for robust quantification.
Sample Preparation (for biological samples):
-
Protein Precipitation: A simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[12]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): More selective methods to remove interferences and concentrate the analyte.
Visualization of the UPLC-MS/MS Bioanalytical Workflow
Caption: UPLC-MS/MS Bioanalytical Workflow.
UV-Visible Spectrophotometry: A Simple and Cost-Effective Alternative
UV-Visible spectrophotometry is a less sophisticated but often adequate technique for the quantification of APIs in simple formulations. The method is based on the principle that a substance absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration (Beer-Lambert Law).
The Rationale for a Spectrophotometric Approach
The primary advantages of UV-Visible spectrophotometry are its simplicity, speed, and low cost.[13] For routine quality control of finished products where the matrix is well-defined and potential interferences are known to be absent, this technique can be a highly efficient choice.
-
Simplicity and Speed: The analysis involves simple dilution of the sample and measurement of absorbance, making it much faster than chromatographic methods.
-
Cost-Effectiveness: The instrumentation is significantly less expensive to purchase and maintain compared to HPLC and UPLC-MS/MS systems.
Experimental Protocol: A Validated UV-Visible Spectrophotometric Method
This protocol is based on a method developed for the determination of Hyoscine Butylbromide.[12][13]
Instrumentation:
-
Double beam UV-Visible spectrophotometer.
Methodology:
-
Solvent Selection: A suitable solvent in which the drug is soluble and stable, and that does not absorb in the same region as the analyte (e.g., methanol or dilute acid).
-
Determination of λmax: Scan a solution of this compound across the UV-Visible spectrum to determine the wavelength of maximum absorbance (λmax).
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard in the chosen solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution.
-
Sample Solution: Prepare the sample solution to a concentration that falls within the linear range of the calibration curve.
-
-
Measurement: Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.
Visualization of the Spectrophotometric Quantification Process
Caption: UV-Vis Spectrophotometric Quantification Process.
Comparative Analysis of Validated Methods
The choice of an analytical method is a balance of performance, cost, and the specific requirements of the analysis. The following tables summarize the typical performance characteristics of the three discussed methods for the quantification of this compound, based on data from the cited literature.
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV | UPLC-MS/MS | UV-Visible Spectrophotometry |
| Specificity | High (with forced degradation) | Very High (MRM) | Low to Moderate |
| Sensitivity (Typical LOQ) | ~µg/mL range | pg/mL to ng/mL range[12] | ~µg/mL range[14] |
| Analysis Time per Sample | 10-20 minutes | 2-5 minutes[11] | < 1 minute |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 15% (bioanalytical) | < 2% |
| Accuracy (% Recovery) | 98-102% | 85-115% (bioanalytical) | 98-102% |
| Cost (Initial & Running) | Moderate | High | Low |
Table 2: Summary of Typical Validation Data
| Validation Parameter | HPLC-UV | UPLC-MS/MS | UV-Visible Spectrophotometry |
| Linearity Range | 1-50 µg/mL | 0.03-10 ng/mL[9] | 8-70 µg/mL[14] |
| Accuracy (% Recovery) | 99.5 - 101.5% | 96.89 - 110.53%[15] | 99.0 - 101.0% |
| Precision (%RSD) | < 1.5% | < 10.46%[15] | < 1.8% |
| LOD | ~0.1 µg/mL | ~0.01 ng/mL | ~2 µg/mL |
| LOQ | ~0.3 µg/mL | 0.03 ng/mL[9] | ~8 µg/mL[14] |
Conclusion: Selecting the Optimal Method for Your Application
The validation of an analytical method is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. This guide has provided a comparative overview of three distinct yet powerful techniques for the quantification of this compound.
-
HPLC-UV stands as the robust and reliable choice for routine quality control of bulk drug and finished products, offering a good balance of performance and cost. Its ability to be validated as a stability-indicating method is a key advantage.
-
UPLC-MS/MS is the undisputed champion of sensitivity and specificity, making it the essential tool for bioanalytical studies, such as pharmacokinetics, and for the detection of trace-level impurities. The speed of analysis also lends itself to high-throughput environments.
-
UV-Visible Spectrophotometry offers a simple, rapid, and economical solution for the assay of this compound in simple formulations where specificity is not a major concern.
Ultimately, the selection of the most appropriate method depends on a thorough understanding of the analytical requirements, regulatory expectations, and available resources. By leveraging the insights and data presented in this guide, researchers and scientists can make informed decisions to ensure the integrity of their analytical results.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. postnova.com [postnova.com]
- 3. scopolamine and metamizole - Chromatography Forum [chromforum.org]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. mastelf.com [mastelf.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma: application to a bioequivalence study. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a liquid chromatographic/tandem mass spectrometric method for the determination of scopolamine butylbromide in human plasma: application of the method to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrevlett.com [chemrevlett.com]
- 13. Spectrophotometric determination of hyoscine butylbromide and famciclovir in pure form and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Green Validated TLC and UV Spectrometric Techniques for Hyoscine Butylbromide and Ketoprofen Determination in Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Replicating Published Results Using (-)-Scopolamine Methyl Bromide
This guide provides an in-depth comparison and practical framework for researchers utilizing (-)-Scopolamine methyl bromide, also known as methscopolamine bromide[1], in the replication of preclinical cognitive impairment models. We will move beyond simple protocol recitation to explore the causal mechanisms, critical experimental variables, and self-validating designs necessary to ensure the trustworthiness and reproducibility of your findings. In an era where the "reproducibility crisis" is a significant concern, particularly in neuroscience, rigorous and transparent methodology is paramount.[2][3][4][5][6][7][8] This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently replicate and build upon published work.
The Cholinergic System and the Role of Scopolamine
The neurotransmitter acetylcholine (ACh) is fundamental to cognitive functions, including learning and memory.[9] It exerts its effects by binding to two major classes of receptors: nicotinic and muscarinic acetylcholine receptors (mAChRs).[10] The scopolamine-induced amnesia model is predicated on the "cholinergic hypothesis" of memory dysfunction, which posits that a deficit in cholinergic signaling underlies cognitive decline.
(-)-Scopolamine is a potent, competitive, and non-selective muscarinic receptor antagonist.[11][12] By blocking mAChRs, it prevents acetylcholine from binding, thereby disrupting normal cholinergic transmission and inducing transient cognitive deficits. This makes it an invaluable tool for creating animal models that mimic certain aspects of diseases like Alzheimer's.[9][12]
Mechanism of Action: Muscarinic Receptor Antagonism
Muscarinic receptors are G protein-coupled receptors (GPCRs) that, upon activation by ACh, trigger intracellular signaling cascades.[13][14] There are five subtypes (M1-M5) which couple to different G-proteins to produce varied cellular responses.[15] For instance, M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C, while M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase.[15] Scopolamine broadly blocks these pathways, leading to widespread disruption of parasympathetic functions and central cognitive processes.[11]
Caption: Antagonistic action of Scopolamine at the muscarinic acetylcholine receptor.
The Critical Distinction: this compound vs. Hydrobromide
Successful replication hinges on using the correct tool for the question at hand. While both are scopolamine salts, their utility in research is vastly different due to a single chemical modification.
-
(-)-Scopolamine Hydrobromide: This is the tertiary amine salt. It is lipid-soluble and readily crosses the blood-brain barrier (BBB). This property allows it to act on both central (CNS) and peripheral nervous systems, making it the standard choice for inducing cognitive deficits in animal models.[12][16]
-
This compound: This is a quaternary ammonium salt.[17][18] The addition of a methyl group gives it a permanent positive charge, which severely restricts its ability to cross the BBB.[18] Consequently, its actions are largely confined to the peripheral nervous system.[16][19]
This distinction is not trivial; it is the very basis for experimental control. When a study investigates the central effects of a compound that also has peripheral cholinergic activity, this compound is the ideal control. It allows researchers to induce the same peripheral side effects (e.g., changes in salivation, gastrointestinal motility) as the centrally-acting agent without confounding the cognitive data.[20]
| Feature | (-)-Scopolamine Hydrobromide | This compound | Rationale for Choice |
| Chemical Structure | Tertiary Amine Salt | Quaternary Ammonium Salt[17] | The quaternary structure is key to its peripheral action. |
| Blood-Brain Barrier | Readily Crosses | Does Not Readily Cross[18] | This dictates the primary site of action. |
| Primary Site of Action | Central & Peripheral | Primarily Peripheral[16] | Isolate central vs. peripheral effects. |
| Primary Research Use | Induce cognitive impairment[9] | Control for peripheral muscarinic effects[20] | Ensure cognitive effects are not due to peripheral discomfort or side effects. |
| CAS Number | 114-49-8 (hydrobromide) | 155-41-9[1][21] | Use the correct identifier when ordering. |
Table 1: Comparative properties of Scopolamine Hydrobromide and Methyl Bromide.
A Framework for Rigorous Replication
Replicating a published finding is not merely about repeating steps; it's about validating a scientific claim.[2][3] This requires a meticulously planned experimental design that anticipates variables and incorporates controls.
Experimental Workflow for a Scopolamine Replication Study
A robust replication study follows a logical progression from animal preparation to data interpretation. Key decision points include the duration of acclimatization, the establishment of baseline performance, the timing of drug administration relative to testing, and the inclusion of all necessary control groups.
Caption: A workflow incorporating randomization, blinding, and appropriate controls.
Detailed Experimental Protocol: Scopolamine-Induced Deficit in the Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents. It leverages their innate tendency to explore novel objects more than familiar ones.[22][23]
Objective: To validate the replication of scopolamine-induced recognition memory impairment.
Materials:
-
Animals: Male C57BL/6 mice (8-10 weeks old)[24]
-
Apparatus: Open field arena (e.g., 40x40x40 cm), non-porous and uniformly colored.
-
Objects: Two sets of identical objects (e.g., two small glass bottles, two metal cubes). Objects should be heavy enough not to be displaced by the mice and have no innate rewarding or aversive properties.
-
Reagents:
-
(-)-Scopolamine hydrobromide (for impairment model)
-
This compound (for peripheral control, if needed)
-
Vehicle (e.g., 0.9% sterile saline)
-
70% Ethanol for cleaning
-
Procedure:
-
Habituation (Day 1-2):
-
Handle mice for 5 minutes each day to acclimate them to the experimenter.
-
Place each mouse individually into the empty open field arena for 10 minutes to allow free exploration. This reduces anxiety and novelty-induced locomotor activity during testing.
-
-
Training/Acquisition Phase (Day 3):
-
Causality: This phase establishes the memory of the "familiar" objects.
-
30 minutes prior to the training phase, administer the assigned treatment via intraperitoneal (i.p.) injection. This timing is critical to ensure the drug is active during memory encoding.
-
Place two identical objects (A1 and A2) in opposite corners of the arena.
-
Place a mouse into the arena, facing the wall away from the objects, and allow it to explore for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the nose pointing at the object within a 2 cm distance.
-
Return the mouse to its home cage. Thoroughly clean the arena and objects with 70% ethanol to remove olfactory cues.
-
-
Testing/Retention Phase (Day 3, after retention interval):
-
Causality: This phase tests the mouse's ability to recall the familiar object and differentiate it from a novel one. A healthy mouse will spend more time with the novel object.
-
After a retention interval (e.g., 1 hour or 24 hours), place one of the familiar objects (A) and one novel object (B) in the same locations.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
Trustworthiness: The experimenter scoring the video should be blind to the treatment groups to prevent bias.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : DI = (T_novel - T_familiar) / (T_novel + T_familiar).
-
A positive DI indicates a preference for the novel object (memory intact). A DI around zero indicates no preference (memory impaired).
-
Analyze data using an appropriate statistical test (e.g., t-test to compare Scopolamine vs. Vehicle, or ANOVA for multiple groups). The statistical plan should be pre-specified.[2][3]
-
Comparative Published Data
To successfully replicate a study, it is crucial to understand the landscape of existing data. Doses and outcomes can vary based on the specific animal strain, age, and behavioral paradigm used.
| Study (Reference) | Animal Model | Scopolamine Salt & Dose (Route) | Behavioral Assay | Key Finding on Cognitive Impairment |
| Yadang et al., 2020[22][25] | Mice | Hydrobromide; 1 mg/kg (i.p.) | T-Maze, NOR | Significant decrease in time exploring novel object and time in preferred T-maze arm. |
| Lee et al., 2018[26] | Mice | Hydrobromide; (not specified) | T-Maze, NOR, Morris Water Maze | Impaired spatial cognitive ability and recognition memory. |
| Tchekalarova et al., 2024[23] | Wistar Rats | Hydrobromide; (not specified) | NOR, T-Maze | Impaired object recognition memory and increased locomotor activity. |
| Lenz et al., 2011[27] | Rats | Hydrobromide; 0.3 mg/kg | Water Maze, T-Maze | Significantly impaired performance on the water maze. |
| Giridharan et al., 2023[24] | C57BL/6 Mice | Hydrobromide; 1 mg/kg (i.p.) | Y-Maze, NOR | Induced deficits in discriminative and spatial memory. |
Table 2: Summary of selected published data from scopolamine-induced cognitive impairment models.
Conclusion: Upholding Scientific Integrity in Replication
Replicating published findings using tools like this compound is a cornerstone of the scientific process. Success requires more than just following a recipe; it demands a deep understanding of the pharmacology of the tools, the rationale behind the experimental design, and an unwavering commitment to rigorous, unbiased methodology.
By understanding the critical difference between the hydrobromide and methyl bromide salts, researchers can design experiments that precisely dissect central from peripheral effects. By implementing self-validating protocols that include randomization, blinding, and all necessary controls, the resulting data becomes trustworthy and contributes meaningfully to the scientific record.[28][29] This approach not only enhances the likelihood of successful replication but also strengthens the foundation upon which future discoveries are built, directly addressing the challenges of reproducibility in modern biomedical research.[6][7]
References
- 1. scbt.com [scbt.com]
- 2. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The “Replication Crisis” in Neuroscience: What's the Path Forward? — BrainPost | Easy-to-read summaries of the latest neuroscience publications [brainpost.co]
- 5. Stats Study Reveals Reason for Replication Crisis in Neuroscience | Technology Networks [technologynetworks.com]
- 6. Frontiers | Editorial: Reproducibility in neuroscience [frontiersin.org]
- 7. trilogywriting.com [trilogywriting.com]
- 8. Tackling the reproducibility crisis in neuroscience | eLife Science Digests | eLife [elifesciences.org]
- 9. criver.com [criver.com]
- 10. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 11. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 12. Scopolamine, a Toxin-Induced Experimental Model, Used for Research in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 14. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Methscopolamine Bromide? [synapse.patsnap.com]
- 19. Effects of scopolamine and methscopolamine on acquisition and retention of rat one-way shuttle box behavior and total brain acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]
- 22. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Scopolamine animal model of memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. The scopolamine model as a pharmacodynamic marker in early drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. rethinkingclinicaltrials.org [rethinkingclinicaltrials.org]
- 29. Principles and Guidelines for Reporting Preclinical Research | Grants & Funding [grants.nih.gov]
A Senior Application Scientist's Guide to Differentiating Central and Peripheral Muscarinic Antagonism: A Comparative Analysis of (-)-Scopolamine Methyl Bromide and Scopolamine Hydrobromide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Two Faces of Scopolamine
Scopolamine, a naturally occurring tropane alkaloid, is a cornerstone tool in neuroscience research. As a non-selective, competitive antagonist of muscarinic acetylcholine receptors (mAChRs), it is widely employed to induce transient cognitive deficits in preclinical and clinical studies, providing a valuable model for dementia and Alzheimer's disease.[1][2][3] However, the utility of scopolamine extends beyond its central nervous system (CNS) effects. Its anticholinergic actions are mediated by two common salt forms: scopolamine hydrobromide and (-)-scopolamine methyl bromide (also known as methscopolamine bromide).
While chemically similar, a subtle structural modification dramatically alters their physiological journey and subsequent behavioral impact. Scopolamine hydrobromide, a tertiary amine, readily traverses the blood-brain barrier (BBB), eliciting a cascade of both central and peripheral effects.[4][5] In contrast, scopolamine methyl bromide is a quaternary ammonium derivative, a structural change that largely confines its action to the periphery.[6][7][8] This guide provides an in-depth comparison of these two compounds, elucidating how their distinct pharmacokinetic profiles translate into divergent behavioral outcomes and underscoring their respective roles as a CNS-active agent and an indispensable peripheral control.
The Decisive Factor: Structure and Blood-Brain Barrier Permeability
The fundamental difference dictating the behavioral profiles of these two compounds lies in their chemical structure and resulting ability to cross the blood-brain barrier.
-
Scopolamine Hydrobromide: As a tertiary amine, it is relatively lipophilic (fat-soluble) at physiological pH. This property allows it to diffuse passively across the lipid-rich endothelial membranes that form the BBB, granting it access to muscarinic receptors within the brain.[5]
-
This compound: The addition of a methyl group to the nitrogen atom creates a quaternary ammonium cation. This imparts a permanent positive charge to the molecule.[7] Charged molecules exhibit poor lipid solubility and are actively repelled by the BBB's tight junctions, severely restricting their passage into the CNS under normal physiological conditions.[6][8][9]
This critical distinction is the causal linchpin for their differing effects; scopolamine hydrobromide acts globally, while scopolamine methyl bromide acts locally in the periphery.
Caption: Structural differences determine BBB permeability and site of action.
Mechanism of Action: A Tale of Two Systems
Both compounds are non-selective antagonists, competitively blocking acetylcholine at muscarinic receptors (subtypes M1-M5).[1][10] The divergence in their behavioral effects is a direct consequence of where these receptors are blocked.
Scopolamine Hydrobromide: The Global Antagonist
By gaining access to the CNS, scopolamine hydrobromide exerts profound effects on both the central and peripheral nervous systems.
-
Central Effects: Blockade of M1 receptors, which are highly expressed in the hippocampus and cortex, disrupts cholinergic neurotransmission essential for cognitive processes. This leads to well-documented impairments in learning, memory formation, and attention.[1][11] At higher doses, it can cause sedation, confusion, and delirium.[1][12]
-
Peripheral Effects: It simultaneously blocks muscarinic receptors throughout the body, causing classic anticholinergic side effects such as dry mouth (salivary glands), blurred vision (ciliary muscle and iris sphincter), reduced gastrointestinal motility, and changes in heart rate.[11][13]
This compound: The Peripheral Specialist
Its action is largely constrained to the peripheral nervous system, making it an invaluable tool for dissecting the systemic versus central effects of muscarinic blockade.
-
Central Effects: At standard experimental doses, it produces no significant cognitive or behavioral effects attributable to CNS action.[14][15][16] This is why it is the ideal negative control in studies investigating the central effects of scopolamine hydrobromide. Some evidence suggests that at very high doses, a small amount may penetrate the BBB and produce behavioral changes, but it is approximately 10 times less potent than the hydrobromide form in this regard.[5]
-
Peripheral Effects: It effectively antagonizes peripheral muscarinic receptors, producing effects like reduced salivation and decreased gastric secretions, similar to the peripheral actions of scopolamine hydrobromide.[17]
Caption: Differential blockade of central and peripheral muscarinic receptors.
Comparative Behavioral Effects: A Summary of Experimental Data
Direct comparative studies consistently highlight the CNS-dependency of cognitive impairments induced by scopolamine. Scopolamine methyl bromide serves to confirm that peripheral side effects alone do not account for these deficits.
| Behavioral Assay | Scopolamine Hydrobromide Effect | This compound Effect | Primary Reference(s) |
| Cognitive & Memory Tasks | |||
| Visual/Auditory Discrimination | Disrupts performance accuracy | Does not disrupt performance accuracy | [14] |
| One-Way Avoidance (Acquisition) | Dose-related impairment of learning | No impairment of learning | [15] |
| Fear Conditioning (Contextual & Cued) | Significantly impairs memory formation | No effect on memory formation | [16] |
| Radial Arm Maze (Working Memory) | Impairs performance | Does not alter performance | [8] |
| Other Behavioral Measures | |||
| Amygdala Kindling Development | Retards the development of seizures | No effect on seizure development | [6] |
| Fixed-Consecutive-Number Task | Decreases response rate and accuracy | Decreases response rate, but accuracy is not dose-dependently affected | [18] |
| Trials Completed (Discrimination Task) | Increases number of uncompleted trials | Also increases number of uncompleted trials | [14] |
Interpretation: The data unequivocally show that the memory-impairing effects of scopolamine are centrally mediated. Scopolamine hydrobromide consistently disrupts performance across a range of cognitive domains.[8][15][16] Scopolamine methyl bromide fails to produce these cognitive deficits, proving that the effects are not due to peripheral malaise.[6][14][16] Interestingly, both drugs can suppress certain behaviors, such as the rate of response or the number of trials completed.[14][18] This suggests that peripheral anticholinergic effects (e.g., dry mouth, blurred vision) can impact motivation or general activity, a critical factor to control for when interpreting behavioral data.
Experimental Protocols for Differentiation
To empirically validate the differential effects of these compounds, specific behavioral paradigms are required. The following are standardized protocols designed to assess cognitive functions known to be sensitive to central cholinergic blockade.
Experimental Workflow: A Validated Approach
A rigorous experimental design is crucial. The use of scopolamine methyl bromide as a control group is not just recommended; it is essential for a valid interpretation of the results.
Caption: A typical workflow for comparing the behavioral effects of the two compounds.
Protocol 1: Morris Water Maze (Spatial Learning and Memory)
-
Rationale: This task assesses hippocampal-dependent spatial navigation, a cognitive function highly sensitive to central M1 receptor antagonism. Scopolamine hydrobromide is expected to impair performance, while the methyl bromide salt should not.
-
Apparatus: A large circular pool (1.5-2.0 m diameter) filled with opaque water. A small escape platform is hidden 1-2 cm below the water surface. Visual cues are placed around the room.
-
Methodology:
-
Habituation: Allow animals to swim freely in the pool for 60 seconds without the platform one day before training.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
Place the animal into the pool facing the wall from one of four quasi-random start positions.
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-20 seconds. If it fails, gently guide it to the platform.
-
Administer Vehicle, Scopolamine HBr (e.g., 0.5 mg/kg, i.p.), or Scopolamine MBr (equimolar dose, i.p.) 30 minutes before the first trial of each day.
-
-
Probe Trial (24 hours after last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool from a novel start position and allow it to swim for 60 seconds. No drug is administered on this day.
-
-
-
Key Metrics:
-
Escape Latency (Acquisition): Time to find the platform.
-
Path Length (Acquisition): Distance traveled to find the platform.
-
Time in Target Quadrant (Probe Trial): A measure of spatial memory retention.
-
Protocol 2: Passive Avoidance Task (Fear-Motivated Memory)
-
Rationale: This task measures fear-motivated, non-spatial memory. It relies on the animal's ability to remember an aversive event. This form of memory consolidation is also disrupted by central cholinergic blockade.
-
Apparatus: A two-chamber box with a light compartment and a dark compartment, connected by a guillotine door. The floor of the dark compartment is a grid capable of delivering a mild foot shock.
-
Methodology:
-
Training (Day 1):
-
Place the animal in the light compartment. After a 10-second acclimation, the guillotine door opens.
-
When the animal fully enters the dark compartment, the door closes, and a brief, mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Administer Vehicle, Scopolamine HBr (e.g., 1.0 mg/kg, i.p.), or Scopolamine MBr (equimolar dose, i.p.) either 30 minutes before training (to test acquisition) or immediately after training (to test consolidation).
-
-
Retention Test (Day 2):
-
Place the animal back in the light compartment. After 10 seconds, the door opens.
-
Record the latency to step through to the dark compartment (step-through latency), up to a maximum of 300-600 seconds. No shock is delivered.
-
-
-
Key Metrics:
-
Step-through Latency: Longer latencies indicate better memory of the aversive event.
-
Conclusion and Strategic Application
The behavioral profiles of this compound and scopolamine hydrobromide are starkly different, a fact dictated by the chemistry of the blood-brain barrier. Scopolamine hydrobromide remains the gold standard for inducing a reversible, pan-muscarinic blockade in the CNS to model cognitive dysfunction.
References
- 1. Scopolamine - Wikipedia [en.wikipedia.org]
- 2. Comparison of the muscarinic antagonist effects of scopolamine and L-687,306 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic Receptor Antagonists in Rats - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. An examination of central actions characteristic of scopolamine: comparison of central and peripheral activity in scopolamine, atropine and some synthetic basic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of scopolamine and methylscopolamine on the performance of a fixed-ratio discrimination in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of central but not peripheral cholinergic receptors retards amygdala kindling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]
- 8. Blood-brain barrier and electromagnetic fields: effects of scopolamine methylbromide on working memory after whole-body exposure to 2.45 GHz microwaves in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 11. Pharmacokinetic–pharmacodynamic relationships of central nervous system effects of scopolamine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Psychomotor, physiological and cognitive effects of scopolamine and ephedrine in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scopolamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The effects of scopolamine and methylscopolamine on visual and auditory discriminations in male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of scopolamine and methscopolamine on acquisition and retention of rat one-way shuttle box behavior and total brain acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Scopolamine administered before and after training impairs both contextual and auditory-cue fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (-)-Scopolamine Methyl Bromide
This document provides a detailed, procedural guide for the safe and compliant disposal of (-)-Scopolamine methyl bromide (also known as Methscopolamine bromide or Hyoscine methyl bromide), a quaternary ammonium compound and muscarinic antagonist used in research. Adherence to these protocols is critical for ensuring personnel safety, protecting environmental health, and maintaining regulatory compliance. The procedures outlined herein are synthesized from authoritative safety data sheets and regulatory standards to provide a self-validating system for waste management in a laboratory setting.
Core Principle: Hazard-Aware Waste Management
This compound is not a benign substance. Its proper disposal is dictated by its distinct toxicological and ecotoxicological profile. The foundational principle of its waste management is to handle it as a hazardous pharmaceutical waste from the point of generation to its final destruction.
Key Hazards:
-
Human Toxicity: The compound is classified as toxic or harmful if swallowed, inhaled, or in contact with skin.[1][2] The primary target organ system is the nervous system.[1]
-
Environmental Toxicity: It is recognized as being very toxic to aquatic life.[2][3][4] Its release into waterways can have significant adverse effects on ecosystems. This is a primary driver for the stringent disposal regulations surrounding this and other pharmaceutical compounds.
Table 1: Hazard Profile of this compound
| Property | Identifier | Source |
| CAS Number | 155-41-9 | [1] |
| Molecular Formula | C₁₈H₂₄NO₄·Br | [1] |
| GHS Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, if inhaled) | [2][5] |
| H400 (Very toxic to aquatic life) | [2][3][4] | |
| Signal Word | Warning | [2][3] |
| Acute Oral Toxicity (LD50) | 3400 mg/kg (Rat), 619 mg/kg (Mouse) | [6] |
| Incompatibilities | Strong oxidizing agents | [1] |
The Regulatory Imperative: The Ban on Sewering
In the United States, the disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). A critical regulation that directly impacts the disposal of this compound is the nationwide ban on "sewering" hazardous waste pharmaceuticals, which went into effect on August 21, 2019.[7][8]
This regulation prohibits all healthcare facilities, including research laboratories, from flushing or pouring hazardous pharmaceutical waste down a drain or toilet.[8][9] The rationale is to prevent the introduction of active pharmaceutical ingredients into aquatic environments, where they can harm wildlife and potentially impact drinking water sources.[9] Therefore, any disposal method involving the sanitary sewer system is strictly non-compliant.
Standard Operating Procedure for Disposal
The only appropriate and compliant method for the final disposal of this compound is through a licensed professional waste disposal service that utilizes high-temperature chemical incineration.[1][10] The following steps provide a systematic workflow from the laboratory bench to final disposal.
Step 1: Waste Segregation and Identification
-
Designate as Waste: As soon as a decision is made to discard this compound, whether it is expired, contaminated, or residual material, it must be immediately treated as waste.
-
Classify: This material must be classified as a Hazardous Pharmaceutical Waste .
-
Segregate: Keep this waste stream separate from non-hazardous laboratory trash, sharps (unless the container itself is a sharp), and other chemical waste streams to prevent cross-contamination and ensure proper handling.
Step 2: Secure Packaging and Labeling
-
Container Selection: Use a dedicated, leak-proof, and sealable waste container compatible with the solid form of the chemical. The container must be in good condition with no structural defects.
-
Labeling: Immediately affix a hazardous waste label to the container. The label must clearly state:
-
The words "Hazardous Waste Pharmaceuticals "[9]
-
The full chemical name: This compound
-
The associated hazards (e.g., "Toxic," "Environmental Hazard")
-
The date accumulation started.
-
Step 3: On-Site Accumulation and Storage
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area or central accumulation area that is secure and inaccessible to unauthorized personnel.
-
Secondary Containment: Place the container in secondary containment to mitigate risks from any potential leaks or spills.
-
Observe Limits: Be aware of and comply with institutional and regulatory limits on the quantity of hazardous waste that can be stored and the time frame for its removal.
Step 4: Final Disposal via Incineration
-
Engage a Licensed Contractor: Arrange for the collection of the waste by a certified hazardous waste disposal company. This is not a material that can be disposed of by laboratory staff.
-
Method Confirmation: The required disposal method is high-temperature chemical incineration in a facility equipped with an afterburner and a scrubber .[1]
-
Why this method is essential: The high temperatures are necessary to ensure the complete thermal destruction of the complex alkaloid structure. The afterburner destroys any residual organic compounds in the flue gas, while the scrubber is critical for neutralizing acidic gases, such as nitrogen oxides and hydrogen bromide, that are produced during combustion.[6] This two-stage process prevents the release of toxic pollutants into the atmosphere.
-
Emergency Protocol: Spill Management
Accidental spills must be managed promptly and safely to mitigate exposure and environmental release.
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Don Personal Protective Equipment (PPE): Before addressing the spill, personnel must wear appropriate PPE, including:
-
Containment and Cleanup:
-
For a small spill of solid powder, carefully sweep up the material, avoiding the generation of dust.[1][6]
-
Place the swept material and any contaminated cleaning tools (e.g., disposable cloths, pads) into a designated hazardous waste container.[6]
-
Seal and label the container as described in the disposal procedure.
-
-
Decontamination:
-
Once the bulk material is removed, decontaminate the spill surface by cleaning the area with water.[6]
-
All cleaning materials must also be disposed of as hazardous waste.
-
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with established protocols.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
References
- 1. research.fiu.edu [research.fiu.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. prisminltd.com [prisminltd.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. wiggin.com [wiggin.com]
- 8. epa.gov [epa.gov]
- 9. Content Retired - Compliance Assistance Centers [caiweb.com]
- 10. tcichemicals.com [tcichemicals.com]
A Researcher's Guide to the Safe Handling of (-)-Scopolamine Methyl Bromide
Welcome to your essential guide for the safe handling and disposal of (-)-Scopolamine methyl bromide. As a potent anticholinergic agent, this compound demands meticulous care in its use to ensure the safety of laboratory personnel and the integrity of your research. This document provides in-depth, procedural guidance rooted in established safety protocols to empower you with the knowledge to work confidently and securely.
Understanding the Risks: A Proactive Approach to Safety
This compound is a competitive muscarinic acetylcholine receptor antagonist.[1] Its pharmacological activity is the very reason it requires careful handling. Exposure can lead to toxic effects through inhalation, skin contact, or ingestion, with the nervous system being a primary target.[2] Therefore, our safety protocols are designed to eliminate these routes of exposure.
Hazard Summary Table:
| Hazard Classification | Description | Primary Routes of Exposure | Target Organs |
| Acute Toxicity | Toxic if inhaled, swallowed, or in contact with skin.[2] | Inhalation, Ingestion, Dermal Contact | Nervous System, Lungs, Mucous Membranes[3] |
| Skin Contact | May cause skin irritation and is toxic if absorbed through the skin.[2] | Dermal | - |
| Eye Contact | May cause eye irritation.[2] | Ocular | - |
| Inhalation | Toxic if inhaled; may cause irritation to the mucous membranes and upper respiratory tract.[2] | Respiratory | - |
The First Line of Defense: Personal Protective Equipment (PPE)
Your primary shield against exposure is a correctly chosen and utilized set of Personal Protective Equipment. The following PPE is mandatory when handling this compound.
Essential PPE Ensemble:
-
Gloves: Double gloving with powder-free nitrile gloves is required. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[4] This creates a secure barrier at the wrist. Gloves should be changed immediately if they become contaminated or every hour during extended procedures.[4]
-
Eye Protection: Chemical safety goggles are essential to protect against dust particles and potential splashes.[2][3] Standard safety glasses do not provide a sufficient seal.
-
Lab Coat: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is necessary.[4][5] This prevents the contamination of personal clothing.
-
Respiratory Protection: A NIOSH-approved N95 dust respirator is required when handling the powdered form of the compound.[1][3] All handling of the solid must be performed within a certified chemical fume hood to minimize airborne particles.[2][3]
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will ensure safety and experimental reproducibility.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[3]
-
The container should be kept tightly closed.[3]
Step-by-Step Handling Protocol (Solid Compound):
This protocol must be performed inside a certified chemical fume hood.
-
Preparation: Before bringing the compound into the fume hood, decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.).
-
Weighing: Tare the balance with a weigh boat. Carefully transfer the desired amount of this compound powder using a dedicated spatula. Avoid any actions that could generate dust.
-
Solubilization: If preparing a solution, add the solvent to the vessel containing the weighed powder. Do not add the powder to the solvent, as this can increase the risk of dust generation. This compound is soluble in water at 50 mg/mL.[1]
-
Cleanup: After handling, decontaminate all surfaces and equipment. A solution of soap and water is effective for initial cleaning.[3] All disposable materials that have come into contact with the compound are considered contaminated waste.
Caption: Solid Compound Handling Workflow.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek immediate medical attention.[3]
-
Eye Contact: Flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[2] Seek immediate medical attention.[3]
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting.[3] Call a physician immediately.[2]
Spill Response:
For a small spill of the solid material:
-
Evacuate the immediate area.
-
Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a designated hazardous waste container.[3]
-
Clean the spill area with soap and water.[3]
-
Ventilate the area and wash the spill site after material pickup is complete.[2]
Disposal Plan: Environmental Responsibility
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Contaminated Materials: All disposable items, including gloves, gowns, weigh boats, and paper towels, that have come into contact with this compound must be disposed of as hazardous waste. Place these items in a clearly labeled, sealed container.
-
Unused Compound and Solutions: Unused or waste this compound should be disposed of as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal through an approved vendor, likely via incineration.[6]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the empty container can be discarded in the regular trash, ensuring any labels with proprietary or personal information are removed or defaced.[6][7]
References
- 1. This compound = 98 HPLC, powder 155-41-9 [sigmaaldrich.com]
- 2. research.fiu.edu [research.fiu.edu]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. dea.gov [dea.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
